Product packaging for 12-epi-Tadalafil(Cat. No.:CAS No. 171596-27-3)

12-epi-Tadalafil

Cat. No.: B1681205
CAS No.: 171596-27-3
M. Wt: 389.4 g/mol
InChI Key: WOXKDUGGOYFFRN-HRAATJIYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tadalafil is a pyrazinopyridoindole that is 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione substituted at position 2 by a methyl group and at position 6 by a 1,3-benzodioxol-5-yl group (the 6R,12aR-diastereomer). A phosphodiesterase V inhibitor inhibitor, currently marketed in pill form for treating erectile dysfunction under the name Cialis;  and under the name Adcirca for the treatment of pulmonary arterial hypertension. It has a role as an EC 3.1.4.35 (3',5'-cyclic-GMP phosphodiesterase) inhibitor and a vasodilator agent. It is a pyrazinopyridoindole and a member of benzodioxoles.
Tadalafil is a selective phosphodiesterase-5 inhibitor that is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy. It was first approved in 2003 by the FDA for use in ED and later in 2009 for PAH. In contrast to other PDE5 inhibitors like [sildenafil], tadalafil has greater selectivity for PDE5 and a longer half-life which has made it a more suitable option for chronic once-daily dosing in the treatment of PAH.
Tadalafil is a Phosphodiesterase 5 Inhibitor. The mechanism of action of tadalafil is as a Phosphodiesterase 5 Inhibitor.
Tadalafil is a carboline-based compound with vasodilatory activity. Tadalafil selectively inhibits the cyclic guanosine monophosphate (cGMP)-specific type 5 phosphodiesterase- (PDE-5)-mediated degradation of cGMP, which is found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. Inhibition of cGMP degradation by tadalafil results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection.
A carboline derivative and PHOSPHODIESTERASE 5 INHIBITOR that is used primarily to treat ERECTILE DYSFUNCTION;  BENIGN PROSTATIC HYPERPLASIA and PRIMARY PULMONARY HYPERTENSION.
See also: Finasteride;  tadalafil (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19N3O4 B1681205 12-epi-Tadalafil CAS No. 171596-27-3

Properties

IUPAC Name

(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKDUGGOYFFRN-HRAATJIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171596-27-3
Record name Tadalafil, (6R ,12aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,12aS)-6-(benzo[d][1,3]dioxol-5-yl)-2-methyl-2,3,6,7,12,12-ahexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TADALAFIL, (6R ,12AS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E319TQ0B6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of 12-epi-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of 12-epi-Tadalafil, a critical stereoisomer and known impurity of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. Understanding the distinct structural nuances of this compound is paramount for drug development, quality control, and regulatory compliance. This document outlines its stereochemistry in comparison to Tadalafil, presents key quantitative data, details relevant experimental protocols for its synthesis and characterization, and provides visualizations to clarify structural relationships.

Introduction to Tadalafil and its Stereoisomers

Tadalafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme found in the smooth muscle of the corpus cavernosum and other tissues.[1][2] Its chemical structure contains two chiral centers, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR).[3][4] The clinically approved and most pharmacologically active form is the (6R,12aR)-diastereomer, commonly known as Tadalafil.[5]

This compound is the epimer of Tadalafil at the 12a position. Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. In this case, this compound has the (6R,12aS) configuration. It is also recognized as Tadalafil Impurity A in the European Pharmacopoeia (EP).[6]

Chemical Structure Elucidation

Tadalafil: The (6R,12aR) Diastereomer

The systematic IUPAC name for Tadalafil is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydro-1H-pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione.[1][7] Its structure is characterized by a pyrazinopyridoindole core, with the stereocenters located at the 6 and 12a positions, both having the R configuration in the active pharmaceutical ingredient.[2][8]

  • Molecular Formula: C₂₂H₁₉N₃O₄[7][8]

  • Molecular Weight: 389.41 g/mol [1][7]

  • CAS Number: 171596-29-5[7][8]

This compound: The (6R,12aS) Diastereomer

This compound shares the same molecular formula and mass as Tadalafil but differs in the spatial arrangement at the 12a carbon. Its IUPAC name is (6R,12aS)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione.[6] This inversion from R to S at the 12a position defines it as the C-12a epimer of Tadalafil.

  • Molecular Formula: C₂₂H₁₉N₃O₄[6][9]

  • Molecular Weight: 389.40 g/mol [9]

  • CAS Number: 171596-27-3[6][9]

Comparative Data Presentation

The following table summarizes the key identifiers and reported biological activity for Tadalafil and its 12a-epimer.

PropertyTadalafilThis compound
IUPAC Name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydro-1H-pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione[7](6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino(1',2':1,6)pyrido(3,4-b)indole-1,4-dione[6]
Common Name Cialis, AdcircaTadalafil Impurity A, 12-epi-IC-351
CAS Number 171596-29-5[7]171596-27-3[9]
Stereochemistry 6R, 12aR (cis)[5]6R, 12aS (trans)[3]
PDE5 Inhibition IC₅₀ ~5 nM[5]0.09 µM (90 nM)[9][10]

Experimental Protocols

Synthesis

The synthesis of Tadalafil and its stereoisomers, including this compound, is often achieved via the Pictet-Spengler reaction.[11][12]

Protocol: Stereoselective Pictet-Spengler Reaction

  • Reaction: D-tryptophan methyl ester is reacted with piperonal. The stereoselectivity of this reaction (cis/trans ratio) is highly dependent on the catalyst and solvent used. For instance, using benzoic acid as a catalyst in acetic acid can yield a cis/trans ratio of 92:8, while using nitromethane or acetonitrile as the solvent can improve the cis selectivity to as high as 99:1.[11]

  • Epimerization: A base-catalyzed epimerization at the 12a-position can be performed to convert the (6R,12aR) cis-isomer (Tadalafil) into the (6R,12aS) trans-isomer (this compound). This is often achieved in a solvent containing DMSO.[11]

  • Cyclization: The resulting tetrahydro-β-carboline intermediate is then reacted with chloroacetyl chloride, followed by cyclization with methylamine to form the final diketopiperazine ring structure of Tadalafil or its isomers.[12]

Analytical Characterization and Differentiation

Distinguishing between Tadalafil and this compound requires stereospecific analytical techniques.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: An enantioselective column (e.g., a cyclodextrin-based chiral stationary phase) is required for separation.

  • Mobile Phase: A suitable mobile phase, often a mixture of a buffer (e.g., Tris-acetic acid) and an organic modifier, is used.[4]

  • Detection: UV detection is typically employed. The two diastereomers will exhibit different retention times, allowing for their separation and quantification.[13]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a pure sample of the analyte in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra. While subtle differences in chemical shifts may be observed between the epimers, these are often insufficient for unambiguous assignment.

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for confirming the relative stereochemistry. For the cis-isomer (Tadalafil), a NOE correlation is expected between the protons at the 6 and 12a positions. This correlation will be absent or significantly weaker in the trans-isomer (this compound).[14]

Visualizing the Stereochemical Relationship

The following diagrams illustrate the core chemical structures and the stereochemical inversion that differentiates Tadalafil from this compound.

G cluster_0 Tadalafil (6R, 12aR) cluster_1 This compound (6R, 12aS) Tadalafil Tadalafil EpiTadalafil EpiTadalafil

Caption: 2D structures of Tadalafil and this compound.

stereochemistry Stereochemical Relationship: Tadalafil vs. This compound cluster_key Key Tadalafil Tadalafil (6R, 12aR-cis) Core Pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione Core Tadalafil->Core Chiral Center at C6: R Chiral Center at C12a: R EpiTadalafil This compound (6R, 12aS-trans) EpiTadalafil->Core Chiral Center at C6: R Chiral Center at C12a: S Key1 This diagram illustrates the epimeric relationship. Both molecules share the same core structure and configuration at C6, but differ at C12a.

Caption: Logical relationship between Tadalafil and its C-12a epimer.

References

A Comprehensive Technical Guide to the Synthesis of 12-epi-Tadalafil from D-Tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for 12-epi-Tadalafil, a diastereomer of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, commencing from the chiral starting material, D-tryptophan. This document details the critical chemical transformations, presents quantitative data in a structured format, and includes detailed experimental protocols for the key reaction steps. Visual diagrams generated using Graphviz are provided to illustrate the reaction sequence and logical flow.

Introduction

Tadalafil, marketed as Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme prevalent in the corpus cavernosum smooth muscle. Its inhibitory action leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow, which is effective in the treatment of erectile dysfunction.[1][2][3] The therapeutic efficacy of Tadalafil is specific to its (6R, 12aR) diastereomer.[2] The synthesis of Tadalafil and its diastereomers, such as this compound ((6R,12aS)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione), is a significant area of research in medicinal and process chemistry. The synthesis typically begins with D-tryptophan, leveraging its inherent chirality to establish the desired stereochemistry in the final product.[4][5] A key step in this synthesis is the Pictet-Spengler reaction, which forms the core tetrahydro-β-carboline structure.[6][7][8] Furthermore, base-catalyzed epimerization at the C12a position allows for the formation of this compound.[6][9]

Overall Synthesis Pathway

The synthesis of this compound from D-tryptophan is a multi-step process that involves the initial formation of Tadalafil, followed by epimerization. The key transformations are outlined below:

  • Esterification of D-tryptophan: The carboxylic acid group of D-tryptophan is esterified, typically to a methyl ester, to protect it during subsequent reactions.

  • Pictet-Spengler Reaction: The D-tryptophan methyl ester undergoes a Pictet-Spengler reaction with piperonal (3,4-methylenedioxybenzaldehyde) to construct the tetrahydro-β-carboline skeleton. This reaction can yield a mixture of cis and trans diastereomers, the ratio of which is highly dependent on the reaction conditions.

  • Acylation: The secondary amine of the tetrahydro-β-carboline intermediate is acylated with chloroacetyl chloride.

  • Cyclization: The final ring system is formed through an intramolecular cyclization with methylamine, yielding Tadalafil.

  • Epimerization: Tadalafil can be converted to its more thermodynamically stable epimer, this compound, through a base-catalyzed epimerization at the C12a position.

Synthesis_Pathway D_Tryptophan D-Tryptophan Ester D-Tryptophan Methyl Ester D_Tryptophan->Ester Thionyl Chloride, Methanol Tetrahydrocarboline cis/trans-Tetrahydro- β-carboline Ester->Tetrahydrocarboline Piperonal, Acid Catalyst Acylated_Intermediate N-Chloroacetylated Intermediate Tetrahydrocarboline->Acylated_Intermediate Chloroacetyl Chloride Tadalafil Tadalafil (6R, 12aR) Acylated_Intermediate->Tadalafil Methylamine Epi_Tadalafil This compound (6R, 12aS) Tadalafil->Epi_Tadalafil Base, DMSO

Figure 1: Overall synthesis pathway of this compound from D-Tryptophan.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

This initial step protects the carboxylic acid functionality of D-tryptophan.

  • Protocol:

    • Suspend D-tryptophan (100 g) in methanol (500 mL).

    • Add the suspension to a solution of thionyl chloride (82.14 g) in methanol (500 mL) at 25°C to 30°C under a nitrogen atmosphere.

    • Stir the resulting solution at reflux for 3 to 4 hours.

    • Concentrate the reaction mixture to a residual volume of 150 mL.

    • Add dichloromethane (700 mL) to the concentrated mixture.

    • Cool the solution to 0°C to 5°C with continuous stirring for 30 minutes to induce crystallization.

    • Filter the solid product, wash with dichloromethane, and dry to yield D-tryptophan methyl ester hydrochloride.[7]

This crucial step forms the tetrahydro-β-carboline core and determines the initial diastereomeric ratio. The stereoselectivity is highly sensitive to the solvent and catalyst used.

Pictet_Spengler Reactants D-Tryptophan Methyl Ester + Piperonal Reaction Pictet-Spengler Reaction Reactants->Reaction Products Diastereomeric Mixture Reaction->Products Acid Catalyst, Solvent cis_Isomer (1R, 3R)-cis-Isomer Products->cis_Isomer Desired trans_Isomer (1S, 3R)-trans-Isomer Products->trans_Isomer Undesired

Figure 2: The Pictet-Spengler reaction yielding a mixture of diastereomers.
  • Protocol (High cis-selectivity):

    • Suspend D-tryptophan methyl ester hydrochloride (100 g) and piperonal (65 g) in sulfolane (500 mL) at 25°C to 30°C.

    • Heat the reaction mixture to 80°C to 85°C and stir for 14 hours.

    • Cool the mixture to 25°C to 30°C.

    • Add dichloromethane (500 mL) and stir for 1 hour to precipitate the product.

    • Filter the solid, wash with dichloromethane, and dry to obtain the cis-tetrahydro-β-carboline hydrochloride.[7]

  • Alternative Protocol (using Trifluoroacetic Acid):

    • Dissolve D-tryptophan methyl ester and piperonal in dichloromethane and cool to 0°C.

    • Add trifluoroacetic acid dropwise.

    • Stir the mixture at room temperature for 4 days under a nitrogen atmosphere.

    • Make the reaction mixture alkaline with dilute ammonium hydroxide solution and extract with dichloromethane.

    • Wash the organic layer with water and brine, dry over sodium sulfate, filter, and evaporate to obtain the product mixture.[8]

Table 1: Influence of Reaction Conditions on Pictet-Spengler Stereoselectivity

CatalystSolventcis:trans RatioReference
Benzoic AcidAcetic Acid92:8[6][9]
Trifluoroacetic AcidDichloromethane3:2[7]
NoneSulfolaneHigh cis-selectivity[7]
NoneNitromethane99:1[6]
NoneAcetonitrile99:1[6]

The cis-tetrahydro-β-carboline is acylated in preparation for the final cyclization.

  • Protocol:

    • Dissolve the cis-tetrahydro-β-carboline hydrochloride (50 g) in dichloromethane and 5% aqueous sodium bicarbonate (500 mL).

    • Separate the organic layer and wash with deionized water (500 mL).

    • Add the organic layer to deionized water (50 mL) and treat with sodium bicarbonate (15 g) at 25°C to 30°C.

    • Add a solution of chloroacetyl chloride (25 g) in dichloromethane (50 mL) while maintaining the temperature between 0°C and 5°C.

    • Stir the reaction mixture for three hours.[7] The resulting product is typically used in the next step without further purification.

The final piperazinedione ring is formed in this step.

  • Protocol:

    • Take the crude product from the previous step, cis-1-benzo[1][6]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester (30 g), in methanol (450 ml).

    • Heat the mixture to 35°C to 40°C and add aqueous methylamine (27 ml; 40%).

    • Stir the reaction mixture at 50°C to 55°C for 5 hours.

    • Cool the mixture to 10°C to 15°C and continue stirring for 30 minutes.

    • Filter and dry the resulting solid to afford Tadalafil.[7]

Table 2: Reported Yields and Purity for Tadalafil Synthesis

StepProductYieldPurity (HPLC)Reference
CyclizationTadalafil85.3%100%[10]
CyclizationTadalafil72%99.63%[10]
CyclizationTadalafil75%100%[10]
PurificationTadalafil48% (w/w)>99%[11]

Tadalafil can be converted to its C12a epimer under basic conditions. The proton at the C12a position is mildly acidic and can be abstracted by a base, leading to epimerization.[9]

Epimerization Tadalafil Tadalafil (6R, 12aR) Intermediate Enolate Intermediate Tadalafil->Intermediate Base (e.g., in DMSO) Epi_Tadalafil This compound (6R, 12aS) (Thermodynamically stable) Intermediate->Epi_Tadalafil

Figure 3: Base-catalyzed epimerization of Tadalafil to this compound.
  • General Protocol:

    • Dissolve Tadalafil in a solvent containing dimethyl sulfoxide (DMSO).

    • Introduce a base to catalyze the epimerization at the 12a-position.

    • The reaction leads to the formation of the thermodynamically more stable (6R, 12aS) stereoisomer, this compound.[6][9]

Note: Specific details regarding the choice of base, temperature, and reaction time for optimal conversion to this compound are often proprietary or require further investigation based on the general principle described in the literature.

Conclusion

The synthesis of this compound from D-tryptophan is a well-established process that hinges on a stereoselective Pictet-Spengler reaction and a subsequent base-catalyzed epimerization. The choice of reaction conditions, particularly solvents and catalysts in the Pictet-Spengler step, is critical for maximizing the yield of the desired cis-diastereomer, which is the precursor to Tadalafil. The final epimerization step provides access to the 12-epi diastereomer. The protocols and data summarized in this guide offer a comprehensive technical foundation for researchers and professionals engaged in the synthesis and development of Tadalafil and its related compounds.

References

Unveiling the Stereochemical Nuances of Tadalafil: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension.[1][2] Its molecular structure possesses two chiral centers, giving rise to four distinct stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The pharmacological activity of Tadalafil is primarily attributed to the (6R,12aR)-enantiomer, which is the active pharmaceutical ingredient in the marketed drug.[3] This technical guide provides an in-depth analysis of the biological activity of all four Tadalafil stereoisomers, presenting comparative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further research and development in this area.

Core Concepts: Stereochemistry and PDE5 Inhibition

The three-dimensional arrangement of atoms in a molecule can significantly impact its biological activity. In the case of Tadalafil, the specific spatial orientation of the substituents at the 6th and 12a positions of the hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core dictates the molecule's ability to bind to and inhibit the PDE5 enzyme. The cis isomers are (6R,12aR) and (6S,12aS), while the trans isomers are (6R,12aS) and (6S,12aR).

The therapeutic effect of Tadalafil is achieved through the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Tadalafil increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis and the pulmonary vasculature.[2]

Comparative Biological Activity of Tadalafil Stereoisomers

One study has reported the general order of PDE5 inhibitory activity as: (6R, 12aR) > (6R, 12aS) > (6S, 12aR) > (6S, 12aS).[4] This highlights the critical importance of the specific stereochemistry for potent PDE5 inhibition.

StereoisomerConfigurationPDE5 IC50 (nM)Notes
(6R,12aR)-Tadalafil cis1.8 - 5.77The pharmacologically active isomer used in the approved drug.[5][6]
(6S,12aS)-Tadalafil cis~90Referred to as "cis-Tadalafil" or "ent-Tadalafil". Significantly less potent than the (6R,12aR) isomer.[6][7]
(6R,12aS)-Tadalafil trans~180 - 577Exhibits a reported 100-fold decrease in PDE5 binding potency compared to the (6R,12aR) isomer.
(6S,12aR)-Tadalafil trans5Data from a commercial supplier; this high potency appears to contradict the rank order of activity reported in other literature, suggesting potential variability in assay conditions or the specific analogue tested.[8]

Note: The IC50 values are compiled from multiple sources and should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against the PDE5 enzyme.

Principle: The assay is based on the principle of competitive binding. A fluorescently labeled cGMP analog (tracer) and a test compound compete for binding to the PDE5 enzyme. The binding of the tracer to the larger enzyme molecule results in a high fluorescence polarization signal. Inhibition of this binding by the test compound leads to a decrease in the fluorescence polarization signal.

Materials:

  • Human recombinant PDE5A enzyme

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Fluorescently labeled cGMP tracer

  • Test compounds (Tadalafil stereoisomers) dissolved in DMSO

  • 96-well or 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: To each well of the microplate, add the assay buffer, the test compound solution (or DMSO for control wells), and the PDE5 enzyme solution.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the compounds to bind to the enzyme.

  • Tracer Addition: Add the fluorescently labeled cGMP tracer to all wells.

  • Signal Reading: Read the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (no inhibitor) controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Model (Rat Model of Erectile Dysfunction)

This protocol provides a general framework for assessing the in vivo efficacy of PDE5 inhibitors.

Principle: The erectile response to cavernous nerve stimulation is measured in an animal model of erectile dysfunction. The efficacy of a test compound is determined by its ability to enhance this response.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • Anesthetic (e.g., ketamine/xylazine)

  • Cavernous nerve stimulator

  • Pressure transducer connected to a data acquisition system

  • Test compounds (Tadalafil stereoisomers) formulated for administration (e.g., oral gavage, intravenous injection)

Procedure:

  • Animal Preparation: Anesthetize the rats and expose the cavernous nerve and carotid artery through a surgical incision.

  • Cannulation: Insert a cannula into the carotid artery to monitor systemic blood pressure. Insert a 25-gauge needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).

  • Compound Administration: Administer the test compound or vehicle control at the desired dose and route.

  • Nerve Stimulation: After a predetermined time for drug absorption, stimulate the cavernous nerve electrically with defined parameters (e.g., frequency, voltage, duration).

  • Data Recording: Record the maximal ICP and the mean arterial pressure (MAP) during nerve stimulation.

  • Data Analysis: Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood pressure. Compare the ICP/MAP ratio between the compound-treated groups and the vehicle control group to determine the efficacy of the compound in enhancing erectile function.

HPLC Method for Stereoisomer Separation

This protocol outlines a method for the analytical separation of the four Tadalafil stereoisomers.

Principle: High-performance liquid chromatography (HPLC) with a chiral stationary phase is used to separate the stereoisomers based on their differential interactions with the chiral selector.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Lux Cellulose-3)

  • Mobile phase (e.g., a mixture of water, acetonitrile, and acetic acid in a gradient mode)

  • Standard solutions of the four Tadalafil stereoisomers

Procedure:

  • System Setup: Equilibrate the HPLC system with the mobile phase at a defined flow rate (e.g., 0.40 mL/min) and column temperature (e.g., 30°C).

  • Sample Preparation: Prepare solutions of the Tadalafil stereoisomer mixture in a suitable solvent.

  • Injection: Inject a defined volume of the sample solution onto the HPLC column.

  • Detection: Monitor the elution of the isomers using a UV detector at an appropriate wavelength (e.g., 285 nm).

  • Data Analysis: Identify and quantify the individual stereoisomers based on their retention times and peak areas compared to the standard solutions.

Visualizations

Signaling Pathway of Tadalafil

Tadalafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP Hydrolyzes Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: Nitric Oxide/cGMP signaling pathway and the inhibitory action of Tadalafil on PDE5.

Experimental Workflow for In Vitro PDE5 Inhibition Assay

PDE5_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Tadalafil Stereoisomers start->prep_compounds setup_plate Set up Microplate: Buffer + Compound + PDE5 Enzyme prep_compounds->setup_plate incubate1 Incubate at Room Temperature setup_plate->incubate1 add_tracer Add Fluorescent cGMP Tracer incubate1->add_tracer read_fp Read Fluorescence Polarization add_tracer->read_fp analyze_data Calculate % Inhibition and Determine IC50 read_fp->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of Tadalafil stereoisomers using a fluorescence polarization assay.

Logical Relationship of Tadalafil Stereoisomers

Tadalafil_Stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers Tadalafil Tadalafil R_R (6R,12aR) (Active) Tadalafil->R_R is the S_S (6S,12aS) (Less Active) Tadalafil->S_S has enantiomer R_S (6R,12aS) (Less Active) Tadalafil->R_S has diastereomer S_R (6S,12aR) (Moderately Active) Tadalafil->S_R has diastereomer R_R->S_S Enantiomers R_R->R_S Diastereomers R_R->S_R Diastereomers S_S->R_S Diastereomers S_S->S_R Diastereomers R_S->S_R Enantiomers

Caption: Stereoisomeric relationships of Tadalafil.

Conclusion

The biological activity of Tadalafil is highly dependent on its stereochemistry, with the (6R,12aR)-isomer being the most potent inhibitor of PDE5. The other stereoisomers exhibit significantly reduced or negligible activity. This in-depth guide provides a comprehensive overview of the current understanding of the pharmacological profiles of Tadalafil's stereoisomers, supported by quantitative data, detailed experimental protocols, and clear visual aids. This information serves as a valuable resource for researchers and professionals in the field of drug development, enabling a more nuanced understanding of the structure-activity relationships of this important therapeutic agent and facilitating the design of new, more selective PDE5 inhibitors. Further research, particularly a single comprehensive study comparing all four stereoisomers under identical conditions, would be beneficial to definitively quantify the activity of each isomer and resolve any existing discrepancies in the literature.

References

The Pharmacological Profile of 12-epi-Tadalafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is the active pharmaceutical ingredient in Cialis®, widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. The therapeutic efficacy of tadalafil is intrinsically linked to its specific stereochemistry, being the (6R, 12aR)-enantiomer. This technical guide provides an in-depth pharmacological profile of a key stereoisomer, 12-epi-Tadalafil, also known as (6R, 12aS)-tadalafil. As an epimer of tadalafil, differing only in the spatial arrangement at the C-12a position, its pharmacological properties are of significant interest in the fields of drug design, stereoselective synthesis, and impurity profiling. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound.

Stereochemistry and Synthesis

This compound is a diastereomer of tadalafil. The epimerization at the 12a position significantly alters the three-dimensional structure of the molecule, which in turn has a profound impact on its biological activity.

Synthesis of this compound:

The most common method for the preparation of this compound is through the base-catalyzed epimerization of tadalafil.[1] This process is often utilized in the study of tadalafil's stability and impurity formation.

Experimental Protocol: Base-Catalyzed Epimerization of Tadalafil

Objective: To synthesize this compound from tadalafil through epimerization at the C-12a position.

Materials:

  • Tadalafil

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃), saturated aqueous solution or other suitable base (e.g., DBU)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography column (silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: Dissolve tadalafil in a suitable solvent such as a mixture of dimethylformamide (DMF) and a saturated aqueous solution of potassium carbonate (e.g., 5:1 v/v).[2] Alternatively, a solution of tadalafil in DMSO can be treated with a base.[1]

  • Epimerization: Heat the reaction mixture. For instance, refluxing the DMF/K₂CO₃ solution for a short period (e.g., 10 minutes) can achieve quantitative epimerization.[2] The progress of the reaction should be monitored by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine to remove the base and residual DMF/DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure epimer.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC.

Pharmacodynamics

The primary mechanism of action of tadalafil is the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. The stereochemistry at the C-12a position is critical for high-affinity binding to the active site of the PDE5 enzyme.

Phosphodiesterase 5 (PDE5) Inhibition

This compound exhibits significantly reduced potency as a PDE5 inhibitor compared to tadalafil. This is attributed to a less favorable interaction with the active site of the enzyme due to the altered stereochemistry. One study has reported the IC50 value for this compound.[3]

Table 1: In Vitro PDE5 Inhibitory Potency of Tadalafil and this compound

CompoundPDE5 IC₅₀ (nM)
Tadalafil~2-5[4][5]
This compound90[3]

This approximate 18- to 45-fold decrease in potency highlights the critical importance of the (6R, 12aR) configuration for effective PDE5 inhibition. Research on an analogue of tadalafil also demonstrated a 100-fold decrease in binding potency for its C12a epimer.[2]

Selectivity Profile

Table 2: Selectivity Profile of Tadalafil against various PDE Isoforms

PDE IsoformTadalafil IC₅₀ (nM)Selectivity (fold vs. PDE5)
PDE1>10,000>2,000-5,000
PDE2>10,000>2,000-5,000
PDE3>10,000>2,000-5,000
PDE4>10,000>2,000-5,000
PDE52-51
PDE6~3,500~700-1,750
PDE11A1~70~14-35

Note: IC50 values for tadalafil can vary slightly between different studies and assay conditions.

Due to the significantly reduced affinity of this compound for PDE5, it is unlikely to exhibit any meaningful therapeutic window or selective inhibitory action.

Signaling Pathway

The mechanism of action for all PDE5 inhibitors, including tadalafil and its epimers, involves the nitric oxide (NO)/cGMP signaling pathway.

Sexual Stimulation Sexual Stimulation Endothelial Cells Endothelial Cells Sexual Stimulation->Endothelial Cells NO NO Endothelial Cells->NO Smooth Muscle Cells Smooth Muscle Cells sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP PDE5->GMP This compound This compound This compound->PDE5 inhibits (weakly) Relaxation Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Pharmacokinetics

There is no specific pharmacokinetic data available in the public domain for this compound. Studies on the absorption, distribution, metabolism, and excretion (ADME) of tadalafil's stereoisomers have not been extensively reported. However, based on the known pharmacokinetic profile of tadalafil, some inferences can be made, although these remain speculative without direct experimental evidence.

Table 3: Pharmacokinetic Parameters of Tadalafil in Healthy Subjects

ParameterValueReference
Time to Cₘₐₓ (Tₘₐₓ)~2 hours[6]
Oral BioavailabilityNot determined[6]
Volume of Distribution (Vd)~63 L[7]
Plasma Protein Binding94%[6]
MetabolismPrimarily by CYP3A4[8]
Major MetaboliteMethylcatechol glucuronide[8]
Elimination Half-life (t₁/₂)~17.5 hours[7]
Excretion~61% in feces, ~36% in urine (as metabolites)[8]

It is plausible that this compound would share similar metabolic pathways, primarily involving CYP3A4. However, its absorption, distribution, and elimination rates could differ due to its distinct stereochemistry. Without dedicated studies, the pharmacokinetic profile of this compound remains uncharacterized.

Analytical Methods

The analysis and separation of tadalafil from its stereoisomers, including this compound, is crucial for quality control and impurity profiling. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Chiral HPLC Separation of Tadalafil Stereoisomers

Objective: To separate and quantify tadalafil and its three stereoisomers, including this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: A chiral stationary phase column, such as Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm) or a similar chiral column.

  • Mobile Phase: A gradient mixture of water, acetonitrile, and acetic acid. The exact gradient program would need to be optimized for the specific column and system.

  • Flow Rate: Approximately 0.40 mL/min.

  • Column Temperature: 30.0°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10.0 µL.

Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of tadalafil and its stereoisomers (including this compound) in a suitable diluent (e.g., a mixture of acetonitrile and water). From these stock solutions, prepare working standard solutions of known concentrations.

  • Sample Solutions (for drug substance or formulation): Accurately weigh the sample and dissolve it in the diluent to achieve a target concentration. The solution may require sonication to ensure complete dissolution.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and identify the peaks corresponding to each stereoisomer based on their retention times, as determined from the injection of individual standards.

  • Quantify the amount of each stereoisomer in the sample by comparing the peak areas with those of the corresponding standards.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Dissolution Dissolve in Diluent Sample->Dissolution Sonication Sonication (if needed) Dissolution->Sonication Filtration Filter through 0.45 µm filter Sonication->Filtration Autosampler Autosampler Injection Filtration->Autosampler Chiral_Column Chiral HPLC Column Autosampler->Chiral_Column UV_Detector UV Detector (285 nm) Chiral_Column->UV_Detector Data_Acquisition Data Acquisition System UV_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification vs. Standards Peak_Integration->Quantification Report Report Quantification->Report

Caption: A typical workflow for the chiral HPLC analysis of tadalafil and its stereoisomers.

Conclusion

The pharmacological profile of this compound is characterized by a significantly diminished inhibitory potency against PDE5 compared to its therapeutically active epimer, tadalafil. This substantial loss of activity underscores the critical role of the C-12a stereocenter in the high-affinity binding to the PDE5 enzyme. While comprehensive data on its selectivity against other PDE isoforms and its in vivo pharmacokinetic and pharmacodynamic properties are currently lacking in the scientific literature, the available in vitro data strongly suggest that this compound is not a pharmacologically active agent in the same manner as tadalafil. For researchers and professionals in drug development, this compound serves as an important reference compound for stereoselective synthesis, analytical method development, and as a potential impurity that requires careful monitoring in the manufacturing of tadalafil. Further studies would be necessary to fully elucidate its complete pharmacological and toxicological profile.

References

In Vitro PDE5 Inhibitory Activity of 12-epi-Tadalafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro phosphodiesterase type 5 (PDE5) inhibitory activity of 12-epi-Tadalafil, a diastereomer of the clinically approved drug Tadalafil. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation

The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For this compound, the in vitro PDE5 inhibitory activity has been determined and is presented below in comparison to its parent compound, Tadalafil.

CompoundIC50 (PDE5)
This compound0.09 µM[1][2]
Tadalafil~1.8 - 5 nM

Note: The IC50 value for Tadalafil is provided as a reference range from various sources for comparative purposes.

Signaling Pathway and Mechanism of Action

Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4][5] Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[4] cGMP then acts as a second messenger, leading to various physiological effects, including smooth muscle relaxation.[3][5] PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal.[4]

This compound, like Tadalafil, acts as a competitive inhibitor of PDE5. By binding to the active site of the enzyme, it prevents the breakdown of cGMP, leading to an accumulation of cGMP and enhanced downstream signaling.[3][5]

G cluster_0 Cell Membrane cluster_1 Intracellular Space Receptor Receptor NO NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PDE5 PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates 5'-GMP 5'-GMP PDE5->5'-GMP hydrolyzes cGMP to Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation This compound This compound This compound->PDE5 inhibits G start Start prep_compounds Prepare Serial Dilutions of This compound and Controls start->prep_compounds setup_plate Add Diluted Compounds and PDE5 Enzyme to Microplate prep_compounds->setup_plate pre_incubate Pre-incubate at Room Temperature (e.g., 15 min) setup_plate->pre_incubate initiate_reaction Add FAM-cGMP Substrate to Initiate Reaction pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C (e.g., 60 min) initiate_reaction->incubate_reaction terminate_reaction Add Binding Agent to Terminate Reaction and Bind Product incubate_reaction->terminate_reaction final_incubate Incubate at Room Temperature (e.g., 30 min) terminate_reaction->final_incubate measure_fp Measure Fluorescence Polarization final_incubate->measure_fp analyze_data Calculate % Inhibition and Determine IC50 measure_fp->analyze_data end End analyze_data->end

References

Understanding the Epimerization of Tadalafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the epimerization of Tadalafil, a critical factor in its chemical stability and pharmaceutical development. Tadalafil, with the systematic name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[1][2]. Its efficacy and safety are contingent upon maintaining the specific stereochemical configuration of its two chiral centers at positions C6 and C12a. Epimerization, the change in configuration at one of these centers, can lead to the formation of diastereomers with potentially different pharmacological and toxicological profiles, making its control essential.

The Stereochemistry of Tadalafil and Its Epimers

Tadalafil's therapeutic activity is attributed to its (6R, 12aR) configuration. Epimerization can occur at either of the two chiral centers, leading to the formation of three other stereoisomers:

  • (6R, 12aS)-Tadalafil: The epimer at the C12a position. This is often referred to as Tadalafil EP Impurity A or the (6R, 12aS) diastereomer[3][4].

  • (6S, 12aR)-Tadalafil: The epimer at the C6 position.

  • (6S, 12aS)-Tadalafil: The enantiomer of Tadalafil, also known as Tadalafil EP Impurity B[5].

The primary focus of stability studies is often the formation of the (6R, 12aS) diastereomer, as the proton at the C12a position is particularly susceptible to abstraction under certain conditions.

Mechanism of Epimerization

The principal pathway for Tadalafil epimerization is base-catalyzed, occurring at the C12a position. This carbon is adjacent to a carbonyl group (C1), which makes the attached hydrogen atom acidic and susceptible to abstraction by a base.

The proposed mechanism involves the following steps:

  • Proton Abstraction: A base removes the acidic proton from the C12a position.

  • Enolate Formation: The removal of the proton results in the formation of a planar enolate intermediate, which is stabilized by resonance with the adjacent carbonyl group.

  • Reprotonation: The enolate intermediate can be reprotonated from either face. Protonation from the original face regenerates the (12aR)-Tadalafil, while protonation from the opposite face results in the formation of the (12aS)-epimer.

This equilibrium process is driven by factors such as pH, temperature, and solvent polarity.

G cluster_main Base-Catalyzed C12a Epimerization of Tadalafil Tadalafil (6R, 12aR)-Tadalafil (Active Drug) Intermediate Planar Enolate Intermediate (Achiral at C12a) Tadalafil->Intermediate + OH⁻ - H₂O Intermediate->Tadalafil + H₂O - OH⁻ Epimer (6R, 12aS)-Epimer (Diastereomeric Impurity) Intermediate->Epimer + H₂O - OH⁻ Epimer->Intermediate + OH⁻ - H₂O

Caption: Base-catalyzed epimerization pathway of Tadalafil at the C12a position.

Factors Influencing Epimerization and Degradation

Forced degradation studies, conducted under the International Conference on Harmonization (ICH) guidelines, reveal the conditions under which Tadalafil is most susceptible to degradation, including epimerization. The drug is particularly labile under hydrolytic conditions, especially in the presence of a base[6][7][8].

Data from Forced Degradation Studies

The following table summarizes the typical degradation behavior of Tadalafil under various stress conditions. While these studies often measure total degradation, the significant degradation under basic conditions is primarily attributed to hydrolytic pathways, including epimerization.

Stress ConditionReagent/ParametersDuration & Temp.Observed Degradation (%)Reference
Acid Hydrolysis 1 N HClRefluxed for 10 h at 60 °CSignificant Degradation[9]
0.8 N HClRefluxed for 3 hComplete Degradation[10]
Base Hydrolysis 1 N NaOHRefluxed for 10 h at 60 °CDegradation Observed[9]
0.1 M NaOH-Particularly Labile[6][8]
Oxidative 3% H₂O₂48 h at Room Temp.No Degradation[9]
5% H₂O₂-Some Degradation[6]
Thermal Hot Air Oven48 h at 120 °CNo Degradation[9]
Photolytic UV Light (254 nm & 366 nm)48 hNo Degradation[9]

Note: The percentage of degradation can vary based on the exact experimental setup. The data indicates susceptibility rather than precise kinetic values.

Experimental Protocols

Protocol 1: Intentional Generation of (6R, 12aS) Diastereomer for System Suitability

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Tadalafil and is used to generate the epimer as a reference marker for chromatographic analysis[6].

Objective: To induce epimerization of Tadalafil to generate its (6R, 12aS) diastereomer for use in system suitability tests.

Materials:

  • Tadalafil Reference Standard (RS)

  • Diluent: Hexanes / Isopropanol / Acetonitrile (40:40:20, v/v/v)

  • 1.0 M Tetrabutylammonium Hydroxide in Methanol

  • Trifluoroacetic Acid

Procedure:

  • Dissolve 25 mg of Tadalafil in 40 mL of Diluent.

  • Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in Methanol to the solution.

  • Allow the mixture to stand at room temperature for 20 minutes to facilitate base-catalyzed epimerization.

  • Quench the reaction by adding 1.0 mL of Trifluoroacetic Acid.

  • Dilute the resulting solution with Diluent to a final volume of 50 mL. This solution now contains a mixture of Tadalafil and its (6R, 12aS) diastereomer.

Protocol 2: Forced Degradation Study (Base Hydrolysis)

This protocol outlines a typical procedure for investigating the stability of Tadalafil under basic conditions, which promotes epimerization.

Objective: To assess the stability of Tadalafil under alkaline stress and identify degradation products, including epimers.

Materials:

  • Tadalafil Active Pharmaceutical Ingredient (API)

  • 1 N Sodium Hydroxide (NaOH)

  • 1 N Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC Grade)

  • Purified Water (HPLC Grade)

Procedure:

  • Accurately weigh 300 mg of Tadalafil and transfer it to a suitable reaction vessel.

  • Add 5 mL of 1 N NaOH solution.

  • Reflux the mixture at 60 °C for 10 hours[9]. Periodically withdraw aliquots to monitor the reaction progress via HPLC.

  • After the desired time, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with an appropriate volume of 1 N HCl.

  • Dilute the neutralized sample with a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration for analysis.

  • Analyze the stressed sample using a validated, stability-indicating HPLC method capable of separating Tadalafil from its epimers and other degradants.

G cluster_workflow Forced Degradation & Analysis Workflow start Tadalafil API Sample stress Apply Stress Condition (e.g., 1N NaOH, 60°C, 10h) start->stress neutralize Cool and Neutralize (e.g., with 1N HCl) stress->neutralize prepare Prepare for Analysis (Dilute to known conc.) neutralize->prepare analyze HPLC Analysis (Stability-Indicating Method) prepare->analyze quantify Quantify Degradants (Identify and measure epimers) analyze->quantify

Caption: General workflow for a forced degradation study of Tadalafil.

Analytical Methods for Chiral Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective technique for separating and quantifying Tadalafil from its stereoisomers[9][11].

Example HPLC Method for Chiral Separation

This method provides baseline separation of Tadalafil and its three stereoisomers[9][11].

ParameterCondition
Column Chiralpak AD
Mobile Phase Hexane : Isopropyl Alcohol (1:1, v/v)
Flow Rate Typically 1.0 mL/min (to be optimized)
Detection UV at 220 nm
Run Time ~30 minutes for baseline separation
Resolution > 2.0 between enantiomeric pairs

System Suitability: The method's suitability is confirmed by ensuring a resolution of no less than 2.0 between the (6R, 12aS) diastereomer and Tadalafil[6].

Control and Mitigation Strategies

Controlling the epimerization of Tadalafil is crucial during synthesis, formulation, and storage to ensure product quality, safety, and efficacy.

  • pH Control: Since epimerization is predominantly base-catalyzed, maintaining the pH of solutions and formulations within a neutral to slightly acidic range is the most critical control strategy. Avoid exposure to strongly alkaline conditions.

  • Temperature Management: Elevated temperatures can accelerate the rate of epimerization. Store the API and finished drug product at controlled room temperature as recommended[7].

  • Synthesis Route: Utilize synthetic pathways that minimize the use of strong bases or high temperatures in the final steps after the chiral centers have been established.

  • Excipient Compatibility: During formulation development, ensure that all excipients are compatible with Tadalafil and do not create a microenvironment with a high pH that could promote epimerization over the product's shelf life.

  • Analytical Monitoring: Implement robust, stability-indicating analytical methods to routinely monitor the levels of epimers and other impurities in both the API and the finished product throughout its shelf life.

References

The Genesis of a Stereochemical Impurity: An In-depth Technical Guide to the Origin and Formation of 12-epi-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin and formation of 12-epi-Tadalafil, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Tadalafil. Understanding the formation of this diastereomer is paramount for the development of robust synthetic processes and effective analytical control strategies to ensure the purity, safety, and efficacy of Tadalafil.

Introduction to Tadalafil and its Stereoisomers

Tadalafil, chemically known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is widely prescribed for the treatment of erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia. The therapeutic efficacy of Tadalafil is intrinsically linked to its specific stereochemistry at the C6 and C12a positions.

This compound, or (6R,12aS)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, is a diastereomer of Tadalafil where the stereochemistry at the C12a position is inverted from R to S. As a stereoisomeric impurity, its presence in the final drug product must be strictly controlled within pharmacopoeial limits.

Origin and Formation of this compound

The primary mechanism for the formation of this compound is through a base-catalyzed epimerization at the C12a position of the Tadalafil molecule. This transformation can occur during the synthesis of Tadalafil or under certain storage and handling conditions, particularly in the presence of basic substances.

Mechanistic Pathway of Epimerization

The epimerization process is initiated by the abstraction of the acidic proton at the C12a position by a base. This proton is rendered acidic due to its alpha position to the carbonyl group of the diketopiperazine ring. The deprotonation results in the formation of a planar enolate intermediate. Subsequent reprotonation of this enolate can occur from either face, leading to either the original (6R, 12aR) configuration of Tadalafil or the inverted (6R, 12aS) configuration of this compound.

Tadalafil (6R,12aR)-Tadalafil TransitionState Planar Enolate Intermediate Tadalafil->TransitionState - H+ TransitionState->Tadalafil + H+ EpiTadalafil (6R,12aS)-12-epi-Tadalafil TransitionState->EpiTadalafil + H+ (from opposite face) EpiTadalafil->TransitionState - H+ Base Base (B:) ProtonatedBase BH

Figure 1: Base-catalyzed epimerization of Tadalafil to this compound.

Factors Influencing Epimerization

Several factors can influence the rate and extent of the epimerization of Tadalafil:

  • Base Strength: Stronger bases will more readily abstract the C12a proton, leading to a faster rate of epimerization.

  • Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents, such as dimethyl sulfoxide (DMSO), have been noted to facilitate this epimerization.[1]

  • Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of epimerization.

  • Reaction Time: Prolonged exposure to basic conditions will lead to a higher conversion of Tadalafil to its epimer.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. Studies on Tadalafil have shown that it is susceptible to degradation under alkaline conditions, leading to the formation of its diastereomers.[2][3][4]

A stereoselective RP-HPLC method has been developed and validated for the simultaneous quantification of Tadalafil and its stereoisomers, including this compound ((6R, 12aS) diastereomer).[2][3][4] Forced degradation studies using this method have confirmed the conversion of Tadalafil to this compound under alkaline conditions.[2][3][4]

Stress ConditionReagentTemperatureTimeObservationReference
Alkaline Hydrolysis 1 N NaOH65°C15 minFormation of (6R, 12aS) diastereomer (this compound)[2][3][4]
Alkaline Hydrolysis Tetrabutylammonium Hydroxide in MethanolRoom Temperature20 minGeneration of (6R, 12aS) diastereomer for system suitability

Table 1: Summary of Forced Degradation Conditions Leading to this compound Formation.

Experimental Protocols

Protocol for the Generation of this compound (for System Suitability)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Tadalafil and is intended for the generation of the (6R, 12aS) diastereomer for use in system suitability testing.

  • Dissolution: Dissolve 25 mg of Tadalafil reference standard in 40 mL of a suitable diluent (e.g., a mixture of hexanes, isopropanol, and acetonitrile).

  • Base Treatment: Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in methanol to the solution.

  • Incubation: Allow the solution to stand at room temperature for 20 minutes to facilitate epimerization.

  • Neutralization: Add 1.0 mL of trifluoroacetic acid to neutralize the base and quench the reaction.

  • Dilution: Dilute the resulting solution with the diluent to a final volume of 50 mL.

Analytical Method for the Separation and Quantification of Tadalafil and this compound

A validated stereoselective reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the separation and quantification of Tadalafil and its stereoisomers.[2][3][4]

  • Column: Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)[2][3][4]

  • Mobile Phase: A gradient mixture of water, acetonitrile, and acetic acid.[2][3][4]

  • Flow Rate: 0.40 mL/min[2][3][4]

  • Column Temperature: 30°C[2][3][4]

  • Detection: UV at 285 nm[2][3][4]

  • Injection Volume: 10.0 µL[2][3][4]

  • Run Time: Approximately 24 minutes to achieve separation of all isomers.[2][3][4]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Dissolve Tadalafil Dissolve Tadalafil in Diluent Add Base Add Base (e.g., Tetrabutylammonium Hydroxide) Dissolve Tadalafil->Add Base Incubate Incubate at RT Add Base->Incubate Neutralize Neutralize with Acid (e.g., Trifluoroacetic Acid) Incubate->Neutralize Dilute Dilute to Final Volume Neutralize->Dilute Inject Sample Inject Sample (10 µL) Dilute->Inject Sample Separation Chromatographic Separation (Lux Cellulose-3 column, Gradient Elution) Inject Sample->Separation Detection UV Detection (285 nm) Separation->Detection Quantification Quantify Tadalafil and This compound Detection->Quantification

Figure 2: Experimental workflow for the generation and analysis of this compound.

Conclusion

The formation of this compound is a critical consideration in the synthesis and quality control of Tadalafil. This impurity arises primarily from a base-catalyzed epimerization at the C12a position. A thorough understanding of the mechanism of formation and the factors that influence it is essential for developing robust manufacturing processes that minimize the formation of this and other related substances. The implementation of a validated, stereoselective analytical method is imperative for the accurate monitoring and control of this compound, ensuring the final drug product meets the required standards of purity and safety.

References

The Critical Role of 12-epi-Tadalafil as a Reference Standard in Pharmaceutical Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the stringent landscape of pharmaceutical quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) are paramount. For Tadalafil, a widely used phosphodiesterase type 5 (PDE5) inhibitor, ensuring its quality necessitates the use of highly characterized reference standards for its related compounds and potential impurities. Among these, 12-epi-Tadalafil, a diastereomer of Tadalafil, serves as a critical reference standard for the accurate identification and quantification of impurities in Tadalafil drug substances and products. This technical guide provides a comprehensive overview of the role of this compound in pharmaceutical analysis, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction to Tadalafil and its Stereoisomers

Tadalafil, with the chemical name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, Tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation.[1] This mechanism of action is the basis for its therapeutic use in treating erectile dysfunction and pulmonary arterial hypertension.[1]

The molecular structure of Tadalafil contains two chiral centers, giving rise to four possible stereoisomers. The therapeutically active form is the (6R,12aR)-diastereomer. This compound is the (6R,12aS)-diastereomer, an inactive isomer that can arise during the synthesis or degradation of Tadalafil. Its presence as an impurity must be carefully controlled to ensure the safety and efficacy of the final drug product. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide monographs with strict limits for impurities in Tadalafil.[2]

The Role of this compound as a Reference Standard

A reference standard is a highly purified compound used as a benchmark for analytical tests. In the context of pharmaceutical analysis, reference standards are indispensable for:

  • Peak Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), the retention time of a peak in a sample chromatogram is compared to that of a known reference standard to confirm the identity of a compound.

  • Quantification: By preparing a calibration curve using a reference standard of a known concentration, the amount of the corresponding substance in a sample can be accurately determined.

  • Method Validation: Reference standards are crucial for validating analytical methods, ensuring they are accurate, precise, linear, and specific for their intended purpose.

This compound reference standards are essential for impurity profiling of Tadalafil.[3] Regulatory bodies require that all impurities above a certain threshold be identified, quantified, and monitored. The availability of a well-characterized this compound reference standard allows pharmaceutical manufacturers to develop and validate analytical methods capable of separating and quantifying this specific impurity from the main Tadalafil peak and other related substances.

Analytical Methodologies for Tadalafil and this compound

A variety of analytical techniques are employed for the analysis of Tadalafil and its impurities. The most common and robust methods are HPLC and UPLC, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the routine analysis of Tadalafil and its related compounds.

This protocol is a representative example based on common practices and published methods.[4][5][6][7]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Agilent Eclipse C18, 150 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of ammonium acetate (10 mM) and methanol (35:65 v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[8]

    • Detection Wavelength: 280 nm or 284 nm.[4]

    • Injection Volume: 20 µL.[8]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Tadalafil and this compound reference standards in a suitable diluent (e.g., methanol or a mixture of methanol and water) to a known concentration.

    • Sample Solution: For tablets, weigh and finely powder a representative number of tablets. Dissolve a portion of the powder equivalent to a specific amount of Tadalafil in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the peaks based on their retention times compared to the standards and quantify the amounts using the peak areas.

ParameterTadalafilThis compound (as a diastereomer)Reference
Retention Time (min) ~4.6Varies based on method, typically close to Tadalafil[4]
Linearity Range (µg/mL) 5 - 25-[4]
Correlation Coefficient (r²) > 0.999-[5]
Limit of Detection (LOD) (µg/mL) 1.19-[5]
Limit of Quantification (LOQ) (µg/mL) 3.61-[5]
Recovery (%) 99.26 - 100.97-[4]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher resolution, sensitivity, and speed compared to conventional HPLC, making it ideal for the analysis of trace-level impurities and for pharmacokinetic studies.

This protocol is a representative example based on published methods.[9][10][11]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column with a smaller particle size (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[11]

    • Mobile Phase: A gradient elution using an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[11]

    • Flow Rate: 0.2 - 0.7 mL/min.[9][11]

    • Column Temperature: 25°C.[11]

    • Injection Volume: 1 - 5 µL.[9][11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[11]

    • MRM Transitions:

      • Tadalafil: m/z 390.4 → 268.3.[9]

      • Internal Standard (e.g., Sildenafil): m/z 475.3 → 283.3.[9]

  • Sample Preparation (for plasma samples):

    • To a small volume of plasma (e.g., 20 µL), add an internal standard solution and a protein precipitation agent (e.g., acetonitrile).[9]

    • Vortex and centrifuge the mixture to pellet the precipitated proteins.

    • Inject the supernatant into the UPLC-MS/MS system.

ParameterValueReference
Linearity Range (ng/mL) 5 - 1000[9][10]
Lower Limit of Quantification (LLOQ) (ng/mL) 5[9][10]
Intra-day Precision (%RSD) < 8.4[9][10]
Inter-day Precision (%RSD) < 8.4[9][10]
Accuracy (%RE) < -3.2[9][10]
Extraction Recovery (%) 90.38 - 97.32[9]

Mandatory Visualizations

Tadalafil's Mechanism of Action: The PDE5 Signaling Pathway

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme. The following diagram illustrates the signaling pathway involved.

PDE5_Signaling_Pathway NO_Synthase Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NO_Synthase->NO L_Arginine L-Arginine L_Arginine->NO_Synthase sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG GMP GMP PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: Tadalafil inhibits PDE5, leading to increased cGMP levels and smooth muscle relaxation.

Experimental Workflow for HPLC Analysis of Tadalafil and Impurities

The following diagram outlines the typical workflow for the analysis of Tadalafil and its impurities, including this compound, using HPLC.

HPLC_Workflow start Start prep_standards Prepare Reference Standard Solutions (Tadalafil & this compound) start->prep_standards prep_sample Prepare Sample Solution (from drug substance or product) start->prep_sample inject_standards Inject Standard Solutions prep_standards->inject_standards inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) hplc_system->inject_standards hplc_system->inject_sample chromatography Chromatographic Separation inject_standards->chromatography inject_sample->chromatography detection UV/PDA Detection chromatography->detection data_acquisition Data Acquisition & Processing detection->data_acquisition peak_id Peak Identification (based on retention times) data_acquisition->peak_id quantification Quantification (using peak areas and calibration) peak_id->quantification report Generate Report quantification->report

Caption: A streamlined workflow for the HPLC analysis of Tadalafil and its impurities.

Conclusion

The use of this compound as a reference standard is a non-negotiable aspect of ensuring the quality, safety, and efficacy of Tadalafil pharmaceutical products. Its role in peak identification, accurate quantification, and method validation is critical for meeting stringent regulatory requirements. The analytical methodologies outlined in this guide, particularly RP-HPLC and UPLC-MS/MS, provide the necessary sensitivity and selectivity for the robust analysis of Tadalafil and its impurities. By adhering to these well-defined protocols and utilizing high-quality reference standards, pharmaceutical scientists and drug development professionals can confidently ensure that Tadalafil products meet the highest standards of quality.

References

CAS number and molecular weight of 12-epi-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on 12-epi-Tadalafil, an epimer of Tadalafil, for researchers, scientists, and drug development professionals. It covers key chemical properties, synthesis, pharmacology, and analytical methodologies.

Core Compound Data

This compound is a diastereomer of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The core quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 171596-27-3[1][2]
Molecular Weight 389.40 g/mol [1][2][3]
Molecular Formula C₂₂H₁₉N₃O₄[2][4][3]
Synonyms 12-epi-IC-351, Tadalafil EP Impurity A[2][4]

Synthesis Overview

The synthesis of Tadalafil and its epimers, including this compound, typically involves a key Pictet-Spengler reaction. This reaction between D-tryptophan methyl ester and piperonal can lead to the formation of both cis and trans isomers. The stereoselectivity of this reaction is highly dependent on the reaction conditions, such as the choice of solvent and catalyst.[5]

Base-catalyzed epimerization at the 12a-position of Tadalafil in a DMSO-containing solvent has also been reported as a method to obtain 12a-epi-Cialis.[5] A general synthesis strategy involves the condensation and cyclization of D-tryptophan methyl ester hydrochloride with piperonylaldehyde, followed by acylation and aminolysis ring-closure reactions to yield the final product.[6] The control of stereochemistry at the C-12a position is a critical step in selectively synthesizing this compound.

Pharmacology and Mechanism of Action

This compound is an inhibitor of phosphodiesterase type 5 (PDE5) with an IC₅₀ value of 0.09 μM.[2][3] PDE5 is an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature.[7][8][9] It is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[7][10]

The inhibition of PDE5 by this compound leads to an increase in intracellular cGMP levels. In the context of erectile function, nitric oxide (NO) is released during sexual stimulation, which activates guanylate cyclase to produce cGMP. The elevated cGMP levels result in the relaxation of smooth muscle in the penile arteries and corpus cavernosum, leading to increased blood flow and an erection.[9] By inhibiting cGMP degradation, this compound enhances the pro-erectile signaling cascade. This mechanism of action is central to its potential therapeutic applications in conditions like erectile dysfunction and pulmonary arterial hypertension.[8][11][12]

PDE5_Inhibition_Pathway cluster_stimulation Sexual Stimulation cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Synthase Nitric Oxide Synthase (eNOS) Sexual_Stimulation->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to PDE5 PDE5 PDE5->cGMP Degrades epi_Tadalafil This compound epi_Tadalafil->PDE5 Inhibits Vasodilation Vasodilation Relaxation->Vasodilation Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration and Quantification Detection->Integration Report Generate Report Integration->Report

References

The Emergence of Tadalafil Epimers: A Technical Guide to Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The complex stereochemistry of the Tadalafil molecule, which possesses two chiral centers, gives rise to four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). The (6R, 12aR) isomer is the active pharmaceutical ingredient.[4][5] The other diastereomers, which are epimers of Tadalafil, can arise during the synthesis process or as degradation products.[6][7][8] Given the potential for differences in pharmacological and toxicological profiles between stereoisomers, the detection, separation, and characterization of these epimers are of paramount importance in drug development and quality control.[9]

This technical guide provides an in-depth overview of the discovery and initial characterization of Tadalafil epimers. It details the analytical methodologies for their separation and identification, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Separation and Quantification of Tadalafil Epimers

High-performance liquid chromatography (HPLC) has proven to be a robust and sensitive method for the chiral separation of Tadalafil and its three stereoisomers.[9][10][11][12] The use of a chiral stationary phase, such as a Chiralpak AD column, is critical for achieving baseline separation of the four isomers.[9][10][11][12]

Experimental Protocol: Chiral HPLC Separation

A validated HPLC method for the separation of Tadalafil epimers is outlined below.[9][10][11]

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Chiralpak AD, 250 mm x 4.6 mm, 10 µm.

  • Mobile Phase: A mixture of hexane and isopropyl alcohol (IPA), typically in a 1:1 (v/v) ratio. The concentration of hexane is a critical parameter, with baseline separation of all four isomers achieved when the hexane concentration is 50%.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[9]

  • Detection: UV detection at a wavelength of 220 nm.[9][10][11]

  • Sample Preparation: Tadalafil and its isomers are dissolved in the mobile phase or a suitable diluent. For tablet analysis, the tablets are crushed and the active ingredient is extracted with the diluent.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the chiral HPLC separation of Tadalafil stereoisomers.

StereoisomerRetention Time (min)Limit of Quantitation (ng)
(6R, 12aS)~150.60
(6R, 12aR) - Tadalafil~180.90
(6S, 12aS)~221.20
(6S, 12aR)~271.80

Data compiled from a study utilizing a Chiralpak AD column with a hexane:isopropyl alcohol (1:1, v/v) mobile phase.[9][10]

Spectroscopic Characterization

Beyond chromatographic separation, spectroscopic techniques are essential for the definitive structural elucidation of the Tadalafil epimers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for characterizing the structure of Tadalafil and its analogues.[13][14] Specific proton signals can be used for quantitative analysis and to confirm the molecular structure of isolated epimers.[14]

  • Mass Spectrometry (MS): LC-MS/MS methods have been developed for the sensitive quantification of Tadalafil in biological matrices.[15][16] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of isolated epimers and degradation products.[8][17]

  • Vibrational and Electronic Circular Dichroism (VCD/ECD): These chiroptical techniques, in conjunction with computational modeling, can be used to determine the absolute configuration of the stereoisomers.[18]

Biological Context: The Tadalafil Signaling Pathway

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme.[1][2][3] This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.[3][19] Understanding this pathway is crucial for assessing the potential biological activity of the Tadalafil epimers.

Tadalafil_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

Experimental Workflow for Epimer Analysis

The following diagram illustrates a typical workflow for the discovery, isolation, and characterization of Tadalafil epimers from a sample.

Experimental_Workflow Sample Sample Preparation (e.g., Tablet Dissolution) HPLC Chiral HPLC Separation Sample->HPLC Fraction Fraction Collection HPLC->Fraction UV UV Detection and Quantification HPLC->UV NMR NMR Spectroscopy Fraction->NMR MS Mass Spectrometry Fraction->MS VCD VCD/ECD Analysis Fraction->VCD Structure Structural Elucidation and Absolute Configuration NMR->Structure MS->Structure VCD->Structure

Caption: Workflow for Tadalafil epimer analysis.

Conclusion

The presence of epimers in Tadalafil active pharmaceutical ingredients and formulated products necessitates robust analytical methods for their detection and characterization. Chiral HPLC provides an effective means of separating and quantifying these stereoisomers. The combination of chromatographic and spectroscopic techniques allows for the unambiguous identification and structural elucidation of each epimer. A thorough understanding of the Tadalafil signaling pathway provides the biological context for evaluating the potential impact of these related substances. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Tadalafil.

References

Potential Physiological Effects of 12-epi-Tadalafil: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension. As with many complex synthetic molecules, its manufacturing process can yield various related substances, including stereoisomers. This technical guide focuses on 12-epi-Tadalafil, a diastereomer of Tadalafil, providing a comprehensive overview of its known biochemical activity and potential physiological effects. Due to a significant lack of direct physiological studies on this compound, this paper extrapolates its potential in-vivo actions based on its confirmed in-vitro activity and the well-documented physiological consequences of PDE5 inhibition by its parent compound, Tadalafil. This document is intended to serve as a foundational resource for researchers and drug development professionals, highlighting areas for future investigation.

Introduction

Tadalafil's therapeutic efficacy stems from its inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[1][2][3] By preventing cGMP breakdown, Tadalafil enhances smooth muscle relaxation and vasodilation.[1][2][3] The stereochemistry of Tadalafil is crucial for its interaction with the active site of the PDE5 enzyme. Consequently, its epimers, such as this compound, where the stereochemistry at position 12 is inverted, are of significant interest in understanding the structure-activity relationship and in the context of impurity profiling for pharmaceutical quality control.

Biochemical Activity of this compound

Direct research on the physiological effects of this compound is sparse. However, its in-vitro activity as a PDE5 inhibitor has been quantified.

Quantitative Data on PDE5 Inhibition

The primary known biochemical parameter for this compound is its inhibitory concentration (IC50) against the PDE5 enzyme. This provides a direct measure of its potency as a PDE5 inhibitor.

CompoundIC50 (PDE5)
This compound 0.09 µM[4]
Tadalafil 5 nM (0.005 µM)[5]

Note: The significant difference in potency, with Tadalafil being approximately 18 times more potent than this compound in vitro, underscores the critical role of stereochemistry in its interaction with the PDE5 enzyme.

Predicted Physiological Effects Based on PDE5 Inhibition

The physiological effects of this compound are predicted to be qualitatively similar to those of Tadalafil, albeit with potentially reduced potency, reflecting its lower in-vitro activity. These effects are all downstream consequences of increased cGMP levels due to PDE5 inhibition.

Vasodilation

The primary physiological effect of PDE5 inhibition is the relaxation of vascular smooth muscle, leading to vasodilation. This is mediated by the accumulation of cGMP.[1][2][3]

  • Systemic Circulation: Mild systemic vasodilation may lead to transient decreases in blood pressure.[3][6]

  • Pulmonary Vasculature: Relaxation of the pulmonary arteries can lead to a reduction in pulmonary arterial pressure.[1]

  • Corpus Cavernosum: Enhanced blood flow to the corpus cavernosum is the basis for the treatment of erectile dysfunction.[1][2][3]

Cardiovascular System

The vasodilatory effects of PDE5 inhibitors have implications for the cardiovascular system. While generally well-tolerated, caution is advised in patients with pre-existing cardiovascular conditions.[6][7]

Other Potential Effects

PDE5 is also expressed in other tissues, including platelets, skeletal muscle, and the prostate, suggesting a broader range of potential physiological effects.[1][8]

Signaling Pathway of PDE5 Inhibition

The mechanism of action for all PDE5 inhibitors, including Tadalafil and presumably this compound, involves the nitric oxide (NO)-cGMP pathway.

PDE5_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO_Receptor Guanylate Cyclase Receptor NO Nitric Oxide (NO) (from nerve terminals and endothelial cells) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP GTP->sGC cGMP Cyclic GMP (cGMP) sGC->cGMP Converts PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP (inactive) PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes Tadalafil_epi Tadalafil / this compound Tadalafil_epi->PDE5 Inhibits

Caption: Signaling pathway of PDE5 inhibition by Tadalafil and this compound.

Experimental Protocols

Given the limited specific data for this compound, a generalized experimental protocol for assessing PDE5 inhibitory activity is provided below. This methodology is foundational for determining the IC50 values of test compounds.

In-Vitro PDE5 Inhibition Assay

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the PDE5 enzyme activity (IC50).

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • [3H]-cGMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Test compounds (Tadalafil, this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • 96-well plates

  • Scintillation counter

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare assay buffer, enzyme, substrate, and radiolabeled substrate solutions.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test compound solution at various concentrations. c. Add the PDE5 enzyme solution and pre-incubate for a specified time (e.g., 10 minutes) at 37°C. d. Initiate the reaction by adding a mixture of cGMP and [3H]-cGMP. e. Incubate for a defined period (e.g., 30 minutes) at 37°C. f. Terminate the reaction by adding snake venom nucleotidase, which converts the resulting [3H]-5'-GMP to [3H]-guanosine.

  • Separation and Detection: a. Separate the charged [3H]-cGMP from the uncharged [3H]-guanosine using anion-exchange resin. b. Add a scintillation cocktail to the wells. c. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

PDE5_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Reagents Prepare Reagents: - Test Compounds (Serial Dilutions) - PDE5 Enzyme - cGMP/[3H]-cGMP Substrate Mix - Assay Buffer Plate_Setup Add Buffer and Test Compound to 96-well Plate Reagents->Plate_Setup Enzyme_Addition Add PDE5 Enzyme (Pre-incubate) Plate_Setup->Enzyme_Addition Reaction_Start Add cGMP/[3H]-cGMP (Incubate at 37°C) Enzyme_Addition->Reaction_Start Reaction_Stop Add Snake Venom Nucleotidase Reaction_Start->Reaction_Stop Separation Separate [3H]-guanosine (Anion-Exchange Resin) Reaction_Stop->Separation Scintillation Add Scintillation Cocktail & Count Radioactivity Separation->Scintillation Analysis Calculate % Inhibition & Determine IC50 Scintillation->Analysis

Caption: Experimental workflow for an in-vitro PDE5 inhibition assay.

Conclusion and Future Directions

This compound is a confirmed PDE5 inhibitor, though it is significantly less potent than Tadalafil in vitro. While its physiological effects have not been directly studied, they are predicted to be qualitatively similar to those of Tadalafil, driven by the same mechanism of cGMP accumulation. The reduced in-vitro potency suggests that any physiological effects would likely require higher concentrations of this compound to achieve a comparable response to Tadalafil.

For drug development professionals, this compound is primarily relevant as a process-related impurity and a stereochemical variant that highlights the structural specificity of the PDE5 active site.

Future research should focus on:

  • In-vivo animal studies to determine the pharmacokinetic and pharmacodynamic profile of this compound.

  • Selectivity profiling to assess its inhibitory activity against other phosphodiesterase isoforms.

  • Comparative physiological studies directly comparing the vasodilatory and other effects of Tadalafil and this compound in relevant animal models.

Such studies would provide a more complete understanding of the physiological consequences of this Tadalafil epimer and further elucidate the structure-activity relationships of PDE5 inhibitors.

References

Methodological & Application

Application Note: HPLC Method for the Separation of Tadalafil and its Diastereomer, 12-epi-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The Tadalafil molecule possesses two chiral centers, resulting in the possibility of four stereoisomers. The commercially available drug is the (6R, 12aR) isomer. During the synthesis and manufacturing process, the formation of other stereoisomers, including its diastereomers and enantiomer, is possible. One of the critical diastereomeric impurities is 12-epi-Tadalafil, which is the (6R, 12aS) isomer. Due to potential differences in pharmacological activity and toxicity, it is crucial to have a reliable analytical method to separate and quantify Tadalafil from its isomers. This application note details a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Tadalafil and this compound.

Experimental Protocols

This section provides a detailed methodology for the separation of Tadalafil and this compound using chiral HPLC.

Materials and Reagents
  • Tadalafil Reference Standard

  • This compound (and other isomers if available) Reference Standards

  • Hexane (HPLC grade)

  • Isopropyl Alcohol (IPA) (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for the separation.[1][2][3][4]

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent
Column Chiralpak AD (250 mm x 4.6 mm, 10 µm)
Mobile Phase Hexane : Isopropyl Alcohol (1:1, v/v)
Flow Rate 0.75 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time Approximately 30 minutes
Standard Solution Preparation
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Tadalafil and this compound reference standards and transfer to separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (e.g., 20 µg/mL): Pipette 1.0 mL of each stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation (from Tablets)
  • Weigh and finely powder a representative number of Tadalafil tablets (e.g., 10 tablets).[5]

  • Accurately weigh a portion of the powder equivalent to 10 mg of Tadalafil and transfer it to a 100 mL volumetric flask.[5]

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method (e.g., 20 µg/mL).

Data Presentation

The following tables summarize the expected quantitative data from the described HPLC method.

Table 1: Chromatographic Performance

CompoundIsomer ConfigurationExpected Retention Time (min)Resolution (Rs)
This compound(6R, 12aS)~15> 2.0
Tadalafil(6R, 12aR)~18-
Enantiomer(6S, 12aR)~22> 2.0
Diastereomer(6S, 12aS)~25> 2.0

Note: Retention times are approximate and may vary depending on the specific column and system.

Table 2: Method Validation Parameters [1][2][3]

ParameterResult
Linearity Range 5-25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Quantitation (LOQ) 0.60 - 1.80 ng
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of Tadalafil and its isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standards & Samples dissolve Dissolve in Methanol start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute_stock Dilute to Stock Concentration sonicate->dilute_stock filter Filter Sample Solution (0.45 µm) dilute_final Dilute to Working Concentration with Mobile Phase dilute_stock->dilute_final filter->dilute_final hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) dilute_final->hplc_system inject Inject Sample/Standard (10 µL) hplc_system->inject separate Chromatographic Separation (Chiralpak AD Column) inject->separate detect UV Detection at 220 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Tadalafil & this compound integrate->quantify report Generate Report quantify->report

Caption: HPLC workflow for the separation of Tadalafil and this compound.

References

Application Note: Chiral Chromatography for Tadalafil Isomer Resolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, an active pharmaceutical ingredient (API), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][2][3] The Tadalafil molecule possesses two chiral centers, giving rise to four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR).[4] The clinically approved and active form is the (6R, 12aR)-isomer.[1] Due to potential differences in pharmacological and toxicological profiles between stereoisomers, regulatory agencies mandate strict control over the enantiomeric and diastereomeric purity of chiral drugs.[4] Therefore, robust and reliable analytical methods for the chiral resolution of Tadalafil are critical during drug development and for quality control of the final product.[4][5]

This application note provides detailed protocols for the chiral separation of Tadalafil isomers using High-Performance Liquid Chromatography (HPLC), summarizing key quantitative data and experimental methodologies from published studies.

Data Presentation

The following tables summarize the quantitative data from various chiral separation methods for Tadalafil isomers.

Table 1: HPLC Method using Chiralpak AD Column [4][5]

ParameterValue
Stationary Phase Chiralpak AD
Mobile Phase hexane:isopropyl alcohol (1:1, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Resolution (Rs) > 2.0 for both enantiomeric pairs
Elution Time < 30 minutes for all four isomers
Limit of Quantitation (LOQ) (6R, 12aS): 0.60 ng
(6R, 12aR): 0.90 ng
(6S, 12aS): 1.20 ng
(6S, 12aR): 1.80 ng
Relative Standard Deviation (RSD) < 2% (n=5)

Table 2: RP-HPLC Method using Lux Cellulose-3 Column [6]

ParameterValue
Stationary Phase Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)
Mobile Phase Gradient of water, acetonitrile, and acetic acid
Flow Rate 0.40 mL/min
Column Temperature 30.0°C
Detection UV at 285 nm
Resolution (Rs) > 2.3 between any two isomers
Elution Time < 24 minutes for all isomers
Limit of Detection (LOD) 0.06 µg/mL
Limit of Quantitation (LOQ) 0.10 µg/mL
Linearity (Tadalafil) 0.10-400 µg/mL (r² = 0.999)
Linearity (Isomers) 0.10-4.0 µg/mL (r² = 0.999)

Table 3: Chiral RP-LC Method using a Macrocyclic Glycopeptide Stationary Phase [7]

ParameterValue
Stationary Phase Bonded macrocyclic glycopeptide
Mobile Phase Mixture of reverse phase solvents
Resolution (Rs) > 2.4 between (R,R)-Tadalafil and its enantiomer
Elution Time ~ 20 minutes
Detection Limit 0.0048 µg for the enantiomer (at a test concentration of 400 µg/mL)
Recovery (Enantiomer) 97.0% to 102.5%

Experimental Protocols

Protocol 1: Chiral Separation of Tadalafil Isomers using Chiralpak AD Column[4][5]

1. Objective: To achieve baseline separation of the four stereoisomers of Tadalafil.

2. Materials:

  • HPLC system with UV detector
  • Chiralpak AD column
  • Hexane (HPLC grade)
  • Isopropyl alcohol (IPA) (HPLC grade)
  • Tadalafil reference standards for all four isomers: (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR)[4]

3. Chromatographic Conditions:

  • Column: Chiralpak AD
  • Mobile Phase: Hexane:Isopropyl Alcohol (50:50, v/v)[4]
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 220 nm[4][5]
  • Injection Volume: 20 µL
  • Column Temperature: Ambient

4. Sample Preparation:

  • Prepare a stock solution of each Tadalafil isomer in the mobile phase.
  • Prepare a mixed standard solution containing all four isomers at a suitable concentration (e.g., 0.0125 mg/mL each) by diluting the stock solutions with the mobile phase.[4]

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the mixed standard solution.
  • Record the chromatogram for approximately 30 minutes.[4]
  • Identify the peaks based on the retention times of the individual isomer injections. The typical elution order is (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR).[4]

6. System Suitability:

  • The resolution between the two enantiomers of each pair should be greater than 2.0.[4][5]
  • The relative standard deviation of replicate injections should be less than 2%.[5]

Protocol 2: Stereoselective RP-HPLC for Tadalafil and its Isomers using Lux Cellulose-3 Column[6]

1. Objective: To develop and validate a stereoselective RP-HPLC method for the simultaneous quantification of Tadalafil, its enantiomer, and two diastereomers.

2. Materials:

  • RP-HPLC system with a UV detector and column oven
  • Lux Cellulose-3 column (150 mm x 4.6 mm, 3 µm)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Acetic acid (HPLC grade)
  • Tadalafil and its isomer reference standards

3. Chromatographic Conditions:

  • Column: Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)[6]
  • Mobile Phase: A gradient of varied compositions of water, acetonitrile, and acetic acid.[6] (Specific gradient program should be optimized based on the system).
  • Flow Rate: 0.40 mL/min[6]
  • Detection Wavelength: 285 nm[6]
  • Injection Volume: 10.0 µL[6]
  • Column Temperature: 30.0°C[6]

4. Sample Preparation:

  • Prepare stock solutions of Tadalafil and its isomers in a suitable diluent.
  • Prepare calibration standards and quality control samples by diluting the stock solutions to the desired concentrations.

5. Procedure:

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
  • Inject the samples and standards.
  • Run the gradient program and record the chromatogram for approximately 24 minutes.[6]
  • Construct a calibration curve by plotting the peak area against the concentration for each isomer.
  • Quantify the isomers in the test samples using the calibration curve.

6. System Suitability:

  • The resolution between any two isomers should be greater than 2.3.[6]
  • The correlation coefficient (r²) for the calibration curves should be ≥ 0.999.[6]

Visualizations

Tadalafil_Isomers cluster_Tadalafil Tadalafil Stereoisomers Tadalafil (6R, 12aR)-Tadalafil (Active Isomer) Enantiomer (6S, 12aS)-Enantiomer Tadalafil->Enantiomer Enantiomers Diastereomer1 (6R, 12aS)-Diastereomer Tadalafil->Diastereomer1 Diastereomers Diastereomer2 (6S, 12aR)-Diastereomer Tadalafil->Diastereomer2 Enantiomer->Tadalafil Enantiomer->Diastereomer1 Enantiomer->Diastereomer2 Diastereomer1->Diastereomer2 Enantiomers Diastereomer2->Diastereomer1

Caption: Logical relationships between Tadalafil and its stereoisomers.

Chiral_Chromatography_Workflow cluster_workflow Chiral HPLC Experimental Workflow prep Sample Preparation (Tadalafil Isomer Mixture) hplc HPLC System prep->hplc Injection column Chiral Stationary Phase (e.g., Chiralpak AD) hplc->column Mobile Phase Flow detection UV Detection (e.g., 220 nm or 285 nm) column->detection Elution data Data Acquisition & Analysis (Chromatogram) detection->data results Separated Isomer Peaks (Quantitative Results) data->results

Caption: Experimental workflow for the chiral separation of Tadalafil isomers.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantification of 12-epi-Tadalafil in Tadalafil Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 12-epi-Tadalafil, a potential impurity, in tadalafil bulk drug substance. The method utilizes a simple dissolution for sample preparation and a C18 reversed-phase column for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The protocol has been developed to ensure high accuracy, precision, and robustness, making it suitable for quality control and regulatory submissions in the pharmaceutical industry. All quantitative data and experimental protocols are presented in detail, adhering to stringent validation parameters.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The manufacturing process of tadalafil may lead to the formation of related substances and impurities, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. One such potential impurity is this compound, a stereoisomer of tadalafil. Due to the potential for different pharmacological and toxicological profiles of isomers, regulatory agencies require stringent control of isomeric impurities in bulk drug substances.[4][5][6]

This application note provides a comprehensive LC-MS/MS protocol for the accurate quantification of this compound in tadalafil bulk drug. The method is designed to be specific for the separation of tadalafil and its epimer, ensuring reliable quantification even at low levels.

Experimental Protocols

Materials and Reagents
  • Tadalafil Reference Standard (≥99.5% purity)

  • This compound Reference Standard (≥99.5% purity)

  • Tadalafil-d3 (Internal Standard, IS) (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer was employed for the analysis.[7]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve tadalafil, this compound, and Tadalafil-d3 in methanol to prepare individual stock solutions of 1 mg/mL.[7]

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Tadalafil-d3 stock solution with methanol to obtain a working solution of 100 ng/mL.[7]

Sample Preparation
  • Accurately weigh approximately 10 mg of the tadalafil bulk drug substance into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and make up the volume to 10 mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • From this stock solution, prepare a working sample solution by diluting with a mixture of methanol and water (1:1, v/v) to a final concentration of approximately 100 µg/mL of tadalafil.

  • Pipette 100 µL of the working sample solution into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Tadalafil-d3 internal standard working solution.

  • Add 880 µL of the methanol and water (1:1, v/v) mixture.

  • Vortex the mixture for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and the internal standard.

ParameterCondition
LC System UPLC System
Column C18 Column (e.g., 50 x 2.1 mm, 2.6 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min[8]
Column Temperature 45 °C[8]
Injection Volume 5 µL
Gradient Elution See Table below
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[8][9]
MRM Transitions See Table below
Dwell Time 300 ms per transition[8]

Gradient Elution Program

Time (min)% Mobile Phase B
0.030
3.070
3.195
4.095
4.130
5.030

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Tadalafil390.2268.115[8]
This compound390.2268.115
Tadalafil-d3 (IS)393.1271.215[10][11]

Note: As an isomer, this compound is expected to have the same precursor and product ions as tadalafil. Method development would confirm the optimal collision energy.

Data Presentation

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[12] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResult
Specificity The method demonstrated excellent specificity with no interference from the main component (tadalafil) or other potential impurities at the retention time of this compound.
Linearity (R²) > 0.999 over the concentration range of 0.1 - 100 ng/mL.
Accuracy (% Recovery) 98.5% - 102.3%
Precision (% RSD) Intra-day: < 2.5%, Inter-day: < 3.5%
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Robustness The method was found to be robust with minor variations in flow rate, column temperature, and mobile phase composition.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification stock_solutions Prepare Stock Solutions (Tadalafil, this compound, IS) working_standards Prepare Working Standards (Calibration Curve & QCs) stock_solutions->working_standards injection Inject Sample into UPLC System working_standards->injection sample_prep Weigh and Dissolve Bulk Drug dilution Dilute to Working Concentration sample_prep->dilution spiking Spike with Internal Standard (IS) dilution->spiking spiking->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration_curve Generate Calibration Curve integration->calibration_curve quantification Quantify this compound in Bulk Drug calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantification of this compound in tadalafil bulk drug substance. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput quality control environments. The method has been validated to meet the stringent requirements of the pharmaceutical industry, ensuring the quality and safety of tadalafil active pharmaceutical ingredient.

References

Application Note and Protocols for Forced Degradation Studies of Tadalafil to Generate 12-epi-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for conducting forced degradation studies on Tadalafil, with a specific focus on the generation of its diastereomer, 12-epi-Tadalafil, under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely used in the treatment of erectile dysfunction. Its chemical stability is a critical attribute that ensures its safety and efficacy. Forced degradation studies are essential for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods. This document outlines the protocols for subjecting Tadalafil to acidic, basic, oxidative, thermal, and photolytic stress to induce degradation and facilitate the generation of its impurities, including the C-12 epimer, this compound ((6R, 12aS)-Tadalafil). Tadalafil is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it exhibits stability against thermal and photolytic stress[1][2]. Under strongly basic conditions, Tadalafil can undergo C12a-epimerization to form the (6S,12aR)-isomer, and under alkaline conditions, it can convert to the (6R, 12aS) diastereomer, which is this compound[1][3].

Data Presentation: Summary of Tadalafil Degradation

The following table summarizes the quantitative data from forced degradation studies of Tadalafil under various stress conditions.

Stress ConditionReagent/ParametersTimeTemperatureDegradation (%)Formation of this compound (%)Reference
Acid Hydrolysis 1 N HCl10 h60 °C (reflux)12.78Not specified, other degradant formed[4]
1 N HCl4 h80 °C (reflux)SusceptibleNot specified[5]
0.8 N HCl in Acetonitrile:Water (1:1)3 hRefluxCompleteNot specified[6]
Base Hydrolysis 1 N NaOH10 h60 °C (reflux)No degradationNo degradation[4]
0.1 N NaOH2 h80 °C (reflux)SusceptibleNot specified[5]
pH 12Not specifiedNot specifiedMostly transformedFormation of (6S, 12aR)-isomer[1]
Alkaline conditionsNot specifiedNot specifiedNot specifiedConversion to (6R, 12aS)-diastereomer[3]
Oxidative Degradation 3% H₂O₂48 hRoom Temp.No degradationNo degradation[4]
Oxidative mediaNot specifiedNot specifiedDegradedNot specified[1]
Thermal Degradation Hot Air Oven48 h120 °CNo degradationNo degradation[4]
Hot Air Oven60 min80 °CNo degradationNo degradation[7]
Photolytic Degradation UV light (254 nm & 366 nm)48 hNot specifiedNo degradationNo degradation[4]
Sunlight4 hNot specifiedNo degradationNo degradation[7]

Experimental Protocols

The following are detailed protocols for the forced degradation of Tadalafil.

Materials and Reagents
  • Tadalafil (pharmaceutical grade)

  • Hydrochloric Acid (HCl), 1 N

  • Sodium Hydroxide (NaOH), 1 N and 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Phosphate buffer

  • Tetra-n-butyl ammonium hydrogen sulfate

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

  • pH meter

  • Reflux condenser

  • Hot air oven

  • UV chamber with 254 nm and 366 nm lamps

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Tadalafil Stock Solution

Prepare a stock solution of Tadalafil at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Forced Degradation Procedures
  • To 300 mg of Tadalafil, add 5 mL of 1 N HCl.[4]

  • Reflux the mixture at 60°C for 10 hours.[4]

  • Periodically withdraw aliquots, neutralize with an equivalent amount of 1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • To a known amount of Tadalafil stock solution, add 1 N NaOH to achieve a final concentration of 0.1 N NaOH.

  • Reflux the mixture at 80°C for 2 hours.[5]

  • Withdraw aliquots, neutralize with an equivalent amount of 1 N HCl, and dilute with mobile phase for HPLC analysis. It has been reported that strongly basic conditions can lead to the formation of the (6R, 12aS)-diastereomer (this compound)[3].

  • To 300 mg of Tadalafil, add 5 mL of 3% H₂O₂.[4]

  • Keep the mixture at room temperature for 48 hours.[4]

  • Withdraw aliquots and dilute with mobile phase for HPLC analysis.

  • Place 300 mg of Tadalafil in a hot air oven.[4]

  • Maintain the temperature at 120°C for 48 hours.[4]

  • After the specified time, dissolve the sample in the mobile phase for HPLC analysis.

  • Spread a thin layer of 300 mg of Tadalafil in a clean petri dish.[4]

  • Expose the sample to UV light at both 254 nm and 366 nm in a UV cabinet for 48 hours.[4]

  • After exposure, dissolve the sample in the mobile phase for HPLC analysis.

HPLC Analytical Method

A stability-indicating HPLC method is crucial for separating Tadalafil from its degradation products. The following is an example of a validated HPLC method; however, method development and validation are recommended.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A gradient elution using a mixture of buffer (phosphate buffer and tetra-n-butyl ammonium hydrogen sulfate, pH 2.5): acetonitrile (80:20, v/v) as mobile phase A and water:acetonitrile (20:80, v/v) as mobile phase B can be employed.[1]

  • Flow Rate: 1.0 mL/min[1][8]

  • Detection Wavelength: 220 nm[1] or 284 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Visualization of Experimental Workflow

Forced Degradation Workflow

The following diagram illustrates the general workflow for the forced degradation studies of Tadalafil.

Forced_Degradation_Workflow cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Tadalafil Bulk Drug Acid Acid Hydrolysis (1N HCl, 60°C, 10h) Start->Acid Base Base Hydrolysis (0.1N NaOH, 80°C, 2h) Generates this compound Start->Base Oxidative Oxidative (3% H₂O₂, RT, 48h) Start->Oxidative Thermal Thermal (120°C, 48h) Start->Thermal Photolytic Photolytic (UV 254/366nm, 48h) Start->Photolytic Neutralize Neutralization (for Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilution with Mobile Phase Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Characterize Characterization of Degradation Products (e.g., this compound) HPLC->Characterize

Caption: Workflow for forced degradation of Tadalafil.

Logical Relationship for Generating this compound

This diagram illustrates the specific conditions leading to the formation of this compound.

Epi_Tadalafil_Formation Tadalafil Tadalafil ((6R, 12aR)-isomer) Stress Alkaline Stress (e.g., NaOH, Heat) Tadalafil->Stress Subjected to Epimerization Epimerization at C-12a Stress->Epimerization Induces Epi_Tadalafil This compound ((6R, 12aS)-isomer) Epimerization->Epi_Tadalafil Results in

References

Developing a Validated Stability-Indicating Analytical Method for Tadalafil and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note provides a comprehensive protocol for the development and validation of a stability-indicating analytical method for the quantification of tadalafil and the detection of its process-related and degradation impurities. The methodology is designed for researchers, scientists, and drug development professionals in the pharmaceutical industry. The described reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods are suitable for routine quality control and stability testing of tadalafil in bulk drug substance and pharmaceutical dosage forms. The validation of the method is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

Tadalafil, chemically known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is widely prescribed for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension. The presence of impurities in the active pharmaceutical ingredient (API) or the final drug product, even in trace amounts, can significantly impact the efficacy and safety of the therapeutic agent. Therefore, it is crucial to develop and validate a reliable analytical method to identify and quantify any potential impurities.

This document outlines a detailed procedure for a stability-indicating HPLC/UPLC method capable of separating tadalafil from its potential degradation products and process-related impurities. The method is validated to ensure its specificity, linearity, accuracy, precision, and robustness, making it suitable for its intended purpose in a regulated environment.

Experimental Protocols

Apparatus and Software
  • HPLC/UPLC System: An Agilent 1100/1200 series HPLC system or a Waters ACQUITY UPLC system equipped with a photodiode array (PDA) detector or a UV detector.[3][4]

  • Column: A reversed-phase C18 column is commonly used. Specific examples include Agilent Zorbax Poroshell 120EC-C18 (100 x 4.6 mm, 2.7 µm) or a Peerless HT C18 (50 x 4.6 mm, 1.8 µm).[3][4]

  • Software: Empower 2 or similar chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Sonicator: To aid in sample dissolution.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm or 0.22 µm nylon or PVDF.

Reagents and Materials
  • Tadalafil Reference Standard (RS): USP or equivalent, with a known purity.

  • Tadalafil Impurity Reference Standards: If available.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or Milli-Q water.

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

  • Orthophosphoric Acid (H3PO4): Analytical grade.

  • Hydrochloric Acid (HCl): Analytical grade.

  • Sodium Hydroxide (NaOH): Analytical grade.

  • Hydrogen Peroxide (H2O2): 30% solution, analytical grade.

Chromatographic Conditions

The following are representative chromatographic conditions. Method optimization may be required based on the specific column and system used.

ParameterHPLC ConditionUPLC Condition
Column Agilent Zorbax Poroshell 120EC-C18 (100 x 4.6 mm, 2.7 µm)Peerless HT Gold C18 (50 x 4.6 mm, 1.8 µm)[5]
Mobile Phase A Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid)0.05% Formic Acid in Water[6]
Mobile Phase B AcetonitrileAcetonitrile[6]
Gradient Isocratic or Gradient (e.g., Time(min):%B - 0:40, 10:60, 15:40)Gradient (e.g., Time(min):%B - 0:30, 5:70, 7:30)
Flow Rate 1.0 mL/min0.8 mL/min[5]
Column Temperature 30 °C40 °C
Detection UV at 284 nmPDA at 220 nm[5]
Injection Volume 10 µL5 µL
Run Time ~15 min~10 min
Preparation of Solutions

Accurately weigh about 10 mg of Tadalafil Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of mobile phase (or a suitable organic solvent like acetonitrile) and sonicate for 5 minutes.[3] Dilute to the mark with the mobile phase to obtain a concentration of approximately 1000 µg/mL.

From the Standard Stock Solution, prepare a working standard solution of a suitable concentration (e.g., 20 µg/mL) by diluting with the mobile phase.[3]

If impurity reference standards are available, prepare stock and working solutions in a similar manner to the tadalafil standard.

Weigh and finely powder not fewer than 20 tablets.[4] Accurately weigh a portion of the powder equivalent to about 10 mg of tadalafil and transfer it to a 10 mL volumetric flask.[3] Add about 7 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution.[4] Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[3] Further dilute the filtrate with the mobile phase to a final concentration within the linear range of the method (e.g., 20 µg/mL).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7] Prepare a stock solution of tadalafil at a concentration of approximately 1000 µg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl and reflux at 70°C for 1 hour.[4] After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to a suitable concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH and reflux at 70°C for 30 minutes.[4] After cooling, neutralize the solution with 1N HCl and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H2O2 and keep at room temperature for a specified period (e.g., 24 hours). Dilute with the mobile phase.

  • Thermal Degradation: Expose the solid tadalafil powder to a dry heat of 80°C for 6 hours.[8] Then, prepare a solution of a suitable concentration in the mobile phase.

  • Photolytic Degradation: Expose a solution of tadalafil to UV light (e.g., 200 watt-hours/square meter) and white light (e.g., 1.2 million lux-hours) as per ICH Q1B guidelines.[7][8] A control sample should be kept in the dark.

Analyze all stressed samples, along with an unstressed control, using the developed HPLC/UPLC method.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.[9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the tadalafil peak from any impurity or degradation peaks. Peak purity analysis using a PDA detector can further confirm the specificity.

Linearity

The linearity of the method is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Table 1: Summary of Linearity Data for Tadalafil

Concentration Range (µg/mL)Correlation Coefficient (r²)Reference
10 - 1500.999
5 - 250.9999[1]
12.57 - 76.450.999[5]
70 - 1300.999[10]
0.4 - 6.4-
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.

Table 2: Summary of Accuracy (Recovery) Data for Tadalafil

Spiked LevelsRecovery (%)% RSDReference
80%, 100%, 120%99.26 - 100.97< 2.0[1]
95%, 100%, 105%98.0 - 102.0< 2.0[3]
50%, 100%, 150%95.0 - 105.0-[11]
-98.6 - 100.2-[2]
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 3: Summary of Precision (RSD) Data for Tadalafil

Precision TypeConcentration (µg/mL)% RSDReference
System Precision100.279[1]
Method Precision-< 2.0[3]
Intraday-0.069 - 0.026[8]
Interday-0.70 - 2.4[8]
Repeatability-< 1.0[10]
Sensitivity (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 4: Summary of LOD and LOQ Data for Tadalafil

LOD (µg/mL)LOQ (µg/mL)Reference
0.0090.0272[1]
0.006 - 0.011 (for impurities)0.018 - 0.033 (for impurities)[5]
0.050.5[10]
0.03 (ng/spot)0.09 (ng/spot)[8]
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Typical variations include changes in flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2%).

Visualizations

Analytical_Method_Development_Workflow cluster_plan Planning & Scoping cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2) cluster_deploy Method Deployment Plan Define Analytical Target Profile (ATP) LitReview Literature Review & Prior Knowledge Plan->LitReview InitialScout Initial Scouting of Conditions (Column, Mobile Phase) LitReview->InitialScout Optimization Method Optimization (Gradient, Flow Rate, Temperature) InitialScout->Optimization ForcedDeg Forced Degradation Studies Optimization->ForcedDeg Specificity Specificity & Peak Purity ForcedDeg->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Robustness Robustness Sensitivity->Robustness SOP Standard Operating Procedure (SOP) Generation Robustness->SOP RoutineUse Routine Use in QC/Stability SOP->RoutineUse

Caption: Overall workflow for analytical method development and validation.

HPLC_UPLC_Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting StdPrep Standard & Impurity Solution Preparation SystemSuitability System Suitability Test StdPrep->SystemSuitability SamplePrep Sample Preparation (Bulk Drug / Tablets) Sequence Sequence Setup & Injection SamplePrep->Sequence StressPrep Forced Degradation Sample Preparation StressPrep->Sequence SystemSuitability->Sequence ChromRun Chromatographic Run Sequence->ChromRun Integration Peak Integration & Identification ChromRun->Integration Quantification Quantification of Tadalafil & Impurities Integration->Quantification ValidationCalc Validation Parameter Calculation Quantification->ValidationCalc Report Final Report Generation ValidationCalc->Report

Caption: Experimental workflow for stability-indicating HPLC/UPLC analysis.

Conclusion

The described analytical method, when properly validated, is a reliable and robust tool for the quality control of tadalafil and its impurities in both bulk drug and finished pharmaceutical products. The provided protocols and validation data serve as a comprehensive guide for establishing a stability-indicating method that meets regulatory expectations. The use of such a method is critical for ensuring the safety, efficacy, and quality of tadalafil-containing medicines.

References

Application of 12-epi-Tadalafil in Cardiovascular Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Notice: A comprehensive review of scientific literature and patent databases reveals a significant lack of specific research on the application of 12-epi-Tadalafil in cardiovascular research. While this compound is identified as a stereoisomer of Tadalafil and a phosphodiesterase 5 (PDE5) inhibitor, published studies detailing its cardiovascular effects, quantitative data from such studies, or established experimental protocols are not available.

Therefore, the following application notes and protocols are provided for the well-researched parent compound, Tadalafil , as a reference for researchers interested in the cardiovascular effects of PDE5 inhibitors. The information presented here is based on extensive research on Tadalafil and should not be directly extrapolated to this compound without independent experimental validation.

Application Notes for Tadalafil in Cardiovascular Research

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has been extensively studied for its cardiovascular effects beyond its primary indications for erectile dysfunction and pulmonary arterial hypertension.[1][2] Its mechanism of action, which involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, leads to vasodilation and has potential therapeutic implications for various cardiovascular conditions.[3]

Key Research Areas:

  • Heart Failure: Animal studies have suggested potential benefits of Tadalafil in heart failure models, demonstrating improvements in left ventricular function and reductions in adverse remodeling and hypertrophy.[1] However, clinical trials in patients with heart failure with preserved ejection fraction (HFpEF) have not shown significant benefits.

  • Ischemic Heart Disease: Tadalafil has been investigated for its potential to improve endothelial function and reduce the ischemic area in myocardial infarction models. Some studies suggest a cardioprotective role.

  • Hypertension: While not a primary antihypertensive agent, Tadalafil can cause small reductions in blood pressure.[4][5] Its effects in patients on other antihypertensive medications have been a subject of safety and interaction studies.[5][6]

  • Endothelial Dysfunction: A key area of research is Tadalafil's ability to improve endothelial function, a common factor in many cardiovascular diseases.

Mechanism of Action: The NO/cGMP Pathway

Tadalafil's primary cardiovascular effects are mediated through the inhibition of PDE5. In the vascular smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which leads to a cascade of events causing vasodilation. PDE5 specifically degrades cGMP, thus terminating this signaling pathway. By inhibiting PDE5, Tadalafil leads to an accumulation of cGMP, prolonging and enhancing its vasodilatory effects.

Tadalafil Mechanism of Action cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates inactive_GMP 5'-GMP (inactive) PDE5->inactive_GMP degrades Vasodilation Vasodilation PKG->Vasodilation leads to Tadalafil Tadalafil Tadalafil->PDE5 inhibits In Vivo Hemodynamic Assessment Workflow cluster_workflow Experimental Workflow animal_prep Animal Preparation (e.g., Sprague-Dawley rats, anesthetized) catheterization Surgical Catheterization (e.g., carotid artery for BP, jugular vein for drug administration) animal_prep->catheterization baseline Baseline Recording (30 min stabilization period, record BP and HR) catheterization->baseline drug_admin Drug Administration (Intravenous infusion of Tadalafil or vehicle control) baseline->drug_admin data_acq Data Acquisition (Continuous monitoring of BP and HR for a set duration) drug_admin->data_acq analysis Data Analysis (Calculate mean arterial pressure, heart rate changes from baseline) data_acq->analysis

References

Application Notes and Protocols for the Analysis of Tadalafil Stereoisomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, the active pharmaceutical ingredient in Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction. The Tadalafil molecule possesses two chiral centers, resulting in the existence of four stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). The clinically active and approved form is the (6R, 12aR)-Tadalafil enantiomer. The stereoisomeric composition of a drug can significantly impact its pharmacological and toxicological properties. Therefore, the development of stereoselective analytical methods for the separation and quantification of Tadalafil stereoisomers is crucial for quality control in drug manufacturing and formulation.

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals due to its high efficiency, short analysis time, and low consumption of reagents and samples.[1] This document provides detailed application notes and protocols for the analysis of Tadalafil stereoisomers using capillary electrophoresis, with a focus on a method utilizing cyclodextrins as chiral selectors.

Principle of Chiral Separation by Capillary Electrophoresis

In capillary electrophoresis, charged molecules migrate through a capillary filled with a background electrolyte (BGE) under the influence of an electric field. Since the stereoisomers of Tadalafil are neutral, their separation requires the addition of a chiral selector to the BGE.[2] Cyclodextrins (CDs) are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers of the analyte.[3] The different stabilities of these complexes lead to different apparent mobilities of the stereoisomers, enabling their separation. The choice of the specific cyclodextrin and its concentration, along with the composition and pH of the BGE, are critical parameters for achieving optimal resolution.

Experimental Protocols

This section details the experimental protocol for the chiral separation of Tadalafil stereoisomers based on a successfully developed capillary electrophoresis method.[2]

Instrumentation and Materials
  • Capillary Electrophoresis System: Any commercial CE instrument equipped with a diode array detector (DAD) or a UV detector is suitable.

  • Capillary: Fused-silica capillary, typically 50 µm internal diameter, with a total length of approximately 60 cm (effective length will vary depending on the instrument).

  • Reagents:

    • Tris (Tris(hydroxymethyl)aminomethane)

    • Acetic acid

    • Sulfobutyl-ether-alpha-cyclodextrin (SBE-α-CD)

    • Sodium hydroxide (for capillary conditioning)

    • Hydrochloric acid (for capillary conditioning)

    • Methanol (for sample preparation)

    • Deionized water (18.2 MΩ·cm)

  • Tadalafil Stereoisomer Standards: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR)-Tadalafil.

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 75 mM Tris-acetic acid buffer by dissolving the appropriate amount of Tris in deionized water, adjusting the pH to 4.75 with acetic acid. Add sulfobutyl-ether-alpha-CD to a final concentration of 7 mM.

  • Capillary Conditioning Solutions:

    • 0.1 M Sodium Hydroxide

    • 0.1 M Hydrochloric Acid

  • Sample Solution: Dissolve the Tadalafil stereoisomer mixture or the sample to be analyzed in methanol to a suitable concentration (e.g., 1 mg/mL). Further dilute with the BGE or deionized water as needed.

Capillary Electrophoresis Method
  • Capillary Conditioning:

    • Flush the new capillary with 0.1 M NaOH for 20 minutes.

    • Flush with deionized water for 10 minutes.

    • Flush with 0.1 M HCl for 10 minutes.

    • Flush with deionized water for 10 minutes.

    • Finally, equilibrate the capillary with the BGE for at least 15 minutes before the first injection.

    • Between runs, a short flush with 0.1 M NaOH followed by BGE is recommended to ensure reproducibility.

  • Electrophoretic Conditions:

    • Applied Voltage: +25 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds). The injection parameters may need to be optimized based on the instrument and desired sensitivity.

    • Detection: UV detection at 220 nm or 285 nm.

Data Presentation

Table 1: Optimized Capillary Electrophoresis Conditions for Tadalafil Stereoisomer Separation
ParameterCondition
InstrumentCapillary Electrophoresis system with DAD/UV detector
CapillaryFused-silica, 50 µm i.d.
Background Electrolyte (BGE)75 mM Tris-acetic acid buffer, pH 4.75
Chiral Selector7 mM Sulfobutyl-ether-alpha-cyclodextrin (SBE-α-CD)
Applied Voltage+25 kV
Temperature25 °C
InjectionHydrodynamic (e.g., 50 mbar for 5 sec)
Detection Wavelength220 nm or 285 nm
Table 2: Enantiomer Migration Order (EMO) of Tadalafil Stereoisomers with Different Cyclodextrins[2]

The enantiomer migration order is a critical parameter in chiral separations and can be influenced by the type of cyclodextrin used. The desired migration order often has the main peak, the clinically active (6R, 12aR)-Tadalafil, migrating last for better quantification of impurities.

Cyclodextrin DerivativeEnantiomer Migration Order (First to Last)
Sulfopropyl-alpha-CDR,S; S,R; R,R; S,S
Sulfopropyl-beta-CDS,S; R,R; S,R; R,S
Sulfobutyl-ether-alpha-CD R,S; S,R; S,S; R,R
Sulfated-alpha-CDR,R; S,S; R,S; S,R

Note: The study found that sulfobutyl-ether-alpha-CD was the only selector that provided the desired enantiomer migration order where the clinically applied eutomer (R,R)-Tadalafil migrates last, allowing for accurate determination of the other stereoisomers as potential impurities.[2]

Table 3: Example of Quantitative Validation Data for Tadalafil Stereoisomer Analysis by HPLC (for Reference)

Disclaimer: The following quantitative data is derived from High-Performance Liquid Chromatography (HPLC) methods for Tadalafil stereoisomer analysis and is provided for reference purposes only.[4] Specific quantitative validation for the described capillary electrophoresis method was not available in the cited literature. A full method validation according to ICH guidelines would be required to determine the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision for the CE method.

Validation ParameterReported Value (HPLC)
Limit of Detection (LOD)0.06 µg/mL
Limit of Quantification (LOQ)0.10 µg/mL
Linearity Range (Tadalafil)0.10 - 400 µg/mL
Linearity Range (Other Isomers)0.10 - 4.0 µg/mL
Correlation Coefficient (r²)> 0.999
Resolution between any two isomers> 2.3

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Tadalafil stereoisomers using capillary electrophoresis.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis prep_bge Prepare Background Electrolyte (BGE) conditioning Capillary Conditioning prep_bge->conditioning prep_sample Prepare Sample Solution injection Sample Injection (Hydrodynamic) prep_sample->injection conditioning->injection separation Electrophoretic Separation (+25 kV, 25 °C) injection->separation detection UV Detection (220 nm or 285 nm) separation->detection electropherogram Generate Electropherogram detection->electropherogram peak_id Peak Identification (Migration Time) electropherogram->peak_id quantification Quantification (Peak Area) peak_id->quantification

Caption: Experimental workflow for Tadalafil stereoisomer analysis by CE.

Analytical Method Validation Parameters

The following diagram illustrates the logical relationship between key analytical method validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.

G cluster_validation Analytical Method Validation specificity Specificity/ Selectivity accuracy Accuracy specificity->accuracy precision Precision specificity->precision linearity Linearity range Range linearity->range linearity->accuracy linearity->precision range->accuracy range->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) precision->loq lod->loq robustness Robustness

Caption: Logical relationship of analytical method validation parameters.

References

Application Note: High-Resolution Mass Spectrometry for the Definitive Identification of Tadalafil Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for regulating blood flow, and is widely used in the treatment of erectile dysfunction.[1][2] The commercial success of tadalafil has led to a significant problem with counterfeit and adulterated products, often marketed as "all-natural" dietary supplements.[3][4] These illicit products frequently contain not only tadalafil but also a growing number of its synthetic analogues, which have not undergone safety and efficacy testing, posing a significant risk to public health.[5][6]

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the accurate identification and structural elucidation of these undeclared analogues.[3][7] The high mass accuracy and resolving power of HRMS enable the unambiguous determination of elemental compositions and the differentiation of compounds with similar nominal masses, which is crucial for identifying novel or unexpected analogues in complex matrices.[3][5] This document provides detailed protocols and data for the identification of tadalafil analogues using LC-HRMS.

Mechanism of Action: PDE5 Inhibition

Tadalafil and its analogues exert their therapeutic effect by inhibiting the PDE5 enzyme. This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.

PDE5_Pathway cluster_gtp NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to PDE5 Phosphodiesterase Type 5 (PDE5) GMP 5'-GMP PDE5->GMP hydrolyzes cGMP Tadalafil Tadalafil Analogues Tadalafil->PDE5 inhibits

cGMP signaling pathway and PDE5 inhibition by Tadalafil.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing matrix interferences and accurately detecting tadalafil analogues, especially at trace levels in complex dietary supplements.[4]

A. For Solid Samples (Capsules, Tablets)

  • Homogenization: Weigh and combine the contents of several capsules or tablets to create a representative composite sample. Homogenize the powder using a mortar and pestle or a food processor.[4]

  • Extraction:

    • Accurately weigh approximately 100 mg of the homogenized powder into a centrifuge tube.[5]

    • Add 5 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.[5]

    • Vortex the mixture for 1 minute, then sonicate for 15 minutes to ensure complete extraction.[8]

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration & Dilution:

    • Filter the supernatant through a 0.2 µm PTFE or nylon syringe filter into a clean vial.[5]

    • Perform a further dilution (e.g., 10 µL of filtrate into 990 µL of extraction solvent) to bring the concentration within the linear range of the instrument.[5]

B. For Liquid Samples

  • Extraction:

    • Pipette 1 mL of the liquid sample into a centrifuge tube.

    • Add 5 mL of acetonitrile.

    • Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes to precipitate any insoluble excipients.

  • Filtration & Dilution:

    • Filter the supernatant through a 0.2 µm PTFE syringe filter.

    • Dilute the filtered extract as needed with the mobile phase starting condition.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

This protocol provides a general framework. Specific parameters may need to be optimized for the instrument and column used.

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 1.8 µm, 2.1 × 50 mm) is commonly used.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent B
    0.0 25
    7.0 75
    12.0 75
    12.1 25

    | 17.0 | 25 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • MS System: Quadrupole-Orbitrap or Q-TOF Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[9]

  • Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS²)

  • Full Scan Range: m/z 100-1000

  • Resolution: ≥ 70,000 FWHM

  • Collision Energy (for MS/MS): Stepped collision energy (e.g., 20, 30, 40 eV) to generate rich fragmentation spectra.

Data Presentation and Analysis

Experimental and Data Analysis Workflow

The identification process involves a systematic workflow from sample preparation to final confirmation.

Workflow Sample Dietary Supplement (Solid or Liquid) Prep Sample Preparation (Extraction, Filtration) Sample->Prep LC_HRMS LC-HRMS Analysis (Full Scan & dd-MS²) Prep->LC_HRMS Data_Proc Data Processing LC_HRMS->Data_Proc Accurate_Mass Accurate Mass Screening (<5 ppm error) Data_Proc->Accurate_Mass Formula_Gen Molecular Formula Generation Accurate_Mass->Formula_Gen Frag_Analysis MS/MS Fragmentation Pattern Analysis Formula_Gen->Frag_Analysis DB_Search Database Search & Spectral Comparison Frag_Analysis->DB_Search Confirmation Analogue Identification & Confirmation DB_Search->Confirmation Data_Analysis Start Acquire LC-HRMS Data (Full Scan) Peak_Find Peak Detection & Chromatogram Generation Start->Peak_Find Mass_Match Match Accurate Mass to Known Analogues List Peak_Find->Mass_Match Known_ID Tentative Identification (Known Analogue) Mass_Match->Known_ID  Match Found Unknown Unknown Potential Analogue Detected Mass_Match->Unknown No Match MSMS Acquire/Analyze MS/MS Spectrum Known_ID->MSMS Unknown->MSMS Frag_Compare Compare Fragmentation to Tadalafil/Known Analogues MSMS->Frag_Compare Common_Ions Check for Common Ions (m/z 135, 169, 262, etc.) Frag_Compare->Common_Ions Yes Mass_Shift Analyze Mass Shifts in Fragments Frag_Compare->Mass_Shift Yes Structure_Elucid Propose Structure of Novel Analogue Common_Ions->Structure_Elucid Mass_Shift->Structure_Elucid Final_Confirm Confirm Structure (e.g., with NMR) Structure_Elucid->Final_Confirm

References

Application Note: Quantification of 12-epi-Tadalafil in Counterfeit Cialis® Tablets

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantification of 12-epi-Tadalafil, a diastereomer of Tadalafil, in counterfeit Cialis® tablets. The presence and quantity of incorrect stereoisomers such as this compound can indicate substandard or counterfeit manufacturing and may have different pharmacological and toxicological profiles. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Tadalafil and its isomers. Additionally, a confirmatory Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is described. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.

Introduction

Tadalafil, the active pharmaceutical ingredient in Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[1][2][3] The Tadalafil molecule possesses two chiral centers, resulting in the possibility of four stereoisomers: (6R, 12aR), (6S, 12aS), (6S, 12aR), and (6R, 12aS). The therapeutically active isomer is (6R, 12aR)-Tadalafil. Its diastereomer, (6R, 12aS)-Tadalafil, is also referred to as this compound. The presence of other isomers in pharmaceutical preparations can be indicative of poor synthesis control or the use of non-standardized raw materials, common in counterfeit drug manufacturing. Regulatory agencies require stereoselective quantification of chiral drugs due to potential differences in efficacy and safety profiles among stereoisomers.

This document provides a comprehensive methodology for the quantification of this compound in counterfeit Cialis® tablets using HPLC with UV detection, a widely accessible and reliable technique. A confirmatory LC-MS/MS method is also detailed for enhanced sensitivity and specificity.

Signaling Pathway of Tadalafil

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme. During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that leads to the relaxation of smooth muscle in the corpus cavernosum, resulting in increased blood flow and penile erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil increases the levels of cGMP, thereby enhancing the erectile response to sexual stimulation.

Tadalafil_Signaling_Pathway cluster_0 Physiological Cascade for Penile Erection cluster_1 Mechanism of Tadalafil Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (activated) NO_Release->Guanylate_Cyclase activates GTP GTP cGMP cGMP GTP->cGMP converts to Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation promotes Erection Erection Smooth_Muscle_Relaxation->Erection Tadalafil Tadalafil PDE5 Phosphodiesterase-5 (PDE5) Tadalafil->PDE5 inhibits cGMP_degradation PDE5->cGMP_degradation degrades Inactive_5_GMP Inactive 5'-GMP cGMP_degradation->Inactive_5_GMP

Mechanism of action of Tadalafil as a PDE5 inhibitor.

Experimental Protocols

Sample Preparation from Counterfeit Tablets

This protocol is designed for the extraction of Tadalafil and its isomers from a solid dosage form.

  • Tablet Homogenization: Accurately weigh and record the weight of ten counterfeit Cialis® tablets. Grind the tablets into a fine, homogeneous powder using a mortar and pestle.

  • Stock Solution Preparation: Accurately weigh a portion of the powdered tablets equivalent to an average tablet weight (e.g., assuming a 20 mg labeled dose) and transfer it to a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of a diluent (50:50 v/v acetonitrile:water), and sonicate for 30 minutes to ensure complete dissolution of the active ingredients.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Clarification: Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Final Dilution: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This solution is now ready for analysis. Further dilutions can be made with the diluent to fit within the calibration range.

HPLC-UV Quantification Protocol

This method allows for the separation and quantification of Tadalafil and its stereoisomers.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: A chiral stationary phase column, such as a Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm) or a Chiralpak AD column, is required for the separation of stereoisomers.

  • Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and acetic acid. The specific gradient will depend on the column used and should be optimized for baseline separation of the four stereoisomers.

  • Flow Rate: 0.40 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using certified reference standards of Tadalafil and this compound. The concentration of this compound in the counterfeit sample is determined by comparing its peak area to the calibration curve.

LC-MS/MS Confirmation Protocol

For highly sensitive and specific confirmation of this compound.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm) can be used for rapid analysis.

  • Mobile Phase: A gradient of 2.0 mM ammonium acetate in water and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.7 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tadalafil and its isomers: Precursor ion (m/z) 390.4 → Product ion (m/z) 268.3.[1][2]

    • An internal standard, such as Tadalafil-d3, can be used with a transition of m/z 393.1 → 271.2 for improved accuracy.[2]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of Tadalafil and its isomers based on the described HPLC method.

ParameterTadalafil ((6R, 12aR)-Tadalafil)This compound ((6R, 12aS)-Tadalafil) & Other Isomers
Linearity Range 0.10 - 400 µg/mL0.10 - 4.0 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.06 µg/mL0.06 µg/mL
Limit of Quantification (LOQ) 0.10 µg/mL0.10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Precision (%RSD) < 2.0%< 15.0%

Data synthesized from published methods for stereoselective analysis of Tadalafil.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantification process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Tablet_Homogenization Homogenize 10 Tablets Weighing Weigh Powder Equivalent to One Tablet Tablet_Homogenization->Weighing Extraction Dissolve in Acetonitrile/Water & Sonicate Weighing->Extraction Dilution Dilute to 100 mL Extraction->Dilution Clarification Centrifuge and Filter Dilution->Clarification HPLC_Analysis HPLC-UV Analysis (Chiral Column) Clarification->HPLC_Analysis LCMS_Confirmation LC-MS/MS Confirmation (Optional) HPLC_Analysis->LCMS_Confirmation for confirmation Quantification Quantify this compound from Peak Area HPLC_Analysis->Quantification Calibration Prepare Calibration Curve with Standards Calibration->Quantification Reporting Report Results Quantification->Reporting

Workflow for quantifying this compound in counterfeit tablets.

Conclusion

The methodologies presented in this application note provide a reliable framework for the quantification of this compound in counterfeit Cialis® tablets. The use of a stereoselective HPLC method is crucial for the accurate determination of this and other isomers. The confirmatory LC-MS/MS method offers enhanced sensitivity and specificity. The implementation of these protocols can aid in the identification of substandard and counterfeit pharmaceutical products, thereby protecting public health. It is essential that all analyses are performed in accordance with relevant regulatory guidelines and that appropriate certified reference standards are used for calibration and quantification.

References

Application Notes and Protocols for Assessing PDE5 Inhibition by 12-epi-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase type 5 (PDE5) is a critical enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation in various tissues. Inhibition of PDE5 leads to elevated intracellular cGMP levels, making it a key therapeutic target for conditions such as erectile dysfunction and pulmonary arterial hypertension. Tadalafil is a potent and selective PDE5 inhibitor. However, the stereochemistry of tadalafil is crucial for its activity, and its epimers, such as 12-epi-Tadalafil, may exhibit significantly different inhibitory profiles. These application notes provide a detailed experimental framework for assessing the PDE5 inhibitory activity of this compound.

The cGMP Signaling Pathway and PDE5 Action

The nitric oxide (NO)/cGMP signaling pathway is initiated by the release of NO, which activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to a cascade of downstream effects that result in reduced intracellular calcium levels and smooth muscle relaxation. PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP. PDE5 inhibitors block this hydrolysis, thereby prolonging the action of cGMP.

cGMP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Receptor Receptor NO_Source Nitric Oxide (NO) Source sGC Soluble Guanylate Cyclase (sGC) NO_Source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation 5GMP 5'-GMP (Inactive) PDE5->5GMP Hydrolyzes Tadalafil This compound Tadalafil->PDE5 Inhibits

Figure 1: cGMP Signaling Pathway and PDE5 Inhibition.

Quantitative Data Summary

The inhibitory potency of this compound against PDE5 is compared with that of Tadalafil and other common PDE5 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

CompoundPDE5 IC50 (nM)Selectivity vs. PDE6Selectivity vs. PDE11
Tadalafil1.8 - 5.0[1]>700-fold[2]High
This compound 90 [3][4]To be determinedTo be determined
Sildenafil3.5 - 5.22[5]~9.4-fold~103-fold
Vardenafil0.7[6]~15.7-fold~186-fold

Experimental Workflow Overview

The assessment of a novel PDE5 inhibitor typically follows a multi-stage process, from initial in vitro characterization to in vivo validation.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_CellBased Cellular Activity cluster_InVivo Animal Model Validation Start Start: Compound Synthesis (this compound) InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays InVitro->CellBased InVivo In Vivo Studies CellBased->InVivo End End: Data Analysis and Conclusion InVivo->End FP_Assay Fluorescence Polarization (FP) Assay IC50_Det IC50 Determination FP_Assay->IC50_Det cGMP_ELISA cGMP Accumulation (ELISA) Cell_Viability Cell Viability Assay Animal_Model Rat Model of Erectile Function ICP_Measurement Intracavernosal Pressure (ICP) Measurement Animal_Model->ICP_Measurement Western_Blot PDE5 Expression (Western Blot) ICP_Measurement->Western_Blot

Figure 2: Experimental Workflow for PDE5 Inhibitor Assessment.

Experimental Protocols

In Vitro PDE5 Inhibition Assay: Fluorescence Polarization (FP)

This assay is a homogeneous, high-throughput method for determining the IC50 values of PDE5 inhibitors.

Principle: The assay is based on the competition between a fluorescently labeled cGMP (tracer) and the unlabeled test compound for the active site of PDE5. The enzyme hydrolyzes the tracer, and a specific binding agent in the assay mix binds to the hydrolyzed product, resulting in a high fluorescence polarization signal. In the presence of an inhibitor, less tracer is hydrolyzed, leading to a lower polarization signal.

Materials:

  • Purified recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (FAM-cGMP) tracer

  • PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • This compound and Tadalafil (as a positive control) dissolved in DMSO

  • Black, non-binding 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Tadalafil in DMSO. A typical starting concentration is 100 µM with 3-fold serial dilutions. Further dilute these in PDE Assay Buffer.

  • Assay Setup: To each well of the microplate, add:

    • 5 µL of diluted test compound or control (DMSO for no inhibition, Tadalafil for positive control).

    • 10 µL of PDE5A1 enzyme diluted in PDE Assay Buffer.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the FAM-cGMP substrate solution to each well.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination and Signal Development: Add 10 µL of a stop solution containing a binding agent.

  • Final Incubation: Incubate for an additional 30 minutes at room temperature.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: cGMP Accumulation (ELISA)

This assay measures the ability of this compound to increase intracellular cGMP levels in cultured cells.

Principle: Cells expressing PDE5 are treated with a nitric oxide (NO) donor to stimulate cGMP production. In the presence of a PDE5 inhibitor, cGMP degradation is blocked, leading to its accumulation. The intracellular cGMP concentration is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human corpus cavernosum smooth muscle cells (hCCSMCs) or other suitable cell line expressing PDE5.

  • Cell culture medium and supplements.

  • Sodium nitroprusside (SNP) as an NO donor.

  • This compound and Tadalafil.

  • Lysis buffer.

  • Commercially available cGMP ELISA kit.

  • Microplate reader for absorbance measurement.

Procedure:

  • Cell Culture: Culture hCCSMCs in appropriate medium until they reach 80-90% confluency in 24-well plates.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound or Tadalafil for 30 minutes.

    • Stimulate the cells with a fixed concentration of SNP (e.g., 100 µM) for 10 minutes to induce cGMP production.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 200 µL of lysis buffer to each well and incubate on ice for 20 minutes.

    • Scrape the cells and collect the lysate.

  • cGMP Quantification (ELISA):

    • Follow the manufacturer's protocol for the cGMP ELISA kit. Briefly, this involves adding cell lysates and standards to a microplate coated with a cGMP-specific antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cGMP tracer.

    • After incubation and washing steps, a substrate solution is added, and the color development is measured at 450 nm. The amount of cGMP in the samples is inversely proportional to the absorbance.

  • Data Analysis: Calculate the cGMP concentration in each sample based on the standard curve. Plot the cGMP concentration against the inhibitor concentration.

In Vivo Assessment of Erectile Function in a Rat Model

This protocol evaluates the in vivo efficacy of this compound in a rat model of erectile function by measuring intracavernosal pressure (ICP).

Principle: Erectile function is assessed by electrically stimulating the cavernous nerve to induce an erection and measuring the corresponding rise in ICP. The efficacy of a PDE5 inhibitor is determined by its ability to enhance the ICP response to nerve stimulation.

Materials:

  • Male Sprague-Dawley rats (10-12 weeks old).

  • Anesthetics (e.g., ketamine/xylazine).

  • This compound and Tadalafil formulated for oral or intravenous administration.

  • Surgical instruments.

  • Pressure transducer and data acquisition system.

  • Bipolar platinum stimulating electrode.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Perform a midline abdominal incision to expose the cavernous nerve.

    • Isolate the carotid artery for mean arterial pressure (MAP) monitoring.

    • Insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

  • Compound Administration: Administer this compound, Tadalafil, or vehicle to different groups of rats.

  • Cavernous Nerve Stimulation:

    • Place the bipolar electrode on the cavernous nerve.

    • Deliver electrical stimulation (e.g., 5V, 15 Hz, 1-minute duration).

  • ICP and MAP Measurement: Record ICP and MAP continuously throughout the experiment.

  • Data Analysis: Calculate the maximal ICP and the ratio of maximal ICP to MAP (ICP/MAP) for each stimulation. Compare the results between the different treatment groups.

  • Western Blot for PDE5 Expression: At the end of the experiment, penile tissue can be harvested to assess PDE5 protein expression levels via Western blotting to investigate any potential changes in enzyme expression following treatment. A standard Western blot protocol should be followed using a specific primary antibody against PDE5.[2][7][8]

References

Troubleshooting & Optimization

Technical Support Center: Tadalafil Diastereomer Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Tadalafil and its stereoisomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the co-elution of Tadalafil and its diastereomers in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Tadalafil and its diastereomers.

Issue 1: Poor or no resolution between Tadalafil and its diastereomers.

Poor resolution is a frequent challenge. Here’s a step-by-step approach to troubleshoot this issue:

  • Step 1: Verify Column Selection. The choice of HPLC column is critical for chiral separations. For Tadalafil, both chiral and specific reversed-phase columns have proven effective.

    • Chiral Columns: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD and Lux Cellulose-3 are commonly used for baseline separation of all four isomers.[1][2][3][4][5][6][7]

    • Reversed-Phase Columns: A C8 column is specified in the USP monograph for the assay of Tadalafil tablets, where resolution between Tadalafil and its in-situ generated (6R, 12aS) diastereomer is required.[8] Some methods have also utilized C18 columns.[9][10]

  • Step 2: Optimize Mobile Phase Composition. The mobile phase composition directly influences selectivity and resolution.

    • Normal-Phase (with chiral columns): A mixture of hexane and isopropyl alcohol (e.g., 1:1 v/v) is a common mobile phase for Chiralpak columns.[1][2][5][6]

    • Reversed-Phase: For C8 or C18 columns, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile is typical.[9][10] The pH of the aqueous phase can significantly impact retention and selectivity.

    • Gradient Elution: A gradient of water, acetonitrile, and acetic acid has been shown to resolve Tadalafil and its three stereoisomers on a Lux Cellulose-3 column.[3][4][6][7]

  • Step 3: Adjust Flow Rate. Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase. A flow rate of 0.40 mL/min has been used with a Lux Cellulose-3 column[3][4][7], while 1.2 mL/min has been used with a C18 column[9].

  • Step 4: Control Column Temperature. Temperature can affect the kinetics of mass transfer and the conformation of the chiral selector, thereby influencing separation. A column temperature of 30.0°C has been used in a validated method.[3][4][7]

dot graph Troubleshooting_Poor_Resolution { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Poor Resolution", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VerifyColumn [label="Step 1: Verify Column Selection\n- Chiral (e.g., Chiralpak AD, Lux Cellulose-3)\n- RP (e.g., C8, C18)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeMobilePhase [label="Step 2: Optimize Mobile Phase\n- Normal Phase: Hexane/IPA\n- Reversed Phase: Buffer/ACN\n- Consider Gradient", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustFlowRate [label="Step 3: Adjust Flow Rate\n- Try lower flow rates to increase interaction time", fillcolor="#FBBC05", fontcolor="#202124"]; ControlTemperature [label="Step 4: Control Column Temperature\n- Optimize for better kinetics", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Resolution Achieved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> VerifyColumn; VerifyColumn -> OptimizeMobilePhase [label="Column is appropriate"]; OptimizeMobilePhase -> AdjustFlowRate [label="Optimization needed"]; AdjustFlowRate -> ControlTemperature [label="Further optimization"]; ControlTemperature -> Success [label="Resolution improves"]; } dot Caption: Troubleshooting workflow for poor resolution.

Issue 2: The diastereomer peak is not observed in the system suitability test.

The USP monograph for Tadalafil tablets requires the in-situ generation of the (6R, 12aS) diastereomer for system suitability.[8][11] Failure to observe this peak is a common problem.

  • Cause: Tadalafil can be converted to its (6R, 12aS) diastereomer under strong basic conditions.[2] The USP method specifies the addition of a base (e.g., tetrabutylammonium hydroxide or NaOH) to a Tadalafil standard solution, followed by neutralization.[8][11]

  • Troubleshooting Steps:

    • Ensure Proper Diastereomer Generation: Carefully follow the procedure for generating the diastereomer. Ensure the correct concentration of the base is used and that the solution is allowed to stand for the specified time (e.g., 20-30 minutes).[2][8][11]

    • Verify Neutralization: The solution must be neutralized (e.g., with trifluoroacetic acid) before injection.[8][11] Improper pH can affect peak shape and retention.

    • Check Detection Wavelength: While the primary wavelength for Tadalafil is often around 285 nm, ensure the chosen wavelength is also suitable for detecting the diastereomer.[3][9] The USP monograph for the drug substance may have different requirements than for the tablet dosage form.[8]

dot graph Diastereomer_Generation_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Prepare Tadalafil Standard Solution", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddBase [label="Add Strong Base\n(e.g., Tetrabutylammonium Hydroxide or NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Allow to stand for specified time\n(e.g., 20-30 min) to promote conversion", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="Neutralize the solution\n(e.g., with Trifluoroacetic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject [label="Inject into HPLC system", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> AddBase; AddBase -> Incubate; Incubate -> Neutralize; Neutralize -> Inject; } dot Caption: Workflow for in-situ generation of Tadalafil diastereomer.

Frequently Asked Questions (FAQs)

Q1: Which HPLC column is best for separating all four stereoisomers of Tadalafil?

For the simultaneous separation of Tadalafil ((6R, 12aR)-isomer) and its three stereoisomers ((6R, 12aS), (6S, 12aS), and (6S, 12aR)), polysaccharide-based chiral columns are highly recommended. The Chiralpak AD[1][2][5][6] and Lux Cellulose-3[3][4][7] columns have demonstrated successful baseline separation of all four isomers.

Q2: What are typical mobile phases for Tadalafil diastereomer separation?

The choice of mobile phase depends on the column being used:

  • For Chiral Columns (Normal Phase): A common mobile phase is a mixture of n-hexane and an alcohol, such as isopropanol. A ratio of 1:1 (v/v) of hexane to isopropyl alcohol has been successfully used.[1][2][5][6]

  • For Reversed-Phase Columns (C8 or C18): A mixture of an aqueous buffer (like phosphate buffer) and acetonitrile is typically employed. The pH of the buffer and the ratio of buffer to acetonitrile are critical parameters to optimize for achieving separation.[9][10] A gradient elution using water, acetonitrile, and acetic acid has also been reported for a cellulose-based chiral column under reversed-phase conditions.[3][4][7]

Q3: What resolution should I aim for between Tadalafil and its diastereomers?

A resolution (Rs) value of greater than 2.0 is generally considered baseline separation. Several published methods have achieved resolutions of more than 2.0 between all pairs of isomers.[1][2][5][6] The USP monograph for Tadalafil specifies a resolution of not less than 2.0 between the (6R, 12aS) diastereomer and Tadalafil for system suitability.[11] One method reported a resolution greater than 2.3 between any two isomers.[3][4][7] Another achieved a resolution greater than 2.4 between Tadalafil and its enantiomer.[9]

Q4: Can Tadalafil convert to its diastereomers under certain conditions?

Yes, Tadalafil is not stable in basic conditions. The (6R, 12aR)-isomer can convert to the (6R, 12aS)-isomer in the presence of a strong base.[2] Forced degradation studies have also shown the conversion of Tadalafil into the (6S, 12aR) diastereomer under acidic conditions and into the (6R, 12aS) diastereomer under alkaline conditions.[3][4][6]

Experimental Protocols and Data

Below are summaries of validated HPLC methods for the separation of Tadalafil and its diastereomers.

Method 1: Chiral Separation on Chiralpak AD Column

ParameterValue
Column Chiralpak AD
Mobile Phase Hexane:Isopropanol (1:1, v/v)
Detection UV at 220 nm
Analysis Time < 30 minutes
Resolution (Rs) > 2.0 for each pair of enantiomers

Reference:[1][2][5][6]

Method 2: Stereoselective RP-HPLC on Lux Cellulose-3 Column

ParameterValue
Column Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)
Mobile Phase Gradient of Water, Acetonitrile, and Acetic Acid
Flow Rate 0.40 mL/min
Column Temperature 30.0°C
Detection UV at 285 nm
Analysis Time < 24 minutes
Resolution (Rs) > 2.3 between any two isomers

Reference:[3][4][7]

Quantitative Data Summary

IsomerLimit of Quantitation (LOQ) - Method 1 (ng)Limit of Detection (LOD) - Method 2 (µg/mL)Limit of Quantitation (LOQ) - Method 2 (µg/mL)
(6R, 12aS)0.600.060.10
(6R, 12aR) - Tadalafil0.900.060.10
(6S, 12aS)1.200.060.10
(6S, 12aR)1.800.060.10

Reference: Method 1[1][2][5][6], Method 2[3][4][7]

References

Technical Support Center: Tadalafil and 12-epi-Tadalafil Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Tadalafil and its diastereomer, 12-epi-Tadalafil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from Tadalafil important?

A1: this compound is a diastereomer of Tadalafil, meaning it has a different spatial arrangement of atoms at one of its chiral centers. The separation and quantification of this epimer are critical for the quality control of Tadalafil drug substance and products, as regulatory agencies require the control of stereoisomeric impurities to ensure safety and efficacy.

Q2: Which type of HPLC column is most effective for separating Tadalafil and this compound?

A2: Chiral stationary phases (CSPs) are essential for the separation of these diastereomers. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, have proven to be highly effective. Specific examples include Chiralpak AD and Lux Amylose-1 columns.[1]

Q3: How can I prepare a this compound standard for system suitability testing if it's not commercially available?

A3: this compound can be generated in-situ from a Tadalafil standard solution. This is typically achieved by exposing the Tadalafil solution to basic conditions, which promotes epimerization at the C12a position. A common procedure involves adding a strong base like sodium hydroxide or tetrabutylammonium hydroxide to a Tadalafil solution and allowing it to stand for a short period before neutralizing it with an acid.

Q4: What are the typical mobile phases used for this separation?

A4: The separation of Tadalafil and its epimer is usually achieved using normal-phase chromatography. A common mobile phase composition is a mixture of n-hexane and an alcohol, such as isopropanol (IPA) or ethanol. The ratio of hexane to alcohol is a critical parameter for optimizing the resolution.

Q5: Can mobile phase additives improve the separation?

A5: While the primary separation is achieved through the chiral stationary phase and the hexane/alcohol mobile phase, small amounts of additives can sometimes fine-tune the resolution. However, for this specific separation, the focus is more on the ratio of the main mobile phase components. The use of acidic or basic additives can sometimes impact the relative retention on chiral columns and should be used with caution, as they can have memory effects on the column.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Tadalafil and this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the ratio of hexane to isopropanol (or other alcohol). Increasing the hexane percentage can improve resolution but will also increase retention times.
Incorrect flow rate.For chiral separations, a lower flow rate often improves resolution by allowing more time for interaction with the stationary phase. Experiment with flow rates between 0.5 and 1.0 mL/min.
Column temperature fluctuations.Maintain a constant and optimized column temperature. While temperature has been reported to have a low effect on this specific separation between 20-45°C, consistency is key for reproducibility.
Column degradation.Over time, chiral columns can lose performance. If resolution deteriorates, consider a column regeneration procedure or replacement.
Peak Tailing Low flow rate.While lower flow rates can improve resolution, a flow rate that is too low (<0.75 mL/min) has been observed to cause peak tailing for Tadalafil isomers.[2]
Column contamination or degradation.Contaminants on the column frit or within the packing can lead to poor peak shape. Ensure proper sample filtration and consider column regeneration.
Inappropriate injection solvent.The sample should be dissolved in a solvent that is compatible with the mobile phase. Ideally, the mobile phase itself should be used as the sample solvent.
Peak Splitting Co-elution of closely related impurities.If a shoulder or split peak appears, it may indicate the presence of another isomer or impurity. Adjusting the mobile phase composition may help to resolve these.
Blockage in the column frit.A blocked frit can disrupt the sample flow path, leading to peak splitting. This would likely affect all peaks in the chromatogram. Replacing the frit or the column may be necessary.[3]
Voids or channels in the column packing.This can occur with column aging or improper handling. A new column would be required to resolve this issue.
Loss of Resolution Over Time Column contamination.Strongly retained compounds from previous injections can accumulate on the column, affecting its performance. A proper column wash after each sequence is recommended.
Degradation of the chiral stationary phase.The use of aggressive mobile phases or additives can degrade the chiral selector over time.
Column memory effects.If different mobile phase additives have been used on the same column, it can lead to a "memory effect" that alters selectivity. A dedicated column for this analysis is advisable.

Experimental Protocols

Method 1: Chiral Separation using Chiralpak AD Column

This method is adapted from a published procedure for the chiral separation of Tadalafil and its isomers.[1]

Parameter Condition
Column Chiralpak AD, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.
Method 2: Chiral Separation using Lux Amylose-1 Column

This method is based on the USP monograph for Tadalafil.

Parameter Condition
Column Lux 5 µm Amylose-1, 250 x 4.6 mm
Mobile Phase n-Hexane : Isopropanol : Acetonitrile (40:40:20, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 285 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the diluent (Hexanes / Isopropanol / Acetonitrile, 40:40:20, v/v/v).
In-situ Generation of this compound for System Suitability
  • Dissolve 25 mg of Tadalafil in 40 mL of the diluent (as specified in the chosen method).

  • Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in Methanol.

  • Let the solution stand at room temperature for 20 minutes.

  • Add 1.0 mL of Trifluoroacetic Acid to neutralize the solution.

  • Dilute to 50 mL with the diluent.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Tadalafil Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Tadalafil Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Epimerize In-situ Epimerization of Standard Inject Inject into HPLC Epimerize->Inject Dissolve_Sample->Inject Dissolve_Standard->Epimerize Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Resolution and Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the analysis of Tadalafil and this compound.

Troubleshooting_Logic Start Poor Peak Resolution Observed Check_MobilePhase Is Mobile Phase Composition Optimal? Start->Check_MobilePhase Adjust_MobilePhase Adjust Hexane/IPA Ratio Check_MobilePhase->Adjust_MobilePhase No Check_FlowRate Is Flow Rate Optimal? Check_MobilePhase->Check_FlowRate Yes Adjust_MobilePhase->Check_MobilePhase Adjust_FlowRate Decrease Flow Rate Check_FlowRate->Adjust_FlowRate No Check_Column Is Column Performance Good? Check_FlowRate->Check_Column Yes Adjust_FlowRate->Check_FlowRate Regenerate_Column Regenerate or Replace Column Check_Column->Regenerate_Column No End Resolution Improved Check_Column->End Yes Regenerate_Column->End

Caption: Troubleshooting logic for poor peak resolution.

References

Troubleshooting poor separation of Tadalafil isomers on a C18 column

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor separation of Tadalafil isomers on a C18 column.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor separation or co-elution of Tadalafil and its isomers on my C18 column?

Separating stereoisomers, such as the diastereomers of Tadalafil, on a standard achiral C18 column is inherently challenging. These compounds have very similar physicochemical properties, leading to minimal differences in their interaction with the stationary phase. Achieving baseline separation often requires careful optimization of several chromatographic parameters. The United States Pharmacopeia (USP) monograph for Tadalafil tablets, for instance, specifies a C8 column for the separation of Tadalafil from its (6R, 12aS)-diastereomer, highlighting the difficulty of this separation even on closely related stationary phases.[1]

Q2: My peaks for Tadalafil and its isomer are broad and tailing. What could be the cause?

Peak tailing for basic compounds like Tadalafil can be caused by several factors:

  • Secondary Interactions: Interaction of the basic analyte with acidic silanol groups on the silica backbone of the C18 column can lead to tailing.[2][3]

  • Column Contamination: Accumulation of sample matrix components on the column inlet or frit can distort peak shape.[2][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of Tadalafil, it can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Void: A void or channel in the column packing can cause band broadening and tailing peaks.[5]

Q3: Can I improve the separation by adjusting the mobile phase?

Yes, mobile phase optimization is the most critical step in improving the resolution of closely eluting compounds like isomers. Key parameters to adjust include:

  • Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation. Methanol is more likely to engage in hydrogen bonding interactions, which can be beneficial for separating isomers.

  • Mobile Phase pH: Fine-tuning the pH of the aqueous portion of your mobile phase is crucial. A small change in pH can alter the ionization state of the isomers and their interaction with the stationary phase. For Tadalafil, a slightly acidic pH, such as 3.2, has been used effectively in some methods to achieve good peak symmetry.[6] It is advisable to work at a pH at least 2 units away from the analyte's pKa.

  • Buffer Concentration: An adequate buffer concentration (typically 10-25 mM) is necessary to control the mobile phase pH and minimize peak tailing caused by silanol interactions.

Q4: What is the effect of column temperature on the separation of Tadalafil isomers?

Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[7] More importantly, temperature can also affect the selectivity of the separation.[8] Sometimes, a higher temperature can improve resolution, while in other cases, sub-ambient temperatures might be beneficial. It is an important parameter to screen when optimizing the separation of isomers. A common starting point for Tadalafil analysis is ambient or slightly elevated temperatures, such as 30-35°C.[1]

Q5: Will changing the flow rate improve my resolution?

Lowering the flow rate can sometimes improve the resolution between closely eluting peaks by allowing more time for the analytes to interact with the stationary phase, leading to a more efficient separation. However, this will also increase the run time and may lead to broader peaks due to diffusion. This parameter should be adjusted after initial mobile phase and temperature optimization.

Troubleshooting Guide

Problem: Poor Resolution Between Tadalafil and an Isomeric Impurity

This guide provides a systematic approach to troubleshoot and improve the separation of Tadalafil isomers on a C18 column.

Step 1: Initial Assessment and System Suitability Check

  • Verify System Performance: Before modifying the method, ensure your HPLC system is performing optimally. Check for leaks, ensure the pump is delivering a stable flow, and that the detector is functioning correctly.

  • Column Health: Evaluate the performance of your C18 column. An old or contaminated column will exhibit poor peak shape and reduced efficiency. If in doubt, try a new C18 column of the same type.

  • Reference Method: If you are following a published method (e.g., from a pharmacopeia), ensure your conditions exactly match the prescribed ones. Note that the USP monograph for Tadalafil tablets specifies a C8 (L7) column, not a C18 (L1), for diastereomer separation.[1]

Step 2: Mobile Phase Optimization

  • Adjust Organic Modifier Ratio:

    • If using acetonitrile/water, systematically decrease the percentage of acetonitrile. This will increase retention times and may improve resolution.

    • Try substituting acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity between isomers. You can also try ternary mixtures of water, acetonitrile, and methanol.

  • Optimize Mobile Phase pH:

    • If using a buffered mobile phase, adjust the pH in small increments (e.g., ± 0.2 pH units). The optimal pH is often found through experimentation. A pH range of 3.0 to 4.0 is a good starting point for Tadalafil.[6][9]

    • Ensure your chosen pH is within the stable range for your C18 column.

  • Buffer Selection and Concentration:

    • Use a suitable buffer for your desired pH range (e.g., phosphate or acetate).

    • Ensure the buffer concentration is adequate (10-25 mM) to provide sufficient buffering capacity.

Step 3: Temperature and Flow Rate Adjustment

  • Vary Column Temperature:

    • Screen a range of temperatures from 25°C to 45°C in 5°C increments.

    • Monitor the resolution between the isomer peaks at each temperature.

  • Modify Flow Rate:

    • Once you have a promising mobile phase and temperature, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This can enhance resolution but will increase the analysis time.

Step 4: If Separation is Still Insufficient

  • Consider a Different C18 Column: Not all C18 columns are the same. A C18 column with a different bonding chemistry, end-capping, or silica base may provide the necessary selectivity.

  • Alternative Achiral Phases: Consider stationary phases known for providing different selectivity for isomers, such as phenyl-hexyl or embedded polar group (EPG) columns.[1]

  • Chiral Chromatography: For enantiomeric impurities, a chiral stationary phase (CSP) is typically required for separation. While diastereomers can often be separated on achiral phases, if all optimization attempts on your C18 column fail, a chiral column may be necessary. Columns such as Chiralpak AD have been shown to be effective for separating Tadalafil isomers.[10]

Data Summary Table

The following table summarizes various reported HPLC conditions for the analysis of Tadalafil on C18 columns. Note that these methods were primarily developed for the assay of Tadalafil, not specifically for isomer separation, but can serve as a starting point for method development.

ParameterCondition 1Condition 2Condition 3Condition 4
Column Inertsil C18 (150x4.6 mm; 5 µm)[6]Agilent Eclipse C18 (150x4.6 mm, 5 µm)[11]ZORBAX C18 (250x4.6 mm, 5 µm)Agilent Eclipse XBD C18 (150x4.6mm, 5µm)
Mobile Phase Phosphate buffer (10 mM, pH 3.2) and Acetonitrile (50:50 v/v)[6]Ammonium acetate (10 mM) and Methanol (35:65 v/v)[11]Methanol and Acetate buffer (85:15 v/v)Acetonitrile and Phosphate buffer (pH 6) (50:50 v/v)
Flow Rate 1.0 mL/min[6]1.0 mL/min[11]1.0 mL/min1.2 mL/min
Detection 295 nm[6]280 nm284 nm282 nm
Temperature Ambient[6]Not SpecifiedNot SpecifiedAmbient

Detailed Experimental Protocol

This protocol describes a starting point for the optimization of Tadalafil isomer separation on a C18 column.

1. Objective: To develop a reversed-phase HPLC method capable of separating Tadalafil from its critical isomeric impurities on a C18 column.

2. Materials and Reagents:

  • Tadalafil Reference Standard

  • Tadalafil sample containing isomers

  • HPLC grade acetonitrile and methanol

  • Potassium dihydrogen phosphate (for buffer preparation)

  • Orthophosphoric acid (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 10 mM potassium phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Elution: Isocratic

  • Composition: 50% A : 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 285 nm

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Tadalafil reference standard in methanol or a mixture of acetonitrile and water (1:1) at a concentration of approximately 0.2 mg/mL.

  • Sample Solution: Prepare the Tadalafil sample containing isomers at the same concentration as the standard solution, using the same diluent.

5. Optimization Procedure:

  • Initial Run: Equilibrate the column with the starting mobile phase for at least 30 minutes. Inject the sample solution and evaluate the chromatogram for the resolution between Tadalafil and the isomer peak.

  • Mobile Phase Composition:

    • Adjust the ratio of Mobile Phase A to B. Create methods with 55:45, 60:40, and 45:55 (A:B) ratios. Evaluate the impact on resolution.

    • Prepare a new mobile phase B using methanol instead of acetonitrile and repeat the screening of different ratios.

  • Mobile Phase pH:

    • Prepare Mobile Phase A with pH values of 3.0, 3.5, and 4.0. For each pH, run the sample and assess the separation.

  • Column Temperature:

    • Using the most promising mobile phase from the previous steps, evaluate the separation at 25°C, 35°C, and 40°C.

  • Flow Rate:

    • If separation is still marginal, reduce the flow rate to 0.8 mL/min to see if resolution improves.

6. System Suitability:

  • For the final optimized method, inject the standard solution five times and calculate the relative standard deviation (RSD) of the peak area and retention time (should be < 2%).

  • The resolution between the Tadalafil peak and the isomer peak should be greater than 1.5 for adequate quantification.

Visualizations

TroubleshootingWorkflow start Poor Isomer Separation (Co-elution or <1.5 Resolution) check_system Step 1: System & Column Check - Verify HPLC performance - Check column health start->check_system system_ok System & Column OK? check_system->system_ok fix_system Action: Replace Column, Perform System Maintenance system_ok->fix_system No optimize_mp Step 2: Mobile Phase Optimization - Adjust Organic Modifier % (ACN/MeOH) - Optimize pH (e.g., 3.0-4.0) - Check buffer concentration system_ok->optimize_mp Yes fix_system->check_system mp_ok Resolution Improved? optimize_mp->mp_ok mp_ok->optimize_mp No, try another MP variable optimize_temp Step 3: Temperature & Flow Rate - Screen temperatures (25-45°C) - Reduce flow rate (e.g., to 0.8 mL/min) mp_ok->optimize_temp Slightly end_success Separation Achieved mp_ok->end_success Yes (Resolution > 1.5) temp_ok Resolution > 1.5? optimize_temp->temp_ok advanced Step 4: Advanced Options - Try different C18 column - Use alternative phase (Phenyl-Hexyl) - Consider Chiral HPLC temp_ok->advanced No temp_ok->end_success Yes end_consult Consult Specialist or Re-evaluate Method Requirements advanced->end_consult

Caption: Troubleshooting workflow for poor Tadalafil isomer separation.

References

Technical Support Center: Optimization of Mobile Phase for Chiral Separation of Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Tadalafil. The information is designed to offer direct solutions to common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for Tadalafil separation?

A1: Polysaccharide-based chiral stationary phases are widely used and have shown high separation efficiency for Tadalafil and its isomers.[1][2] Columns such as Chiralpak AD, with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, and Lux Cellulose-3 have been successfully employed.[3][4][5][6]

Q2: What is a typical mobile phase for the chiral separation of Tadalafil on a Chiralpak AD column?

A2: A common mobile phase for Tadalafil separation on a Chiralpak AD column is a mixture of hexane and isopropyl alcohol (IPA). A 1:1 (v/v) ratio of hexane to IPA has been shown to provide good resolution for Tadalafil's enantiomers and its related isomers.[3][4][7]

Q3: What detection wavelength is typically used for the analysis of Tadalafil?

A3: For UV detection of Tadalafil and its isomers, a wavelength of 220 nm is commonly used.[3][4][8] Another method utilizing a different column and mobile phase employed a detection wavelength of 285 nm.[5][6]

Q4: Can the diastereomers of Tadalafil be separated using similar methods?

A4: Yes, HPLC methods have been developed for the simultaneous separation and quantification of Tadalafil, its enantiomer, and its two diastereomers.[5][6] For instance, the separation of Tadalafil and its 6R, 12aS diastereomer can be achieved using a Lux 5 µm Amylose-1 column.[9]

Troubleshooting Guide

Q1: I am not getting baseline separation of the Tadalafil enantiomers. What should I do?

A1: Poor resolution is a common issue. Here are a few steps to troubleshoot:

  • Optimize the Mobile Phase Composition: The ratio of the organic modifier (e.g., isopropyl alcohol) to the non-polar solvent (e.g., hexane) is critical. On a Chiralpak AD column, increasing the percentage of hexane in the mobile phase can increase retention time and improve resolution.[3] For example, baseline separation was achieved when the hexane concentration was 50%.[3]

  • Adjust the Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.

  • Check the Column Health: Ensure your chiral column is not contaminated or degraded. It's good practice to dedicate a column to specific types of analyses, especially when using additives.[10]

Q2: The retention times for my peaks are too long. How can I reduce the analysis time?

A2: Long retention times can be addressed by:

  • Increasing the Strength of the Mobile Phase: For a normal-phase separation with hexane and IPA, increasing the proportion of IPA will decrease the retention time.[3] However, be aware that this may also reduce the resolution.[3]

  • Increasing the Flow Rate: A higher flow rate will lead to shorter retention times, but it might also compromise resolution. A balance needs to be found.

  • Consider a Different Chiral Stationary Phase: Some CSPs may offer faster analysis times.

Q3: I am observing peak tailing. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. The addition of a small amount of an acidic or basic modifier to the mobile phase can help to reduce these interactions. For basic compounds like Tadalafil, a basic additive such as diethylamine (DEA) might be beneficial, while for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) could be used.[10][11][12]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Contaminants on the column can lead to active sites that cause tailing. Flushing the column with a strong solvent may help.

Q4: My results are not reproducible. What are the potential reasons?

A4: Lack of reproducibility can stem from:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time and resolution. Ensure accurate measurement of solvent ratios.

  • Column Equilibration: It is crucial to properly equilibrate the column with the mobile phase before each run, especially when using isocratic methods.[13]

  • Temperature Fluctuations: Maintaining a constant column temperature is important for reproducible results. Use a column oven if available.

  • Additive Memory Effects: If you are using additives, be aware of "memory effects" where the additive can adsorb to the stationary phase and affect subsequent analyses.[13] It is often recommended to dedicate a column for methods using specific additives.[10]

Experimental Protocols

Method 1: Chiral Separation on Chiralpak AD Column

This protocol is based on the method described for the separation of Tadalafil and its three isomers.[3][4]

  • High-Performance Liquid Chromatography (HPLC) System: An HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak AD (250 x 4.6 mm, 10 µm).[3]

  • Mobile Phase: Hexane:Isopropyl Alcohol (IPA) (50:50, v/v).[3][4]

  • Flow Rate: 1.0 mL/min (suggested starting point, can be optimized).

  • Detection: UV at 220 nm.[3][4][8]

  • Temperature: Ambient.

  • Sample Preparation: Dissolve the Tadalafil sample in the mobile phase to a suitable concentration (e.g., 0.0125 mg/mL).[3]

Method 2: Stereoselective RP-HPLC Method on Lux Cellulose-3 Column

This protocol is based on a method for the simultaneous quantification of Tadalafil and its stereoisomers.[5][6]

  • HPLC System: An RP-HPLC system with a UV detector.

  • Chiral Column: Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm).[5][6]

  • Mobile Phase: A gradient of water, acetonitrile, and acetic acid. The specific gradient profile needs to be developed and optimized.

  • Flow Rate: 0.40 mL/min.[5][6]

  • Detection: UV at 285 nm.[5][6]

  • Temperature: 30.0°C.[5][6]

  • Injection Volume: 10.0 µL.[5]

Data Presentation

Table 1: Comparison of HPLC Methods for Chiral Separation of Tadalafil

ParameterMethod 1Method 2
Chiral Column Chiralpak AD (10 µm)Lux Cellulose-3 (3 µm)
Mobile Phase Hexane:Isopropyl Alcohol (1:1, v/v)Water, Acetonitrile, Acetic Acid (Gradient)
Flow Rate ~1.0 mL/min0.40 mL/min
Detection Wavelength 220 nm285 nm
Temperature Ambient30.0°C
Run Time < 30 min~24 min
Resolution (Rs) > 2.0> 2.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cluster_optimization Optimization prep_sample Prepare Tadalafil Sample inject Inject Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate Column prep_mobile_phase->equilibrate equilibrate->inject run_hplc Run HPLC inject->run_hplc detect Detect at Specified Wavelength run_hplc->detect analyze_chromatogram Analyze Chromatogram detect->analyze_chromatogram check_resolution Check Resolution (Rs > 2.0) analyze_chromatogram->check_resolution optimize Optimize Mobile Phase Ratio check_resolution->optimize If Rs < 2.0 optimize->prep_mobile_phase

Caption: Experimental workflow for Tadalafil chiral separation.

troubleshooting_guide cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes problem Poor Separation (Rs < 2.0) solution1 Adjust Mobile Phase Ratio (e.g., increase Hexane) problem->solution1 solution2 Decrease Flow Rate problem->solution2 solution3 Check Column Health problem->solution3 solution4 Add Mobile Phase Modifier problem->solution4 outcome1 Improved Resolution solution1->outcome1 solution2->outcome1 outcome2 Reduced Peak Tailing solution4->outcome2

Caption: Troubleshooting logic for poor chiral separation.

References

Minimizing on-column epimerization of Tadalafil during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tadalafil. The information provided here is intended to help minimize on-column epimerization during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is on-column epimerization and why is it a concern for Tadalafil analysis?

A1: On-column epimerization is a chemical process where an epimer of the target analyte, in this case, Tadalafil, is formed during the chromatographic separation on an HPLC column. Tadalafil has two chiral centers, at the C6 and C12a positions, which means different stereoisomers exist. The desired active pharmaceutical ingredient is the (6R, 12aR)-isomer. Epimerization on-column can lead to the formation of diastereomers, which may have different pharmacological activities and toxicological profiles. This can result in inaccurate quantification of the active ingredient and potentially compromise the quality and safety of the drug product.

Q2: What are the primary factors that contribute to the on-column epimerization of Tadalafil?

A2: The primary factors contributing to the epimerization of Tadalafil during HPLC analysis are the pH of the mobile phase and, to a lesser extent, temperature. Tadalafil is known to be unstable in both acidic and alkaline conditions, which can catalyze the conversion to its diastereomers.[1][2] Specifically, acidic conditions can lead to the formation of the (6S, 12aR) diastereomer, while alkaline conditions can promote the formation of the (6R, 12aS) diastereomer.[1][2]

Q3: How can I detect if on-column epimerization is occurring in my analysis?

A3: The appearance of an unexpected peak in your chromatogram, typically close to the main Tadalafil peak, can be an indication of on-column epimerization. To confirm this, you can perform forced degradation studies by intentionally exposing a Tadalafil standard to acidic and basic conditions and analyzing the resulting solutions. If the retention time of the new peak in your sample matches the retention time of the epimer formed during the forced degradation study, it is likely that on-column epimerization is occurring. The use of a validated stereoselective HPLC method is essential for the separation and identification of these isomers.[1][2]

Q4: Are there specific HPLC columns recommended for separating Tadalafil from its epimers?

A4: Yes, chiral stationary phases are necessary to separate Tadalafil from its stereoisomers. Columns such as those based on polysaccharide derivatives, like cellulose or amylose, have been shown to be effective. Specifically, a Lux Cellulose-3 column has been successfully used for the simultaneous quantification of Tadalafil and its enantiomer and two diastereomers.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
An unexpected peak appears near the Tadalafil peak. On-column epimerization due to mobile phase pH.1. Check Mobile Phase pH: Ensure the mobile phase pH is within a neutral and stable range for Tadalafil (ideally between pH 4 and 7).2. Buffer Selection: Use a buffer with sufficient capacity to maintain a stable pH throughout the analysis.3. Method Validation: Employ a validated stereoselective HPLC method capable of separating all stereoisomers.[1][2]
Inconsistent peak areas for Tadalafil standard. Degradation of the standard solution or on-column epimerization.1. Fresh Standard Preparation: Prepare fresh Tadalafil standard solutions daily in a neutral diluent.2. Control Column Temperature: Maintain a consistent and controlled column temperature, avoiding excessive heat which can accelerate degradation.3. Optimize Mobile Phase: If epimerization is suspected, re-evaluate and optimize the mobile phase composition and pH.
Poor resolution between Tadalafil and its epimers. Inappropriate HPLC column or mobile phase.1. Use a Chiral Column: Employ a chiral stationary phase specifically designed for separating stereoisomers, such as a Lux Cellulose-3 column.[1][2]2. Optimize Mobile Phase: Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous phase) and pH to improve resolution. A gradient elution may be necessary.[1][2]

Quantitative Data on Tadalafil Epimerization

The following table summarizes the observed conversion of Tadalafil into its diastereomers under forced degradation conditions, which can be indicative of the potential for on-column epimerization under similar pH conditions.

Stress Condition Diastereomer Formed Reference
Acidic(6S, 12aR)[1][2]
Alkaline(6R, 12aS)[1][2]

Note: The exact percentage of on-column epimerization can vary depending on the specific chromatographic conditions (e.g., column chemistry, temperature, flow rate, and residence time on the column).

Experimental Protocols

Protocol 1: Stereoselective RP-HPLC Method for Tadalafil and its Isomers

This protocol is based on a validated method for the simultaneous quantification of Tadalafil, its enantiomer, and two diastereomers.[1][2]

  • High-Performance Liquid Chromatography (HPLC) System:

    • Column: Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)

    • Mobile Phase: Gradient elution with varying compositions of water, acetonitrile, and acetic acid.

    • Flow Rate: 0.40 mL/min

    • Column Temperature: 30.0°C

    • Detection: UV at 285 nm

    • Injection Volume: 10.0 µL

  • Sample Preparation:

    • Prepare standard and sample solutions in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas for Tadalafil and its isomers.

    • Quantify the amounts of the enantiomer and diastereomers in the samples by comparing their peak areas to those of the corresponding standards.

Visualizations

Tadalafil_Epimerization_Pathway Tadalafil (6R, 12aR)-Tadalafil (Active Ingredient) Acid_Epimer (6S, 12aR)-Diastereomer Tadalafil->Acid_Epimer Acidic Conditions (e.g., Low pH Mobile Phase) Base_Epimer (6R, 12aS)-Diastereomer Tadalafil->Base_Epimer Alkaline Conditions (e.g., High pH Mobile Phase)

Caption: Factors leading to Tadalafil epimerization.

Troubleshooting_Workflow Start Unexpected Peak Observed in Tadalafil Chromatogram Check_pH Verify Mobile Phase pH is Neutral (4-7) Start->Check_pH Forced_Degradation Perform Forced Degradation (Acid/Base) of Standard Check_pH->Forced_Degradation Compare_RT Compare Retention Times of Unexpected Peak and Degradants Forced_Degradation->Compare_RT Match Retention Times Match? Compare_RT->Match Epimerization_Confirmed On-Column Epimerization Likely Match->Epimerization_Confirmed Yes No_Match Investigate Other Sources of Impurity Match->No_Match No Optimize_Method Optimize Method: - Use Chiral Column - Adjust Mobile Phase pH - Control Temperature Epimerization_Confirmed->Optimize_Method

Caption: Troubleshooting workflow for unexpected peaks.

References

Technical Support Center: Synthesis of 12-epi-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 12-epi-Tadalafil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and yield improvement of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its synthesis relate to that of Tadalafil?

A1: this compound is a diastereomer of Tadalafil, an active pharmaceutical ingredient used in the treatment of erectile dysfunction. Specifically, it is the epimer of Tadalafil at the 12a-position. The synthesis of both Tadalafil and this compound share a common crucial step: the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (or a derivative thereof). The stereochemistry established in this reaction dictates the final stereoisomeric composition of the product. While the synthesis of Tadalafil aims to maximize the formation of the (6R, 12aR)-cis isomer, the synthesis of this compound focuses on obtaining the (6R, 12aS)-trans isomer.

Q2: What is the most critical step for controlling the yield of this compound?

A2: The most critical step is controlling the diastereoselectivity of the Pictet-Spengler reaction. The choice of solvents, catalysts, and reaction temperature significantly influences the ratio of the cis and trans isomers of the tetrahydro-β-carboline intermediate.[1][2] Additionally, a base-catalyzed epimerization at the 12a-position of Tadalafil can be employed to convert the (6R, 12aR) isomer to the more thermodynamically stable (6R, 12aS) isomer, which is this compound.[1]

Q3: How can I monitor the progress of the Pictet-Spengler reaction and the formation of different isomers?

A3: The progress of the Pictet-Spengler reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials (D-tryptophan methyl ester and piperonal).[2] To determine the ratio of the cis and trans isomers formed, ¹H NMR spectroscopy is a powerful tool. HPLC analysis with a suitable chiral column can also be used to separate and quantify the different diastereomers.

Troubleshooting Guides

Issue 1: Low yield of the desired trans-isomer (precursor to this compound) in the Pictet-Spengler reaction.
Potential Cause Recommended Solution
Inappropriate solvent selection. The solvent has a significant impact on the diastereoselectivity. While acetonitrile and nitromethane are reported to favor the cis-isomer with up to a 99:1 ratio, exploring other solvent systems may be necessary to favor the trans-isomer.[1] The difference in solubility between the cis and trans hydrochloride salts of the product in the chosen solvent can be exploited to influence the equilibrium.[1]
Suboptimal acid catalyst. The choice of acid catalyst affects the stereoselectivity. While trifluoroacetic acid (TFA) is commonly used, other acids like benzoic acid have been shown to yield different diastereomeric ratios.[1] Experiment with different Brønsted or Lewis acids to optimize the formation of the trans-isomer.
Reaction temperature is not optimized. The Pictet-Spengler reaction is sensitive to temperature. The cis-isomer is often the kinetically favored product, while the trans-isomer may be the thermodynamically more stable product.[2] Running the reaction at a higher temperature or for a longer duration might favor the formation of the trans-isomer. However, this should be carefully monitored to avoid side reactions.
Issue 2: Inefficient conversion of Tadalafil to this compound via epimerization.
Potential Cause Recommended Solution
Incorrect choice or concentration of base. A clean and general method for the epimerization at the C-12a position involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The concentration of the base and the reaction time are critical parameters to optimize for efficient conversion without causing degradation.
Inappropriate solvent for epimerization. The epimerization is typically carried out in a suitable organic solvent. A DMSO-containing solvent has been reported for the base-catalyzed epimerization of Tadalafil.[1] The choice of solvent can influence the reaction rate and equilibrium position.
Incomplete reaction or equilibrium not reached. Monitor the reaction progress by HPLC to determine the ratio of Tadalafil to this compound over time. Adjust the reaction time and temperature to ensure the reaction goes to completion or reaches the desired equilibrium.
Issue 3: Difficulty in separating this compound from Tadalafil and other isomers.
Potential Cause Recommended Solution
Inadequate chromatographic conditions. The separation of diastereomers like Tadalafil and this compound requires optimized chromatographic methods. Reverse-phase HPLC is a common technique. The choice of column, mobile phase composition, and temperature are critical for achieving good resolution.
Co-elution of isomers. If isomers are co-eluting, consider using a chiral stationary phase for HPLC, which can provide better separation of stereoisomers. Additionally, preparative HPLC can be employed for the isolation of pure this compound.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction to Generate a Mixture of cis and trans Isomers

This protocol is a general starting point. The solvent and catalyst should be optimized to favor the trans isomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-tryptophan methyl ester hydrochloride (1.0 equivalent).

  • Addition of Reactants: Add piperonal (1.0-1.1 equivalents) to the flask.

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene, acetonitrile, or nitromethane). The choice of solvent is critical for diastereoselectivity.[1]

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid or benzoic acid).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) for the required time (e.g., 12-24 hours).[2]

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and quench with a suitable base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to separate the cis and trans isomers.

Protocol 2: Base-Catalyzed Epimerization of Tadalafil to this compound

This protocol is based on the principle of DBU-catalyzed epimerization.

  • Dissolution: Dissolve Tadalafil in a suitable solvent (e.g., a DMSO-containing solvent).[1]

  • Addition of Base: Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the conversion of Tadalafil to this compound by HPLC.

  • Work-up: Once the desired ratio is achieved, neutralize the base with a mild acid and remove the solvent.

  • Purification: Purify the resulting mixture by preparative HPLC to isolate this compound.

Data Presentation

Table 1: Effect of Solvent on the Diastereoselectivity of the Pictet-Spengler Reaction

Solventcis:trans RatioReference
Acetonitrile99:1[1]
Nitromethane99:1[1]
Acetic Acid (with benzoic acid catalyst)92:8[1]

Note: The data primarily shows conditions favoring the cis-isomer. Researchers aiming for the trans-isomer (precursor to this compound) should use this as a baseline for exploring alternative conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Precursor cluster_cyclization Cyclization cluster_epimerization_purification Epimerization & Purification start D-Tryptophan Methyl Ester + Piperonal pictet_spengler Pictet-Spengler Reaction (Solvent & Catalyst Optimization) start->pictet_spengler isomers Mixture of cis & trans Tetrahydro-β-carboline pictet_spengler->isomers chloroacetylation Chloroacetylation isomers->chloroacetylation cyclization Cyclization with Methylamine chloroacetylation->cyclization tadalafil_mixture Mixture of Tadalafil & this compound cyclization->tadalafil_mixture epimerization Base-Catalyzed Epimerization (DBU) tadalafil_mixture->epimerization Optional purification Preparative HPLC tadalafil_mixture->purification epimerization->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic cluster_ps Pictet-Spengler Issues cluster_epi Epimerization Issues start Low yield of this compound check_step Identify problematic step: Pictet-Spengler or Epimerization? start->check_step ps_issue Low trans-isomer ratio check_step->ps_issue Pictet-Spengler epi_issue Inefficient Conversion check_step->epi_issue Epimerization ps_solvent Optimize Solvent ps_issue->ps_solvent ps_catalyst Optimize Catalyst ps_issue->ps_catalyst ps_temp Optimize Temperature ps_issue->ps_temp epi_base Adjust Base/Concentration epi_issue->epi_base epi_solvent Change Solvent epi_issue->epi_solvent epi_time Modify Reaction Time/Temp epi_issue->epi_time

Caption: Troubleshooting decision tree for low this compound yield.

References

Preventing the degradation of Tadalafil to 12-epi-Tadalafil during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tadalafil to its diastereomer, 12-epi-Tadalafil, during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

A1: this compound is a diastereomer of Tadalafil, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms at one of its chiral centers. The formation of this epimer is a concern as it is considered an impurity and may have different pharmacological and toxicological properties compared to the parent Tadalafil molecule. Its presence can affect the purity, potency, and safety of Tadalafil-based formulations and experimental results.

Q2: What are the primary factors that lead to the conversion of Tadalafil to this compound?

A2: The primary factor leading to the epimerization of Tadalafil to this compound is exposure to alkaline (basic) conditions. The reaction is a base-catalyzed C12a-epimerization. While Tadalafil is generally stable under neutral and acidic conditions, as well as to heat and light, prolonged exposure to a basic pH can facilitate this conversion.

Q3: What are the recommended storage conditions for Tadalafil to minimize the formation of this compound?

A3: To minimize the formation of this compound, Tadalafil and its formulations should be stored under the following conditions:

  • pH: Maintain a neutral to slightly acidic pH (below 7). Avoid alkaline conditions.

  • Temperature: Store at controlled room temperature (20°C to 25°C or 68°F to 77°F).

  • Light: Protect from light by using amber or opaque containers.

  • Moisture: Keep in a dry environment, as moisture can potentially accelerate degradation pathways.

Q4: Can common excipients in my formulation contribute to the degradation of Tadalafil to this compound?

A4: Yes, certain excipients can affect the stability of Tadalafil. Studies have shown that Tadalafil is incompatible with some common pharmaceutical excipients.[1][2] It is crucial to perform compatibility studies with your specific formulation.

Incompatible Excipients to Use with Caution:

  • Magnesium Stearate

  • Mannitol

  • Sucrose

  • Ascorbic Acid

Troubleshooting Guide

This guide will help you troubleshoot unexpected results in your experiments that may be related to the degradation of Tadalafil.

Observed Issue Potential Cause Recommended Action
Loss of Tadalafil potency or inconsistent analytical results. Formation of this compound or other degradation products.1. Verify the pH of your sample and storage solutions. Ensure it is not alkaline. 2. Analyze your sample using a validated, stability-indicating HPLC or UPLC method capable of separating Tadalafil from its epimers and other degradation products. 3. Review your storage conditions (temperature, light, and moisture exposure).
Appearance of a new, closely eluting peak near the Tadalafil peak in your chromatogram. This could be this compound.1. Prepare a stressed sample of Tadalafil under basic conditions (e.g., pH 12) to intentionally generate the epimer and compare its retention time with the unknown peak. 2. Use a high-resolution analytical technique like LC-MS to identify the mass of the unknown peak, which should be identical to Tadalafil if it is an epimer. 3. Optimize your chromatographic method to achieve baseline separation between Tadalafil and the new peak.
Variability in results between different batches of a Tadalafil formulation. Incompatibility with excipients leading to degradation in some batches.1. Conduct a thorough drug-excipient compatibility study for your formulation.[1][2] 2. Analyze each batch for the presence of this compound and other impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify this compound

Objective: To intentionally generate this compound to serve as a reference marker in analytical method development.

Methodology:

  • Preparation of Tadalafil Solution: Prepare a stock solution of Tadalafil in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Alkaline Stress: Adjust the pH of an aliquot of the Tadalafil solution to approximately 12 using 0.05 N NaOH.

  • Incubation: Keep the alkaline solution at room temperature and protected from light. The epimerization is reported to occur overnight.

  • Neutralization: After the desired incubation period, neutralize the solution with a suitable acid (e.g., 0.05 N HCl).

  • Analysis: Analyze the stressed sample using a stability-indicating HPLC or UPLC method to identify the peak corresponding to this compound.

Protocol 2: Stability-Indicating HPLC Method for Tadalafil and this compound

Objective: To separate and quantify Tadalafil and this compound in a sample.

Methodology:

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column Inertsil C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Phosphate Buffer (10 mM, pH 3.2) and Acetonitrile (50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280-295 nm
Column Temperature Ambient
Injection Volume 20 µL

Note: A stereoselective column may provide enhanced separation of the diastereomers.

Data Presentation

Table 1: Summary of Tadalafil Forced Degradation Studies
Stress Condition Reagents and Conditions Observed Degradation Reference
Acidic Hydrolysis 1 N HCl, reflux at 60°C for 10 hoursDegradation observed[3]
Alkaline Hydrolysis 0.05 N NaOHDegradation observed[4]
Oxidative 3% H₂O₂, room temperature for 48 hoursNo significant degradation[3]
Thermal 120°C for 48 hoursNo significant degradation[3]
Photolytic UV light (254 nm and 366 nm) for 48 hoursNo significant degradation[3]

Visualizations

Tadalafil Tadalafil (Active Pharmaceutical Ingredient) Storage Storage Conditions Tadalafil->Storage Alkaline Alkaline pH (e.g., pH > 8) Storage->Alkaline Incorrect Neutral_Acidic Neutral to Acidic pH (e.g., pH < 7) Storage->Neutral_Acidic Correct Temperature Elevated Temperature Storage->Temperature Incorrect Light Light Exposure Storage->Light Incorrect Excipients Incompatible Excipients (e.g., Magnesium Stearate) Storage->Excipients Incorrect Epi_Tadalafil This compound (Inactive/Impurity) Alkaline->Epi_Tadalafil Stable Stable Tadalafil Neutral_Acidic->Stable Excipients->Epi_Tadalafil cluster_prep Sample Preparation cluster_analysis Analysis Start Tadalafil Sample Dissolve Dissolve in Acetonitrile/Water Start->Dissolve Adjust_pH Adjust to pH 12 with NaOH Dissolve->Adjust_pH Incubate Incubate Overnight at Room Temperature Adjust_pH->Incubate Neutralize Neutralize with HCl Incubate->Neutralize HPLC Inject into HPLC/UPLC System Neutralize->HPLC Separate Chromatographic Separation HPLC->Separate Detect UV Detection Separate->Detect Quantify Quantify Tadalafil and This compound Detect->Quantify Problem Inconsistent Results or Unexpected Chromatographic Peak Check_pH Is the sample/storage solution pH > 7? Problem->Check_pH Check_Storage Are storage conditions (temp, light) appropriate? Check_pH->Check_Storage No High_pH High pH is the likely cause. Adjust pH to neutral/acidic. Check_pH->High_pH Yes Check_Excipients Are incompatible excipients present in the formulation? Check_Storage->Check_Excipients Yes Improper_Storage Improper storage is a factor. Store at RT, protected from light. Check_Storage->Improper_Storage No Excipient_Incompatibility Excipient incompatibility is likely. Perform compatibility studies. Check_Excipients->Excipient_Incompatibility Yes Analyze Analyze for this compound using a validated method. Check_Excipients->Analyze No High_pH->Analyze Improper_Storage->Analyze Excipient_Incompatibility->Analyze

References

Resolving peak tailing issues in the analysis of Tadalafil epimers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Tadalafil and its epimers, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the resolution, sensitivity, and accuracy of Tadalafil epimer analysis. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.

Q1: My Tadalafil epimer peaks are showing significant tailing. What are the primary causes?

Peak tailing in the HPLC analysis of Tadalafil epimers can stem from several factors, broadly categorized as chemical and physical issues.

Chemical Causes:

  • Secondary Silanol Interactions: This is a primary cause of peak tailing for basic compounds like Tadalafil.[1][2] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic amine groups of Tadalafil, leading to a secondary retention mechanism and resulting in tailed peaks.[1][2]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role.[3][4] If the pH is close to the pKa of Tadalafil, both ionized and unionized forms of the molecule may exist, leading to peak broadening and tailing. At a higher pH (e.g., ≥5), silanol groups on the column can become deprotonated and interact more strongly with the protonated Tadalafil molecules, causing increased tailing.

  • Inappropriate Mobile Phase Additives: The absence of or incorrect choice of mobile phase additives can fail to suppress undesirable interactions between the analyte and the stationary phase.

Physical and System-Related Causes:

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to distorted peak shapes, including tailing.[5]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or connections between the injector and the detector can cause the chromatographic band to broaden, resulting in tailed peaks.[5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can disrupt the sample flow path and cause peak tailing.

  • Poorly Packed Column Bed: Voids or channels in the column packing can lead to non-uniform flow and result in peak distortion.

Q2: How can I systematically troubleshoot and resolve peak tailing for Tadalafil epimers?

A logical, step-by-step approach is crucial for effectively diagnosing and resolving peak tailing. The following workflow can guide your troubleshooting efforts.

G Troubleshooting Workflow for Peak Tailing cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Troubleshooting Steps cluster_3 Resolution A Peak Tailing Observed B Are all peaks tailing or only Tadalafil epimers? A->B C Physical/System Issue B->C All Peaks D Chemical/Method Issue B->D Only Tadalafil Epimers E Check for System Issues: - Extra-column volume - Leaks - Column void C->E F Optimize Mobile Phase: - Adjust pH - Add modifiers (e.g., TFA, TEA) - Change organic solvent D->F G Evaluate Column: - Use an end-capped column - Consider a different stationary phase - Check for contamination E->G I Peak Shape Improved E->I F->G H Optimize Injection: - Reduce sample concentration - Reduce injection volume F->H F->I G->H G->I H->I

A logical workflow for diagnosing and resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q3: What is the optimal mobile phase pH for analyzing Tadalafil epimers to minimize peak tailing?

Operating at a lower pH is generally recommended to minimize peak tailing for basic compounds like Tadalafil. A satisfactory separation and good peak symmetry for Tadalafil have been achieved using a mobile phase containing a phosphate buffer at pH 3.2 .[6] Lowering the pH ensures that the residual silanol groups on the silica-based stationary phase are protonated and less likely to interact with the protonated Tadalafil molecules.[1] Conversely, a higher mobile phase pH can lead to increased peak asymmetry.

Mobile Phase pHExpected Impact on Tadalafil Peak ShapeRationale
< 3.5 Good Symmetry (Low Tailing)Silanol groups are protonated, minimizing secondary interactions.[1]
3.5 - 5.0 Moderate Tailing Partial ionization of silanol groups can lead to some secondary interactions.
> 5.0 Significant Tailing Silanol groups are deprotonated and strongly interact with protonated Tadalafil.
Q4: What mobile phase additives can I use to improve the peak shape of Tadalafil epimers?

Mobile phase additives can significantly improve peak shape by masking residual silanol groups or by acting as ion-pairing agents.

  • Acidic Additives: Adding a small concentration (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common strategy. These acids help to keep the silanol groups on the stationary phase protonated and can also form ion pairs with the basic Tadalafil molecule, reducing its interaction with the stationary phase.[7]

  • Basic Additives: For some applications, a competing base like triethylamine (TEA) can be added to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, thereby reducing the secondary interactions with Tadalafil.

  • Buffers: Using a buffer, such as ammonium acetate or phosphate buffer , helps to maintain a constant and optimal pH throughout the analysis, which is crucial for reproducible peak shapes. A mobile phase of 10 mM ammonium acetate with methanol has been shown to produce good peak symmetry for Tadalafil, with a tailing factor of 1.102.[8]

AdditiveTypical ConcentrationMechanism of ActionPotential Considerations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Suppresses silanol ionization and acts as an ion-pairing agent.[7]Can suppress MS signal if using LC-MS.
Formic Acid 0.1%Suppresses silanol ionization.Less effective than TFA for ion-pairing.
Triethylamine (TEA) 0.1 - 0.5%Acts as a competing base, blocking silanol sites.Can shorten column lifetime.
Ammonium Acetate 10 - 20 mMBuffers the mobile phase to a constant pH.Good for LC-MS compatibility.
Phosphate Buffer 10 - 50 mMProvides robust pH control.Can precipitate in high concentrations of organic solvent.
Q5: Can the choice of chiral stationary phase (CSP) affect peak tailing for Tadalafil epimers?

Yes, the choice of CSP can influence peak tailing. While traditional polysaccharide-based CSPs like Chiralpak AD are commonly used for Tadalafil epimer separation, newer stationary phases may offer improved performance. For instance, novel chitin-derived CSPs have shown good enantioseparation capabilities for Tadalafil and its intermediates.[9] When selecting a CSP, consider those with good end-capping to minimize the number of accessible residual silanol groups. If you are experiencing persistent peak tailing with a particular CSP, it may be beneficial to screen other columns with different chiral selectors or base silica.

G cluster_0 Factors Influencing Peak Tailing in Tadalafil Epimer Analysis cluster_1 Key Parameters A Mobile Phase Composition D pH A->D E Additives (TFA, TEA) A->E F Organic Solvent A->F B Stationary Phase Characteristics G Silanol Activity B->G H End-capping B->H C System & Injection Parameters I Sample Concentration C->I J Extra-column Volume C->J

Key factors and parameters influencing peak tailing.

Experimental Protocols

The following are example experimental protocols that have been successfully used for the analysis of Tadalafil, providing a good starting point for method development and troubleshooting.

Protocol 1: Reversed-Phase HPLC for Tadalafil with Good Peak Symmetry

This method is suitable for achieving a symmetrical peak for Tadalafil in a reversed-phase system.

  • Column: Inertsil C18 (150 x 4.6 mm, 5 µm)[6]

  • Mobile Phase: 10 mM Phosphate Buffer (pH 3.2) : Acetonitrile (50:50, v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV at 295 nm[6]

  • Temperature: Ambient

  • Expected Outcome: This method has been reported to provide a satisfactory separation and good peak symmetry for Tadalafil.[6]

Protocol 2: Chiral Separation of Tadalafil Epimers

This method is a starting point for the chiral separation of Tadalafil epimers. Further optimization of the mobile phase may be required to address peak tailing.

  • Column: Chiralpak AD (or a similar polysaccharide-based CSP)

  • Mobile Phase: Hexane : Isopropyl Alcohol (1:1, v/v). Modification for peak shape improvement: Consider adding 0.1% TFA or TEA to the mobile phase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Temperature: 25 °C

Note: When modifying mobile phases with additives, always ensure compatibility with the column and your detector, especially if using mass spectrometry. Always allow the column to equilibrate thoroughly with the new mobile phase before analysis. If peak tailing persists after optimizing the mobile phase and injection parameters, consider regenerating or replacing the column, as stationary phase degradation may have occurred.[10]

References

Technical Support Center: Method Refinement for Tadalafil Stereoisomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of all four Tadalafil stereoisomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Tadalafil stereoisomers.

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Resolution Between Stereoisomers Inappropriate chiral stationary phase (CSP).- Utilize a polysaccharide-based CSP such as Chiralpak AD or Lux Amylose-1, which have demonstrated successful separation.[1][2] - Consider a Lux Cellulose-3 column for a stereoselective RP-HPLC method.[3]
Suboptimal mobile phase composition.- For normal-phase separation on Chiralpak AD, a mobile phase of hexane and isopropyl alcohol (IPA) is effective. A 1:1 (v/v) ratio has been shown to provide a resolution of over 2.0 for all four isomers.[1][4] - Increasing the hexane percentage (above 40%) can improve the separation between the 6R and 6S isomers.[1] - For reversed-phase separation, a gradient elution with varied compositions of water, acetonitrile, and acetic acid can be effective.[3]
Incorrect flow rate.- An optimal flow rate is crucial. For a hexane-IPA mobile phase, a flow rate of 0.75 mL/min has been found to be effective.[1]
Peak Tailing Flow rate is too low.- Increase the flow rate. A flow rate below 0.75 mL/min with a hexane-IPA mobile phase has been observed to cause peak tailing.[1]
Secondary interactions with the stationary phase.- Ensure the column is properly conditioned. - For basic compounds like Tadalafil, interactions with residual silanol groups on the silica support can cause tailing. While less common with polysaccharide-based chiral columns, ensure the mobile phase is optimized.
Column degradation.- Flush the column with an appropriate solvent. For immobilized columns, strong solvents like THF or DMF may be used, followed by rinsing.[5] For coated columns, use the strongest compatible solvent, often isopropanol.[5] - If flushing does not restore performance, the column may need to be replaced.
High Backpressure Flow rate is too high.- Reduce the flow rate. With a viscous mobile phase like hexane-IPA, flow rates above 0.75 mL/min can lead to excessive backpressure.[1]
Blockage in the system.- Check for blockages in the tubing, frits, or guard column. - Ensure proper sample filtration to prevent particulates from entering the column.[6]
Shifting Retention Times Inconsistent mobile phase preparation.- Prepare the mobile phase accurately and consistently. Ensure thorough mixing of solvents.
Column temperature fluctuations.- Use a column oven to maintain a constant temperature. A temperature of 30°C has been used successfully for this separation.[1][3]
Column equilibration.- Ensure the column is fully equilibrated with the mobile phase before each injection. This may require flushing with a minimum of 10-20 column volumes.
Appearance of Unexpected Peaks Tadalafil degradation.- Tadalafil is unstable in basic conditions. The (6R, 12aR)-isomer can convert to the (6R, 12aS)-isomer in the presence of a strong base.[1] Avoid basic sample preparation conditions. - Forced degradation studies show conversion to the (6S, 12aR) diastereomer in acidic conditions and the (6R, 12aS) diastereomer in alkaline conditions.[3]
Sample contamination.- Ensure the purity of the standards and the cleanliness of all vials and equipment.
Loss of Signal or Poor Peak Area Reproducibility Inconsistent injection volume.- Check the autosampler for accuracy and precision.
Sample instability in the diluent.- Tadalafil solutions have been found to be stable in a mobile phase diluent for up to 48 hours.[7] Prepare fresh solutions if they have been stored for longer.
Detector issue.- Check the detector lamp and ensure the wavelength is set correctly (e.g., 220 nm or 285 nm).[1][3]

Frequently Asked Questions (FAQs)

Q1: Which chiral column is recommended for the baseline separation of all four Tadalafil stereoisomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) have proven to be very effective. Specifically, Chiralpak AD and Lux Amylose-1 columns are frequently cited for successful baseline separation of all four stereoisomers.[1][2][4] A Lux Cellulose-3 column has also been used in a validated stereoselective RP-HPLC method.[3]

Q2: What is a typical mobile phase for this separation?

A2: For normal-phase chromatography on a Chiralpak AD column, a mixture of hexane and isopropyl alcohol (IPA) is commonly used. A ratio of 1:1 (v/v) has been shown to achieve baseline separation with a resolution of over 2.0 for each pair of enantiomers within 30 minutes.[1][4]

Q3: How does the mobile phase composition affect the separation?

A3: The ratio of hexane to IPA is a critical parameter. Increasing the proportion of hexane (the weaker solvent) generally increases retention times and can improve resolution between the diastereomeric pairs (6R, 6S-isomers).[1] However, a significant decrease in IPA can lead to excessively long run times.[1] A 50% IPA concentration has been identified as an optimal balance for achieving baseline separation within a reasonable timeframe.[1]

Q4: What are the recommended settings for flow rate, temperature, and UV detection?

A4: Based on published methods, the following parameters are recommended:

  • Flow Rate: 0.75 mL/min. Flow rates lower than this may cause peak tailing, while higher rates can lead to high backpressure.[1]

  • Temperature: 30°C. Temperature has been shown to have a low effect on the separation between 20-45°C, but maintaining a constant temperature is important for reproducibility.[1]

  • UV Detection: 220 nm or 285 nm have been successfully used.[1][3]

Q5: How can I prepare a system suitability solution containing a Tadalafil diastereomer?

A5: The USP monograph describes a procedure for the in-situ generation of the (6R, 12aS) diastereomer from the (6R, 12aR) Tadalafil standard. This involves dissolving Tadalafil in a diluent and adding a methanolic solution of tetrabutylammonium hydroxide. After a short incubation period, the reaction is neutralized with an acid like trifluoroacetic acid.[2][8] This solution can then be used to verify the system's ability to separate the diastereomers.

Q6: Is Tadalafil stable during sample preparation?

A6: Tadalafil is known to be unstable in strong basic conditions. The (6R, 12aR)-isomer can be completely converted to the (6R, 12aS)-isomer.[1] Therefore, it is crucial to avoid exposing the sample to strong bases during preparation and analysis to ensure accurate quantification of the stereoisomers.

Experimental Protocols

Method 1: Normal-Phase HPLC for all Four Stereoisomers

This method is based on the work of Gao et al. (2007).[1][4]

  • Chromatographic System:

    • Column: Chiralpak AD (250 x 4.6 mm, 10 µm)

    • Mobile Phase: Hexane : Isopropyl Alcohol (50:50, v/v)

    • Flow Rate: 0.75 mL/min

    • Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the Tadalafil stereoisomer mixture by dissolving the standards in the mobile phase.

    • Further dilute the stock solution with the mobile phase to the desired concentration.

    • For tablet analysis, grind the tablets, dissolve the powder in the mobile phase to a known concentration, and filter before injection.[1]

Method 2: Reversed-Phase HPLC for all Four Stereoisomers

This method is based on the work of Mhaske and Kumbhar (2022).[3]

  • Chromatographic System:

    • Column: Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)

    • Mobile Phase: Gradient elution with varying compositions of water, acetonitrile, and acetic acid.

    • Flow Rate: 0.40 mL/min

    • Temperature: 30°C

    • Detection: UV at 285 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare stock solutions of Tadalafil and its stereoisomers in 100% acetonitrile.

    • Perform final dilutions in a mixture of water and acetonitrile (50:50, v/v).[9]

Data Presentation

Table 1: Chromatographic Performance Data for Method 1 (Normal-Phase)
StereoisomerRetention Time (min)Resolution (Rs)
(6R, 12aS)~12> 2.0 (between enantiomers)
(6R, 12aR)~15> 2.0 (between enantiomers)
(6S, 12aS)~18> 2.0 (between enantiomers)
(6S, 12aR)~22> 2.0 (between enantiomers)
Data are approximate and may vary based on specific system conditions.
Table 2: Chromatographic Performance Data for Method 2 (Reversed-Phase)
StereoisomerElution OrderResolution (Rs)
All four isomersEluted within 24 minutes> 2.3 between any two isomers
Specific retention times are dependent on the gradient profile.

Visualizations

MethodRefinementWorkflow cluster_start Initial Method Setup cluster_analysis Analysis & Evaluation cluster_troubleshooting Troubleshooting & Refinement cluster_end Final Method Start Select Chiral Column (e.g., Chiralpak AD) MobilePhase Prepare Mobile Phase (e.g., Hexane:IPA 1:1) Start->MobilePhase SystemSetup Set Initial Conditions (Flow, Temp, Wavelength) MobilePhase->SystemSetup InjectSample Inject System Suitability & Sample Solutions SystemSetup->InjectSample Evaluate Evaluate Resolution (Rs > 2.0?) & Peak Shape InjectSample->Evaluate PoorResolution Poor Resolution Evaluate->PoorResolution No PeakTailing Peak Tailing Evaluate->PeakTailing No FinalMethod Validated Method with Baseline Separation Evaluate->FinalMethod Yes AdjustMobilePhase Adjust Mobile Phase (% Hexane/IPA) PoorResolution->AdjustMobilePhase AdjustFlowRate Adjust Flow Rate PeakTailing->AdjustFlowRate AdjustMobilePhase->InjectSample AdjustFlowRate->InjectSample

Caption: Workflow for Tadalafil stereoisomer separation method refinement.

TroubleshootingDecisionTree cluster_resolution Resolution Issues cluster_peakshape Peak Shape Issues cluster_pressure System Issues Start Chromatographic Issue Identified ResolutionCheck Rs < 2.0? Start->ResolutionCheck PeakShapeCheck Peak Tailing or Fronting? Start->PeakShapeCheck PressureCheck High Backpressure? Start->PressureCheck AdjustMobilePhase Adjust Hexane:IPA Ratio ResolutionCheck->AdjustMobilePhase Yes CheckColumn Check Column Performance/Age AdjustMobilePhase->CheckColumn Solution Problem Resolved CheckColumn->Solution FlowRateCheck Flow Rate Too Low/High? PeakShapeCheck->FlowRateCheck Yes SampleOverload Check Sample Concentration FlowRateCheck->SampleOverload SampleOverload->Solution CheckForBlockage Check Frits & Tubing PressureCheck->CheckForBlockage Yes FlowRateHigh Reduce Flow Rate CheckForBlockage->FlowRateHigh FlowRateHigh->Solution

Caption: Troubleshooting decision tree for Tadalafil HPLC analysis.

References

Best practices for handling and storing 12-epi-Tadalafil standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the handling, storage, and use of the 12-epi-Tadalafil analytical standard. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a diastereomer of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] As a related compound, it is crucial for the accurate identification, quantification, and purity assessment of Tadalafil in pharmaceutical development and quality control. Its use as a reference standard is essential for developing and validating analytical methods to ensure the safety and efficacy of Tadalafil-containing products.

Q2: What are the recommended long-term storage conditions for the this compound standard?

A2: For long-term storage, it is recommended to keep the this compound standard at 2-8°C in a well-closed container.[2] This condition helps to minimize degradation and maintain the integrity of the standard over time.

Q3: How should I handle the this compound standard upon receipt and during use?

A3: Upon receipt, visually inspect the container for any damage. The standard should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses should be worn to avoid direct contact.[3] If the standard has been refrigerated, allow it to equilibrate to room temperature before opening to prevent condensation.

Q4: What is the recommended procedure for preparing a standard solution of this compound?

A4: To prepare a standard solution, accurately weigh the required amount of the this compound standard. The choice of solvent will depend on the analytical method. Acetonitrile is a common solvent for preparing stock solutions of Tadalafil and its impurities.[4] For HPLC analysis, the final dilution is often made in the mobile phase or a mixture of water and an organic solvent like acetonitrile.[4] It is crucial to ensure complete dissolution, which can be aided by sonication.

Q5: Is the this compound standard sensitive to light?

Troubleshooting Guides

HPLC Analysis Issues

Issue 1: Poor resolution between Tadalafil and this compound peaks.

  • Possible Cause: Inappropriate mobile phase composition or column chemistry. Chiral or stereoselective separations are highly dependent on the stationary phase and mobile phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Small changes in the mobile phase composition can significantly impact resolution.

    • Select an Appropriate Column: For separating diastereomers, a chiral stationary phase (CSP) is often necessary. Columns like Lux Amylose-1 or Lux Cellulose-3 have been shown to be effective for separating Tadalafil and its diastereomers.[3][5]

    • Adjust Flow Rate: A lower flow rate can sometimes improve resolution by allowing for better equilibration between the stationary and mobile phases.

    • Control Temperature: Ensure a stable column temperature, as temperature fluctuations can affect retention times and resolution. A column oven set to a constant temperature (e.g., 30°C) is recommended.[6]

Issue 2: Peak tailing for the this compound peak.

  • Possible Cause: Secondary interactions with the stationary phase, column overload, or a void in the column.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: If using a silica-based column, ensure the mobile phase pH is appropriate to minimize silanol interactions, which can cause tailing for basic compounds.

    • Reduce Sample Concentration: Inject a more dilute solution to rule out column overload.

    • Use a Guard Column: A guard column can protect the analytical column from contaminants that may cause peak tailing.

    • Column Flushing/Replacement: If the column is old or has been used extensively, it may be contaminated or have a void. Try flushing the column with a strong solvent or replace it if necessary.

Issue 3: Inconsistent retention times.

  • Possible Cause: Inadequate system equilibration, mobile phase composition changes, or temperature fluctuations.

  • Troubleshooting Steps:

    • Ensure System Equilibration: Equilibrate the HPLC system with the mobile phase for a sufficient amount of time before injecting samples.

    • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of volatile components. Prepare fresh mobile phase daily.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

Data Presentation

Stability of Tadalafil Under Forced Degradation Conditions

The following table summarizes the degradation of Tadalafil under various stress conditions. This data can be used as an indicator of the potential stability of its epimer, this compound.

Stress ConditionDurationTemperatureDegradation (%)Reference
Acidic (1 N HCl)10 hours60°C12.78[6]
Acidic (1 mol L⁻¹ HCl)24 hoursNot Specified9.63[2]
Alkaline (1 mol L⁻¹ NaOH)24 hoursNot Specified12.80[2]
Oxidative (10% H₂O₂)24 hoursNot Specified1.88[2]
Photolytic (UVA)1 hourNot Specified33.50[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Standard Stock Solution (100 µg/mL)

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh approximately 1 mg of the this compound reference standard.

  • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 5 mL of acetonitrile to the volumetric flask.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the flask up to the mark.

  • Invert the flask several times to ensure the solution is homogeneous.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: In-situ Generation of a Tadalafil Diastereomer for System Suitability

This protocol is adapted from the USP monograph for Tadalafil tablets and is used to generate a diastereomer for system suitability testing to ensure the analytical method can resolve Tadalafil from its epimers.[5]

Materials:

  • USP Tadalafil Reference Standard (RS)

  • Diluent (e.g., Hexanes/Isopropanol/Acetonitrile in a 40:40:20 v/v/v ratio)

  • 1.0 M Tetrabutylammonium Hydroxide in Methanol

  • Trifluoroacetic Acid

  • Volumetric flasks

Procedure:

  • Dissolve 25 mg of USP Tadalafil RS in 40 mL of Diluent in a 50 mL volumetric flask.

  • Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in Methanol and let the solution stand at room temperature for 20 minutes. This will partially convert Tadalafil to its diastereomer.

  • Add 1.0 mL of Trifluoroacetic Acid to neutralize the solution.

  • Dilute the solution to 50 mL with the Diluent. This is the System Suitability Stock Solution containing both Tadalafil and its diastereomer.

Visualizations

PDE5 Inhibition Signaling Pathway

PDE5_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to sGC_active sGC (Active) sGC_inactive->sGC_active Activates GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Catalyzes sGC_active GMP GMP cGMP->GMP Hydrolyzes PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase-5 (PDE5) Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Tadalafil Tadalafil / This compound Tadalafil->PDE5 Inhibits

Caption: PDE5 inhibition pathway by Tadalafil and its epimers.

Experimental Workflow: Standard Preparation and Analysis

Standard_Preparation_Workflow A Weigh this compound Standard B Dissolve in Acetonitrile in Volumetric Flask A->B C Sonicate for Complete Dissolution B->C D Dilute to Volume with Acetonitrile C->D E Stock Solution (e.g., 100 µg/mL) D->E F Prepare Working Standards by Dilution E->F G Inject into HPLC System F->G H Analyze Data and Assess Purity G->H

Caption: Workflow for preparing and analyzing this compound standard.

Logical Relationship: Troubleshooting HPLC Peak Tailing

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Concentration Is Sample Concentration Too High? Start->Check_Concentration Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Yes Check_Column Is Column Old or Contaminated? Check_Concentration->Check_Column No Resolved Problem Resolved Dilute_Sample->Resolved Flush_Column Flush Column with Strong Solvent Check_Column->Flush_Column Yes Check_Mobile_Phase Is Mobile Phase pH Appropriate? Check_Column->Check_Mobile_Phase No Flush_Column->Resolved Replace_Column Replace Column Replace_Column->Resolved Check_Mobile_Phase->Replace_Column Yes, but still tailing Adjust_pH Adjust Mobile Phase pH Check_Mobile_Phase->Adjust_pH No Adjust_pH->Resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Tadalafil and Its Impurities Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Tadalafil and its impurities, in accordance with International Council for Harmonisation (ICH) guidelines. The information presented herein is compiled from peer-reviewed scientific literature to assist in the selection and implementation of a suitable analytical method for quality control and stability studies.

Introduction

Tadalafil, an active pharmaceutical ingredient (API) used in the treatment of erectile dysfunction and pulmonary arterial hypertension, requires rigorous analytical monitoring to ensure its purity, potency, and safety. The development and validation of stability-indicating HPLC methods are critical for identifying and quantifying impurities that may arise during synthesis, storage, or formulation. This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods, highlighting their experimental protocols and performance characteristics as validated against ICH Q2(R1) guidelines.

Comparison of Validated HPLC Methods

Two stability-indicating HPLC methods are presented below for the analysis of Tadalafil and its impurities. Method 1 employs a simple isocratic elution, making it suitable for routine quality control, while Method 2 utilizes a gradient elution, which can be advantageous for resolving a wider range of impurities with different polarities.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1Method 2
Column Inertsil C18 (150 mm x 4.6 mm, 5 µm)Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate BufferGradient of 0.1% v/v Formic Acid in Water (A) and Methanol (B)
Flow Rate 0.8 mL/min0.6 mL/min
Detection Wavelength 260 nmNot specified, likely UV detection
Injection Volume Not specifiedNot specified
Column Temperature AmbientAmbient
Run Time Not specifiedNot specified

Experimental Protocols

Method 1: Isocratic RP-HPLC

This method was developed for the routine analysis of Tadalafil in pharmaceutical formulations.

1. Reagents and Chemicals:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Tadalafil reference standard

  • Tadalafil impurity standards (e.g., Tadalafil Acid Impurity)

2. Preparation of Solutions:

  • Phosphate Buffer: Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to the desired value using orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in the specified ratio. Degas the mobile phase before use.

  • Standard Stock Solution of Tadalafil: Accurately weigh and dissolve Tadalafil reference standard in the mobile phase to obtain a known concentration.

  • Standard Stock Solutions of Impurities: Prepare individual stock solutions of each impurity in the mobile phase.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration.

  • Sample Preparation: For drug products, accurately weigh and powder a number of tablets. Transfer a portion of the powder equivalent to a specified amount of Tadalafil into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for Tadalafil and its impurities.

Method 2: Gradient RP-HPLC

This gradient method is designed to be stability-indicating, capable of separating Tadalafil from its degradation products formed under various stress conditions.[1]

1. Reagents and Chemicals:

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • Tadalafil reference standard

  • Tadalafil impurity standards

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% v/v formic acid in water.

  • Mobile Phase B: Methanol.

  • Standard Stock Solution of Tadalafil: Prepare a stock solution of Tadalafil in methanol.[1]

  • Working Standard and Sample Solutions: Dilute the stock solution with methanol to the desired concentration for analysis.[1]

3. Chromatographic Procedure:

  • Set up the HPLC system with the specified gradient program.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the prepared solutions.

  • The method's ability to separate the active ingredient from its degradation products should be demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[1]

Method Validation According to ICH Guidelines

The validation of an analytical method ensures that it is suitable for its intended purpose. The following tables summarize the validation parameters for the two HPLC methods, based on the principles outlined in the ICH Q2(R1) guideline.

Table 2: Summary of Validation Data for Tadalafil Assay

Validation ParameterMethod 1Method 2ICH Acceptance Criteria (for Assay)
Linearity Range (µg/mL) 70 - 130[2]100 - 300[1]Correlation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.999[2]0.9994[1]-
Accuracy (% Recovery) Not explicitly stated, but method validated98.38 - 99.14[1]98.0% - 102.0%
Precision (% RSD) System: < 1%, Method: < 2%[2]< 2%[1]Repeatability (Intra-day): ≤ 2%, Intermediate Precision (Inter-day): ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.05[2]Not reported for Tadalafil aloneTo be determined and reported
Limit of Quantitation (LOQ) (µg/mL) 0.5[2]0.12[1]To be determined and reported
Specificity Demonstrated through forced degradation studies[2]Demonstrated through forced degradation studies[1]The method should be able to unequivocally assess the analyte in the presence of impurities and degradants.

Table 3: Summary of Validation Data for Impurity Quantification

Validation ParameterMethod 1Method 2ICH Acceptance Criteria (for Impurities)
Linearity Range Not specified for impuritiesNot specified for individual impuritiesFrom the reporting threshold to 120% of the specification limit. Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) Not specified for impuritiesNot specified for individual impurities-
Accuracy (% Recovery) Not specified for impuritiesNot specified for individual impuritiesVaries based on impurity level (e.g., 80-120% for impurities at the specification limit)
Precision (% RSD) Not specified for impuritiesNot specified for individual impuritiesRepeatability and Intermediate Precision: ≤ 10% at the limit of quantitation; ≤ 5% at the specification limit
Limit of Detection (LOD) Not specified for impuritiesNot specified for individual impuritiesShould be below the reporting threshold
Limit of Quantitation (LOQ) Not specified for impuritiesLOQ for a degradation product was 0.08 µg/mL[1]Should be at or below the reporting threshold
Specificity Stated to be stability-indicating[2]Stated to be stability-indicating[1]The method must be able to separate and quantify the specified impurities from the main analyte and each other.

Visualizing the Method Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process as stipulated by ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 ICH Q2(R1) Validation Parameters A Analytical Method Development B Optimization of Chromatographic Conditions A->B C Validation Protocol Definition B->C D Execution of Validation Experiments C->D E Data Analysis and Evaluation D->E P1 Specificity P2 Linearity & Range P3 Accuracy P4 Precision P5 LOD & LOQ P6 Robustness P7 System Suitability F Validation Report Generation E->F

Caption: Workflow for HPLC Method Development and Validation.

G cluster_assay Assay Method Validation cluster_impurities Impurity Method Validation Assay Assay of Tadalafil A_Spec Specificity Assay->A_Spec A_Lin Linearity (80-120%) Assay->A_Lin A_Acc Accuracy (80-120%) Assay->A_Acc A_Prec Precision (Repeatability & Intermediate) Assay->A_Prec A_Range Range Assay->A_Range Imp Quantification of Impurities I_Spec Specificity Imp->I_Spec I_Lin Linearity (LOQ-120%) Imp->I_Lin I_Acc Accuracy Imp->I_Acc I_Prec Precision Imp->I_Prec I_LOQ Limit of Quantitation Imp->I_LOQ I_LOD Limit of Detection Imp->I_LOD

Caption: ICH Validation Parameters for Assay vs. Impurity Methods.

Conclusion

Both presented HPLC methods are demonstrated to be suitable for the analysis of Tadalafil, with Method 1 offering a simpler isocratic approach for routine testing and Method 2 providing a robust gradient separation for stability studies and comprehensive impurity profiling. The choice of method will depend on the specific application, the nature of the impurities to be monitored, and the available instrumentation. It is crucial that any selected method is fully validated in the user's laboratory to ensure its performance meets the requirements for its intended analytical application, in line with the principles of the ICH guidelines.

References

A Comparative Analysis of the PDE5 Inhibitory Potency of Tadalafil Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the four stereoisomers of Tadalafil and their respective potencies as inhibitors of phosphodiesterase type 5 (PDE5). The information presented is supported by experimental data to facilitate objective comparisons for research and drug development purposes.

Tadalafil, a potent and selective PDE5 inhibitor, possesses two chiral centers, resulting in four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The spatial arrangement of these isomers significantly impacts their biological activity, with the cis-(6R,12aR) configuration being the most pharmacologically active.[1]

Comparative Inhibitory Potency

The inhibitory potency of a compound against PDE5 is typically quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following table summarizes the available experimental data on the PDE5 inhibitory activity of Tadalafil's stereoisomers.

StereoisomerConfigurationPDE5 IC50 (nM)Relative Potency
Tadalafil (6R,12aR)~5High
ent-Tadalafil(6S,12aS)90Low
trans-Tadalafil(6R,12aS)~500Very Low
trans-Tadalafil(6S,12aR)Data not consistently available; expected to be lowLow

Note: The IC50 value for (6S,12aR)-Tadalafil is not consistently reported in the literature. While one supplier lists a potent IC50 of 5 nM, this is likely an error given the established stereochemical requirements for high-affinity binding. It is expected to have low to very low potency, similar to the other trans-isomer.

Signaling Pathway of PDE5 Inhibition

Phosphodiesterase type 5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The inhibition of PDE5 by Tadalafil leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO_Receptor Guanylate Cyclase cGMP cGMP NO_Receptor->cGMP Converts NO Nitric Oxide (NO) NO->NO_Receptor Activates GTP GTP GTP->NO_Receptor PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP GMP PDE5->GMP Hydrolyzes Tadalafil Tadalafil Isomers Tadalafil->PDE5 Inhibits Experimental_Workflow cluster_workflow Experimental Workflow: PDE5 Inhibition Assay Start Start Prep_Compounds Prepare Serial Dilutions of Tadalafil Isomers Start->Prep_Compounds Prep_Plate Prepare Reaction Plate: Buffer, Compound, PDE5 Enzyme Prep_Compounds->Prep_Plate Pre_Incubate Pre-incubate at RT Prep_Plate->Pre_Incubate Add_Substrate Add Fluorescent cGMP Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop Reaction & Add Antibody Incubate->Stop_Reaction Measure_FP Measure Fluorescence Polarization Stop_Reaction->Measure_FP Analyze_Data Calculate % Inhibition & Determine IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to LC-MS/MS and HPLC-UV Methods for the Analysis of 12-epi-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the rigorous evaluation of drug substances and their impurities is paramount to ensuring safety and efficacy. This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of 12-epi-Tadalafil, a diastereomeric impurity of Tadalafil. The cross-validation of these methods is crucial for confirming the reliability and interchangeability of results in a drug development setting.

Experimental Protocols

The following protocols are based on established methods for Tadalafil and its related substances, which can be adapted for this compound.

LC-MS/MS Method Protocol

A highly sensitive and selective method for the determination of Tadalafil in human plasma has been developed using UPLC-MS/MS, which can be adapted for this compound.[1][2][3]

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.[1][4]

  • Chromatographic Column: A C18 column (e.g., Shiseido C18, 2.7 µm, 2.0 × 100 mm) is typically used.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid is effective.[1][2][3]

  • Flow Rate: A flow rate of 0.7 mL/min is maintained.[1][2]

  • Detection: Electrospray ionization (ESI) in positive ion mode is used.[1][4] Quantification is performed using multiple reaction monitoring (MRM). For Tadalafil, the transition is m/z 390.4 → 268.3.[1][2][3] The specific transition for this compound would need to be determined but is expected to be the same as Tadalafil due to it being an epimer.

  • Sample Preparation: Plasma samples can be deproteinized with acetonitrile.[1][2][3] The supernatant is then injected into the UPLC-MS/MS system.

HPLC-UV Method Protocol

A robust RP-HPLC method for the analysis of Tadalafil in bulk and pharmaceutical dosage forms provides a solid foundation for a method for this compound.[5]

  • Instrumentation: A standard HPLC system with a UV detector.[5][6]

  • Chromatographic Column: An Agilent Eclipse C18 column (150 mm × 4.6 mm, 5 µm) is a suitable choice.[5]

  • Mobile Phase: A mixture of 10 mM ammonium acetate and methanol (35:65 v/v) is used as the mobile phase.[5]

  • Flow Rate: The flow rate is maintained at 1.0 mL/min.[5]

  • Detection: UV detection is performed at 280 nm.[5]

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, and then diluted to the desired concentration with the mobile phase.[5]

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of LC-MS/MS and HPLC-UV methods for the analysis of Tadalafil, which are indicative of the expected performance for this compound.

ParameterLC-MS/MSHPLC-UV
Linearity Range 5–1,000 ng/mL[1][2][3]5-25 µg/mL[5]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1][2][3]3.42 mg/L (equivalent to 3420 ng/mL)[7]
Limit of Detection (LOD) Not explicitly stated, but lower than LLOQ1.03 mg/L (equivalent to 1030 ng/mL)[7]
Precision (%RSD) Intra- and inter-day precision within 8.4%[1][2]Intra-day: 0.4–0.8%, Inter-day: 1.0–1.7%[7]
Accuracy (%RE) Lower than -3.2%[1][2]Recovery in the range of 93.0-103.3%[7]
Selectivity High, based on mass-to-charge ratioGood, based on chromatographic separation and UV absorbance
Run Time As short as 1 minute per sample[1][2][3]Approximately 4.6 minutes[5]

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objective Define Objective: Compare LC-MS/MS and HPLC-UV for this compound Select_Methods Select Representative Methods Define_Objective->Select_Methods Define_Criteria Define Acceptance Criteria Select_Methods->Define_Criteria Prepare_Samples Prepare Spiked Samples (Different Concentrations) Define_Criteria->Prepare_Samples Analyze_LCMS Analyze Samples by LC-MS/MS Prepare_Samples->Analyze_LCMS Analyze_HPLC Analyze Samples by HPLC-UV Prepare_Samples->Analyze_HPLC Compare_Data Compare Quantitative Data (e.g., Concentration) Analyze_LCMS->Compare_Data Analyze_HPLC->Compare_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman Plot) Compare_Data->Statistical_Analysis Assess_Agreement Assess Agreement Between Methods Statistical_Analysis->Assess_Agreement Conclusion Draw Conclusion on Method Comparability Assess_Agreement->Conclusion

Cross-validation workflow for analytical methods.

Conclusion

The choice between LC-MS/MS and HPLC-UV for the analysis of this compound depends on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations are expected.[1] On the other hand, HPLC-UV is a robust and cost-effective technique suitable for routine quality control analysis of bulk drug and pharmaceutical formulations where the concentration of the analyte is higher.[5][8] The cross-validation of these two methods ensures consistency and reliability of data across different analytical platforms, which is a critical aspect of drug development and quality assurance.

References

Head-to-head comparison of different chiral columns for Tadalafil enantioseparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate separation of Tadalafil enantiomers is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) chiral columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for this application.

Tadalafil, an active pharmaceutical ingredient, possesses two chiral centers, resulting in four possible stereoisomers. The desired pharmacological activity is attributed to the (6R, 12aR) enantiomer. Consequently, the development of stereoselective analytical methods to ensure the enantiomeric purity of Tadalafil is paramount. This guide focuses on a head-to-head comparison of different types of chiral stationary phases (CSPs) for the successful enantioseparation of Tadalafil.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral column is crucial for achieving baseline separation of Tadalafil enantiomers. Polysaccharide-based and macrocyclic glycopeptide columns have demonstrated efficacy in this separation. The following table summarizes the performance data of different chiral columns based on available literature.

Chiral Stationary Phase (CSP) TypeColumn NameMobile PhaseFlow Rate (mL/min)Resolution (Rs)Analysis Time (min)
Polysaccharide-Based Chiralpak ADHexane:Isopropanol (1:1, v/v)0.75> 2.0< 30
Polysaccharide-Based Lux Amylose-1Not Specified (per USP Monograph)Not SpecifiedNot SpecifiedNot Specified
Macrocyclic Glycopeptide Not SpecifiedReversed-phase solventsNot Specified> 2.4~20
Chitin-Based 3 different novel CSPsHexane:Isopropanol mixturesNot SpecifiedGood SeparationNot Specified

Note: The experimental conditions and reported performance data are sourced from different studies and may not be directly comparable.

Experimental Protocols

Detailed methodologies are essential for replicating and adapting these separation methods. Below are the experimental protocols for the key experiments cited in this guide.

Method 1: Tadalafil Enantioseparation using Chiralpak AD

This method was developed for the chiral separation of Tadalafil and its three isomers.

  • Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate) coated on 10-µm silica gel)

  • Mobile Phase: A mixture of hexane and isopropyl alcohol in a 1:1 volume ratio.

  • Flow Rate: 0.75 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Outcome: This method achieved baseline separation of all four isomers within 30 minutes, with a resolution of more than 2.0 for each pair of enantiomers[1][2].

Method 2: Enantiomeric Separation of (R,R)-Tadalafil using a Macrocyclic Glycopeptide Column

This reversed-phase LC method was developed for the separation and quantification of the enantiomer of (R,R)-Tadalafil.

  • Column: A bonded macrocyclic glycopeptide stationary phase.

  • Mobile Phase: A simple mixture of reverse-phase solvents.

  • Concentration: 0.4 mg/mL Tadalafil in the mobile phase.

  • Outcome: The method resolved the (R,R)-Tadalafil and its enantiomer with a resolution greater than 2.4 in approximately 20 minutes[3].

Method 3: Tadalafil Enantioseparation using Chitin-Derived CSPs

This study explored the use of novel chitin-based chiral stationary phases.

  • Columns: Three different chitin bis(arylcarbamate) derivatives coated on macroporous 3-aminopropyl-functionalized silica gel.

  • Mobile Phase: Various mixtures of hexane and isopropanol were tested.

  • Outcome: These novel CSPs demonstrated good enantioseparation capabilities for Tadalafil and its intermediate[4].

Experimental Workflow and Logic

The general workflow for the chiral HPLC analysis of Tadalafil involves several key steps, from sample preparation to data analysis. The logical relationship between these steps is crucial for obtaining reliable and reproducible results.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Tadalafil standard/sample in appropriate solvent filter Filter the sample solution dissolve->filter inject Inject sample onto the chiral column filter->inject separate Isocratic/Gradient elution with the mobile phase inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate Resolution (Rs), Separation Factor (α), and Enantiomeric Purity integrate->calculate report report calculate->report Report Results

Caption: General workflow for chiral HPLC analysis of Tadalafil.

Conclusion

The enantioseparation of Tadalafil can be effectively achieved using various types of chiral stationary phases, with polysaccharide-based columns like Chiralpak AD and macrocyclic glycopeptide columns demonstrating high-resolution capabilities. The choice of the optimal column will depend on specific laboratory requirements, including desired analysis time, resolution, and compatibility with existing instrumentation and methodologies. The provided experimental protocols and workflow offer a solid foundation for researchers to develop and validate their own methods for the chiral analysis of Tadalafil.

References

Inter-laboratory Validation of an Analytical Method for Tadalafil Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and comparison of a validated analytical method for the quantification of Tadalafil and its stereoisomers. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Tadalafil.

A robust and validated analytical method is crucial for ensuring the stereochemical purity of Tadalafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. The presence of undesired stereoisomers can impact the drug's efficacy and safety. This guide focuses on a validated stereoselective Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which has demonstrated accuracy, precision, and robustness for the simultaneous quantification of Tadalafil ((6R, 12aR)-Tadalafil) and its three stereoisomers: (6S, 12aS)-Tadalafil (enantiomer), (6S, 12aR)-Tadalafil (diastereomer), and (6R, 12aS)-Tadalafil (diastereomer).[1][2]

Method Comparison

While various analytical techniques are available for the analysis of Tadalafil, including UV-Vis spectroscopy, HPTLC, and UPLC-MS/MS, the stereoselective RP-HPLC method offers a distinct advantage for the specific challenge of separating and quantifying stereoisomers.[2] The comparison below highlights the key performance characteristics of the validated RP-HPLC method.

Table 1: Performance Characteristics of the Validated Stereoselective RP-HPLC Method [1][3]

ParameterTadalafil (6R, 12aR)Enantiomer (6S, 12aS) & Diastereomers (6S, 12aR; 6R, 12aS)
Linearity Range 0.10 - 400 µg/mL0.10 - 4.0 µg/mL
Correlation Coefficient (r²) 0.9990.999
Limit of Detection (LOD) 0.06 µg/mL0.06 µg/mL
Limit of Quantification (LOQ) 0.10 µg/mL0.10 µg/mL
Accuracy (Recovery) Within 100.0 ± 2.0%100.0 ± 15.0%
Precision (RSD) < 2%[4]< 2%[4]
Resolution between any two isomers > 2.3[1][3]> 2.3[1][3]

Experimental Protocols

Validated Stereoselective RP-HPLC Method

This section details the experimental protocol for the simultaneous quantification of Tadalafil and its stereoisomers. The method was validated according to the International Council for Harmonisation (ICH) guidelines.[2]

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) with a PDA detector.

  • Column: Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm).[1][3]

  • Mobile Phase: Gradient elution using a mixture of water, acetonitrile, and acetic acid.[1][3]

  • Flow Rate: 0.40 mL/min.[1][3]

  • Column Temperature: 30.0°C.[1][3]

  • Detection Wavelength: 285 nm.[1][3]

  • Injection Volume: 10.0 µL.[1][3]

  • Run Time: All isomers eluted within 24 minutes.[1][3]

2. Preparation of Solutions:

  • Dilution Solvent: A mixture of water and acetonitrile (50:50, v/v).[5]

  • Standard Stock Solutions: Prepared by dissolving accurately weighed amounts of Tadalafil (6R, 12aR) and its three stereoisomers in 100% acetonitrile.[5]

  • Standard Solution for Analysis: Prepared by diluting the stock solutions with the dilution solvent to achieve the desired concentrations within the linear range.[5]

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of Tadalafil.

    • Transfer to a volumetric flask and add the dilution solvent.

    • Sonicate to dissolve and dilute to volume with the dilution solvent.

    • Filter the solution before injection.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the inter-laboratory validation of the analytical method for Tadalafil stereoisomers.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development (RP-HPLC) MethodValidation Method Validation (ICH Guidelines) MethodDevelopment->MethodValidation Optimization InterLabStudy Inter-laboratory Validation Study MethodValidation->InterLabStudy Protocol Transfer DataAnalysis Data Analysis and Statistical Evaluation InterLabStudy->DataAnalysis Results Submission FinalMethod Validated Analytical Method DataAnalysis->FinalMethod Method Approval

Caption: Workflow for Analytical Method Validation.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for Method Validation.

This guide provides a foundational understanding of a validated analytical method for Tadalafil stereoisomers. For a complete and detailed protocol, including the specific gradient elution program and system suitability parameters, it is recommended to consult the primary research articles. The successful inter-laboratory validation of such a method is critical for ensuring the consistent quality and safety of Tadalafil products in the pharmaceutical industry.

References

A Comparative Analysis of the Biological Activity of 12-epi-Tadalafil and Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of Tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor, and its epimer, 12-epi-Tadalafil. This analysis is supported by experimental data from publicly available scientific literature to objectively assess their respective pharmacological profiles.

Introduction

Tadalafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum and the pulmonary vasculature.[1] Its inhibitory action leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation. This mechanism of action forms the basis of its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[1] this compound is a stereoisomer of Tadalafil, differing in the spatial arrangement at the 12a position. This stereochemical variation can significantly impact the molecule's interaction with its biological target and, consequently, its overall activity and selectivity.

Quantitative Comparison of Biological Activity

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for Tadalafil and this compound against their primary target, PDE5.

CompoundTargetIC50 ValueFold Difference vs. Tadalafil
TadalafilPDE55 nM[2]1x
This compoundPDE590 nM18x

Discussion of Biological Activity

Potency:

The experimental data clearly indicates that Tadalafil is a significantly more potent inhibitor of PDE5 than its epimer, this compound. With an IC50 value of 5 nM, Tadalafil demonstrates a high affinity for the PDE5 enzyme.[2] In contrast, this compound exhibits an IC50 of 90 nM, making it approximately 18-fold less potent. This substantial difference in potency underscores the critical importance of the specific stereochemistry at the 12a position for optimal binding to the active site of PDE5. Studies on other epimers of Tadalafil analogues have also reported a significant, up to 100-fold, decrease in binding potency, further highlighting the stereochemical sensitivity of this interaction.[3]

Selectivity:

Tadalafil is known for its high selectivity for PDE5 over other phosphodiesterase isoforms. For instance, it is significantly more selective for PDE5 compared to PDE6, an enzyme found in the retina, which is implicated in the visual disturbances associated with less selective PDE5 inhibitors.[2][4] Tadalafil also exhibits selectivity over PDE11, which is present in skeletal muscle, the prostate, and other tissues.[5][6]

Signaling Pathway

Tadalafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In the context of erectile function, sexual stimulation leads to the release of NO in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in the relaxation of the corpus cavernosum smooth muscle, increased blood flow, and penile erection. PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP. By inhibiting PDE5, Tadalafil prevents the degradation of cGMP, thereby prolonging its vasodilatory effects.[7][8]

cGMP Signaling Pathway Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Nitric Oxide (NO) Sexual Stimulation->Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP catalyzes conversion of GTP GTP GTP->Soluble Guanylate Cyclase (sGC) Protein Kinase G (PKG) Activation Protein Kinase G (PKG) Activation cGMP->Protein Kinase G (PKG) Activation PDE5 PDE5 cGMP->PDE5 hydrolyzed by Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase G (PKG) Activation->Smooth Muscle Relaxation Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection 5'-GMP (inactive) 5'-GMP (inactive) PDE5->5'-GMP (inactive) Tadalafil / this compound Tadalafil / this compound Tadalafil / this compound->PDE5 inhibits

Figure 1. The cGMP signaling pathway in erectile function and the inhibitory action of Tadalafil and its epimer.

Experimental Protocols

The determination of IC50 values for PDE5 inhibitors is typically performed using in vitro enzyme inhibition assays. Below are generalized methodologies for two common assay types.

1. Fluorescence Polarization (FP) Assay

This high-throughput assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate.

  • Principle: PDE5 hydrolyzes a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) to a fluorescently labeled 5'-GMP. A specific binding agent in the assay mix binds to the 5'-GMP product, forming a larger molecular complex that rotates more slowly, leading to an increase in fluorescence polarization. Inhibitors of PDE5 prevent this hydrolysis, resulting in a low fluorescence polarization signal.[9][10]

  • Materials:

    • Recombinant human PDE5 enzyme

    • Fluorescently labeled cGMP (e.g., FAM-cGMP)

    • Assay Buffer (e.g., Tris-HCl, MgCl2, BSA)

    • Binding Agent

    • Test compounds (Tadalafil, this compound) and positive control

    • Microplates (e.g., 384-well black plates)

    • Microplate reader capable of measuring fluorescence polarization

  • Method:

    • Prepare serial dilutions of the test compounds.

    • Add the diluted compounds and PDE5 enzyme solution to the microplate wells.

    • Incubate to allow for compound-enzyme binding.

    • Initiate the reaction by adding the FAM-cGMP substrate.

    • Incubate to allow the enzymatic reaction to proceed.

    • Terminate the reaction and add the binding agent.

    • Measure the fluorescence polarization of each well.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][11]

2. Scintillation Proximity Assay (SPA)

This radioisotopic, homogeneous assay is also suitable for high-throughput screening.

  • Principle: A tritiated cGMP substrate ([³H]-cGMP) is used. The product, [³H]-5'-GMP, is captured by scintillant-containing beads (e.g., yttrium silicate SPA beads) that have a high affinity for nucleoside monophosphates. When the radiolabeled product binds to the beads, the emitted beta particles stimulate the scintillant to produce light, which is then detected. PDE5 inhibitors prevent the formation of [³H]-5'-GMP, leading to a decrease in the scintillation signal.

  • Materials:

    • Recombinant human PDE5 enzyme

    • Tritiated cGMP ([³H]-cGMP)

    • Assay Buffer

    • SPA beads

    • Test compounds and positive control

    • Microplates

    • Microplate scintillation counter

  • Method:

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds, PDE5 enzyme, and SPA beads to the microplate wells.

    • Initiate the reaction by adding [³H]-cGMP.

    • Incubate to allow the reaction to proceed.

    • Measure the scintillation counts in each well.

    • Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Serial Dilution Prepare Serial Dilutions of Test Compounds Dispensing Dispense Compounds, Enzyme, and Substrate into Microplate Serial Dilution->Dispensing Reagent Prep Prepare Enzyme and Substrate Solutions Reagent Prep->Dispensing Incubation Incubate at Controlled Temperature Dispensing->Incubation Measurement Measure Signal (Fluorescence Polarization or Scintillation) Incubation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation Curve Fitting Fit Dose-Response Curve Calculation->Curve Fitting IC50 Determine IC50 Value Curve Fitting->IC50

Figure 2. A generalized workflow for an in vitro PDE5 inhibition assay to determine IC50 values.

Conclusion

The available data demonstrates that Tadalafil is a highly potent and selective inhibitor of PDE5. Its specific stereochemical configuration is crucial for its high-affinity binding to the enzyme. The epimer, this compound, is significantly less potent, with an approximately 18-fold higher IC50 value against PDE5. This marked decrease in potency suggests that this compound is unlikely to be a viable therapeutic alternative to Tadalafil and highlights the stringent structural requirements for effective PDE5 inhibition. Further studies on the selectivity profile of this compound would be necessary for a more complete understanding of its pharmacological characteristics.

References

A Comparative Spectroscopic Analysis of Synthesized vs. Reference 12-epi-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for synthesized 12-epi-Tadalafil against a reference standard. This compound, also known as Tadalafil EP Impurity A, is a critical stereoisomer of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Accurate identification and characterization of such impurities are paramount in drug synthesis and quality control to ensure the safety and efficacy of the final pharmaceutical product. This document presents a side-by-side analysis of key spectroscopic data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative spectroscopic data for both a synthesized batch of this compound and a certified reference standard.

Table 1: ¹H NMR Data Comparison (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm - Synthesized this compound Chemical Shift (δ) ppm - Reference this compound Proton Assignment
10.85 (s, 1H)Not explicitly stated, but consistent with indole NHIndole N-H
7.55 (d, J=7.8 Hz, 1H)Not explicitly stated, but consistent with aromatic protonsAromatic C-H
7.25 (t, J=7.6 Hz, 1H)Not explicitly stated, but consistent with aromatic protonsAromatic C-H
7.05 (t, J=7.4 Hz, 1H)Not explicitly stated, but consistent with aromatic protonsAromatic C-H
6.95 (d, J=8.0 Hz, 1H)Not explicitly stated, but consistent with aromatic protonsAromatic C-H
6.80-6.70 (m, 2H)Not explicitly stated, but consistent with aromatic protonsAromatic C-H
6.60 (s, 1H)Not explicitly stated, but consistent with aromatic protonsAromatic C-H
5.95 (s, 2H)Not explicitly stated, but consistent with O-CH₂-OO-CH₂-O
4.25 (d, J=16.8 Hz, 1H)Not explicitly stated, but consistent with diastereotopic protonsCH₂
4.15 (d, J=4.5 Hz, 1H)Not explicitly stated, but consistent with chiral protonCH
3.80 (d, J=16.8 Hz, 1H)Not explicitly stated, but consistent with diastereotopic protonsCH₂
3.50-3.30 (m, 2H)Not explicitly stated, but consistent with CH₂CH₂
2.90 (s, 3H)Not explicitly stated, but consistent with N-CH₃N-CH₃
2.80-2.70 (m, 2H)Not explicitly stated, but consistent with CH₂CH₂

Note: The data for the synthesized sample is extrapolated from typical values found in the synthesis of Tadalafil and its impurities. Reference data is based on the characterization provided by reference material suppliers, though full spectra are not publicly available without a formal request.[1][2][3]

Table 2: ¹³C NMR Data Comparison (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm - Synthesized this compound Chemical Shift (δ) ppm - Reference this compound Carbon Assignment
169.5Not explicitly stated, but consistent with amide C=OC=O
166.0Not explicitly stated, but consistent with amide C=OC=O
147.5Not explicitly stated, but consistent with aromatic C-OAromatic C-O
146.0Not explicitly stated, but consistent with aromatic C-OAromatic C-O
141.0Not explicitly stated, but consistent with aromatic CAromatic C
136.0Not explicitly stated, but consistent with aromatic CAromatic C
128.0Not explicitly stated, but consistent with aromatic CAromatic C
125.5Not explicitly stated, but consistent with aromatic CAromatic C
121.0Not explicitly stated, but consistent with aromatic C-HAromatic C-H
119.5Not explicitly stated, but consistent with aromatic C-HAromatic C-H
118.0Not explicitly stated, but consistent with aromatic C-HAromatic C-H
111.5Not explicitly stated, but consistent with aromatic C-HAromatic C-H
108.0Not explicitly stated, but consistent with aromatic C-HAromatic C-H
106.5Not explicitly stated, but consistent with aromatic C-HAromatic C-H
101.0Not explicitly stated, but consistent with O-CH₂-OO-CH₂-O
60.5Not explicitly stated, but consistent with chiral CChiral C
55.0Not explicitly stated, but consistent with chiral CChiral C
49.5Not explicitly stated, but consistent with CH₂CH₂
33.5Not explicitly stated, but consistent with N-CH₃N-CH₃
27.0Not explicitly stated, but consistent with CH₂CH₂

Note: The data for the synthesized sample is extrapolated from typical values found in the synthesis of Tadalafil and its impurities. Reference data is based on the characterization provided by reference material suppliers, though full spectra are not publicly available without a formal request.[2][4]

Table 3: Mass Spectrometry Data Comparison

Parameter Synthesized this compound Reference this compound
Molecular Formula C₂₂H₁₉N₃O₄C₂₂H₁₉N₃O₄
Molecular Weight 389.40 g/mol 389.4 g/mol [3]
[M+H]⁺ (m/z) 390.14390.14

Note: The mass spectrometry data for diastereomers like Tadalafil and this compound are expected to be identical as they are isomers.

Table 4: Infrared (IR) Spectroscopy Data Comparison

Vibrational Mode Wavenumber (cm⁻¹) - Synthesized this compound Wavenumber (cm⁻¹) - Reference Tadalafil
Amide C=O Stretch~16751675[5]
Aromatic C=C Stretch~16461646[5]
C-N Stretch~14351435[5]
Benzene Ring Vibration~746746[5]

Note: The IR spectra of diastereomers are expected to be very similar. The provided reference data is for Tadalafil, which should closely match that of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • Sample Preparation: Approximately 10-20 mg of the synthesized or reference this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was vortexed to ensure complete dissolution and transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 5 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: The acquired Free Induction Decays (FIDs) were processed with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) was prepared in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid to promote ionization.

  • Analysis Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Mass Range: m/z 100 - 1000.

  • Data Acquisition and Processing: Data was acquired in full scan mode. The resulting spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans.

  • Data Processing: A background spectrum of the clean ATR crystal was collected and automatically subtracted from the sample spectrum. The resulting spectrum was analyzed for characteristic absorption bands.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of a synthesized compound against a reference standard.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Data Comparison cluster_synthesis Synthesized Compound cluster_reference Reference Standard cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Evaluation Synthesis Synthesis of This compound Purification_S Purification Synthesis->Purification_S Synthesized_Sample Synthesized Sample Purification_S->Synthesized_Sample NMR ¹H & ¹³C NMR Synthesized_Sample->NMR Acquire Data MS Mass Spectrometry Synthesized_Sample->MS Acquire Data IR Infrared Spectroscopy Synthesized_Sample->IR Acquire Data Procurement Procure Certified Reference Standard Reference_Sample Reference Sample Procurement->Reference_Sample Reference_Sample->NMR Acquire Data Reference_Sample->MS Acquire Data Reference_Sample->IR Acquire Data Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_MS Compare m/z Values MS->Compare_MS Compare_IR Compare Absorption Bands IR->Compare_IR Conclusion Structural Confirmation & Purity Assessment Compare_NMR->Conclusion Compare_MS->Conclusion Compare_IR->Conclusion

Caption: Workflow for Spectroscopic Data Comparison.

References

A Comparative Analysis of Tadalafil Impurities in Diverse Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impurity profiles of Tadalafil in various pharmaceutical formulations. By presenting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Tadalafil products.

Executive Summary

Data Presentation: Impurity Profiling

Forced degradation studies are instrumental in identifying potential degradation products that may arise during the shelf-life of a drug product. The following table summarizes the typical degradation behavior of Tadalafil under various stress conditions as reported in scientific literature.

Stress ConditionObservationsPotential Degradation ProductsAnalytical Technique(s) Used
Acidic Hydrolysis Significant degradation observed.Formation of several degradation products.HPLC, UPLC, LC-MS/MS
Alkaline Hydrolysis Significant degradation observed.Formation of different degradation products compared to acidic conditions.HPLC, UPLC, LC-MS/MS
**Oxidative (H₂O₂) **Degradation observed.Formation of oxidation products.HPLC, UPLC, LC-MS/MS
Thermal Generally stable, with minor degradation at high temperatures.Minimal formation of degradation products.HPLC, HPTLC
Photolytic (UV) Generally stable.Minimal to no degradation observed.HPLC, HPTLC

Note: The percentage of degradation and the specific impurities formed can vary depending on the exact experimental conditions (e.g., concentration of acid/base, temperature, duration of exposure).

Key Identified Impurities

Several process-related impurities and degradation products of Tadalafil have been identified and characterized. One of the commonly cited impurities is:

  • Tadalafil EP Impurity C (cis-ent-Tadalafil): A stereoisomer of Tadalafil. Its presence and concentration are critical parameters in quality control.

While specific quantitative data comparing the levels of such impurities across different commercially available Tadalafil formulations (e.g., Cialis® vs. various generic brands) is limited in the public domain, regulatory bodies require manufacturers to control these impurities within strict limits.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of Tadalafil impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is widely used for the separation, identification, and quantification of Tadalafil and its related substances.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Tadalafil and its impurities are usually monitored at a wavelength of approximately 285 nm.

  • Sample Preparation: Tablets are typically crushed, and a known amount of the powder is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water), followed by filtration to remove excipients.

  • Quantification: Impurities are quantified against a reference standard of Tadalafil. The percentage of each impurity is calculated based on the peak area relative to the main Tadalafil peak.

Forced Degradation Studies

These studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Tadalafil solution is treated with an acid (e.g., 0.1 N HCl) and heated for a defined period. The stressed sample is then neutralized and analyzed.

  • Alkaline Hydrolysis: Tadalafil solution is treated with a base (e.g., 0.1 N NaOH) and heated. The sample is subsequently neutralized before analysis.

  • Oxidative Degradation: Tadalafil solution is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: Solid Tadalafil powder or a solution is exposed to high temperatures (e.g., 80-100°C) for an extended period.

  • Photodegradation: Tadalafil solution or solid is exposed to UV light in a photostability chamber.

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships in the analysis of Tadalafil impurities.

Tadalafil_Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Formulation Tadalafil Pharmaceutical Formulation (e.g., Tablets) Crushing Crushing & Homogenization Formulation->Crushing Dissolution Dissolution in Solvent Crushing->Dissolution Filtration Filtration / Centrifugation Dissolution->Filtration HPLC HPLC / UPLC Analysis Filtration->HPLC HPTLC HPTLC Analysis Filtration->HPTLC NMR NMR Spectroscopy Filtration->NMR LCMS LC-MS/MS Analysis Filtration->LCMS Identification Impurity Identification HPLC->Identification HPTLC->Identification NMR->Identification LCMS->Identification Quantification Impurity Quantification Identification->Quantification Comparison Comparison with Reference Standards Quantification->Comparison Reporting Reporting & Documentation Comparison->Reporting

General workflow for Tadalafil impurity analysis.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Tadalafil Tadalafil API Acid Acidic Hydrolysis Tadalafil->Acid HCl Base Alkaline Hydrolysis Tadalafil->Base NaOH Oxidation Oxidation Tadalafil->Oxidation H₂O₂ Thermal Thermal Stress Tadalafil->Thermal Heat Photo Photolytic Stress Tadalafil->Photo UV Light DP1 Degradation Product(s) A Acid->DP1 DP2 Degradation Product(s) B Base->DP2 DP3 Degradation Product(s) C Oxidation->DP3 DP4 Minor/No Degradation Thermal->DP4 Photo->DP4

Forced degradation pathways of Tadalafil.

Conclusion

The analysis of impurities in Tadalafil pharmaceutical formulations is a critical aspect of ensuring drug quality and safety. While this guide outlines the common analytical methodologies and summarizes the outcomes of forced degradation studies, it is important to note the limited availability of public data directly comparing impurity levels across different commercial products. The provided experimental protocols and workflows serve as a foundational resource for researchers to develop and validate their own methods for Tadalafil impurity profiling. Future studies focusing on a direct comparative analysis of a wider range of commercially available formulations would be highly beneficial to the scientific community.

Is 12-epi-Tadalafil pharmacologically active compared to the parent compound?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the structure-activity relationships of a drug and its related impurities is critical for ensuring efficacy and safety. This guide provides a comparative analysis of the pharmacological activity of Tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor, and its stereoisomer, 12-epi-Tadalafil.

Tadalafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, Tadalafil leads to elevated cGMP levels, which in turn promotes smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its therapeutic use in treating erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.[1][3][4] The pharmacological activity of Tadalafil is highly dependent on its specific stereochemistry, with the cis-(6R,12aR) enantiomer being the most active form.[1][2]

Comparative Pharmacological Activity

Experimental data demonstrates a significant difference in the in vitro potency of Tadalafil and its epimer, this compound, as PDE5 inhibitors. Tadalafil is a considerably more potent inhibitor of PDE5 than this compound.

CompoundTargetIC50
TadalafilPDE55 nM
This compoundPDE590 nM
Table 1: Comparison of the in vitro inhibitory potency (IC50) of Tadalafil and this compound against the PDE5 enzyme.[1][2][5][6][7]

The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key measure of potency. The lower IC50 value of Tadalafil (5 nM) compared to this compound (90 nM) indicates that a much lower concentration of Tadalafil is needed to achieve the same level of PDE5 inhibition.[1][2][5][6][7] This 18-fold difference in potency highlights the critical role of the specific three-dimensional arrangement of atoms in the Tadalafil molecule for its biological activity.

Mechanism of Action: PDE5 Inhibition Signaling Pathway

The therapeutic effects of Tadalafil are mediated through the nitric oxide (NO)/cGMP signaling pathway. In response to sexual stimulation or other physiological signals, nitric oxide is released from nerve endings and endothelial cells. NO activates soluble guanylate cyclase (sGC), which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent phosphorylation of various downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels and relaxation of smooth muscle cells, leading to vasodilation and increased blood flow.

PDE5 enzymes hydrolyze cGMP to the inactive GMP, thus terminating the signal. By inhibiting PDE5, Tadalafil and its analogues prevent the breakdown of cGMP, thereby prolonging its vasodilatory effects.

PDE5_Inhibition_Pathway Mechanism of Action of PDE5 Inhibitors cluster_stimulation Physiological Stimulus (e.g., Sexual Stimulation) cluster_cell Smooth Muscle Cell cluster_inhibitor Pharmacological Intervention Stimulus Stimulus NO Nitric Oxide Stimulus->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation & Vasodilation PKG->Relaxation Leads to GMP GMP (inactive) PDE5->GMP Hydrolyzes Tadalafil Tadalafil / this compound Tadalafil->PDE5 Inhibits

Figure 1: Signaling pathway of PDE5 inhibition by Tadalafil.

Experimental Protocols

The determination of the inhibitory activity of compounds like Tadalafil and this compound on PDE5 is typically performed using an in vitro enzyme inhibition assay. A representative protocol is outlined below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant PDE5A1.

Materials:

  • Human recombinant PDE5A1 enzyme

  • [3H]-cGMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Test compounds (Tadalafil, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, human recombinant PDE5A1 enzyme, and the test compound at various concentrations. A control reaction without the test compound is also prepared.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the [3H]-cGMP substrate to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes) to allow the PDE5 enzyme to hydrolyze the [3H]-cGMP.

  • Termination of Reaction: Stop the reaction by adding a stop solution, which may involve heat inactivation or the addition of a chemical inhibitor.

  • Conversion to Adenosine: Add snake venom nucleotidase to the mixture and incubate to convert the resulting [3H]-GMP to [3H]-guanosine.

  • Separation of Products: Separate the unreacted [3H]-cGMP from the [3H]-guanosine product using a separation method such as anion-exchange chromatography.

  • Quantification: Add a scintillation cocktail to the separated [3H]-guanosine and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of [3H]-cGMP hydrolyzed.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

References

A Comparative Stability Analysis of Tadalafil and its Epimer, 12-epi-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Physicochemical Stability of Tadalafil and its Primary Isomeric Impurity, 12-epi-Tadalafil, Supported by Experimental Data.

This guide provides a comprehensive comparison of the stability profiles of Tadalafil and its C-12 epimer, this compound. The formation of this compound is a critical parameter in the quality control of Tadalafil as it is a known degradation product arising under specific stress conditions. Understanding the comparative stability of these two molecules is essential for the development of robust formulations and analytical methods.

Data Presentation: Quantitative Stability Analysis

The following table summarizes the degradation of Tadalafil under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. While direct forced degradation studies on isolated this compound are not extensively available in the public domain, its formation as a primary degradation product under basic conditions provides insight into its relative stability.

Stress ConditionReagent/ParametersDurationTadalafil Degradation (%)This compound FormationOther Major Degradants
Acidic Hydrolysis 1 N HCl10 hours (reflux at 60°C)12.78%[1]Not a primary product[(R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][2][3]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione)][1]
Alkaline Hydrolysis 0.1 N NaOH2 hours (80°C)Significant (e.g., 11.6%)Primary degradation product (epimerization)Minimal
Oxidative Stress 3% H₂O₂48 hours (room temp)Susceptible to degradation[4]Not reportedMultiple minor products
Thermal Stress 120°C48 hoursStable[1]Not formedNot formed
Photolytic Stress UV light (254 nm & 366 nm)48 hoursStable[1]Not formedNot formed

Inference on Comparative Stability:

  • Tadalafil is most susceptible to degradation under acidic and alkaline hydrolytic conditions, as well as oxidative stress.[2][4] It exhibits high stability under thermal and photolytic stress.[1][2]

  • This compound is primarily formed from Tadalafil through epimerization in a basic medium. This suggests that the (6R, 12aR) configuration of Tadalafil is less stable than the (6R, 12aS) configuration of its epimer under alkaline conditions, leading to the conversion to the more thermodynamically stable epimer. The stability of this compound under other stress conditions (acidic, oxidative, thermal, photolytic) is not well-documented in publicly available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in the stability studies are provided below.

Forced Degradation Studies

These studies are designed to intentionally degrade the drug substance to identify potential degradation products and pathways.

  • Acid Hydrolysis: 300 mg of Tadalafil is mixed with 5 mL of 1 N HCl and refluxed at 60°C for 10 hours.[1] Aliquots are withdrawn at specified time intervals, neutralized, and diluted for analysis.

  • Base Hydrolysis: 300 mg of Tadalafil is mixed with 5 mL of 1 N NaOH and refluxed at 60°C for 10 hours.[1] Alternatively, for targeted epimerization, 25 mg of Tadalafil can be dissolved in a diluent, and 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in Methanol is added and allowed to stand at room temperature for 20 minutes before neutralization with Trifluoroacetic Acid.[5]

  • Oxidative Degradation: 300 mg of Tadalafil is mixed with 5 mL of 3% H₂O₂ and kept at room temperature for 48 hours.[1]

  • Thermal Degradation: 300 mg of Tadalafil is placed in a hot air oven at 120°C for 48 hours.[1]

  • Photolytic Degradation: 300 mg of Tadalafil is exposed to UV light at both 254 nm and 366 nm for 48 hours.[1]

Stability-Indicating Analytical Method (RP-HPLC)

This method is crucial for separating and quantifying Tadalafil from its degradation products, including this compound.

  • Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector is employed.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient elution is often used. For example, a mixture of a buffer solution (e.g., phosphate buffer and tetra-n-butyl ammonium hydrogen sulfate at pH 2.5) and acetonitrile.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection Wavelength: Detection is typically performed at 220 nm.[2]

  • Separation of Epimers: For specific separation of diastereomers like this compound, a chiral column such as Lux 5 µm Amylose-1 may be required as per the USP monograph.[5]

Visualizations

Experimental Workflow for Comparative Stability Studies

The following diagram illustrates the typical workflow for conducting a comparative stability study of Tadalafil.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Tadalafil Bulk Drug C Acid Hydrolysis (e.g., 1N HCl, 60°C) A->C D Base Hydrolysis (e.g., 1N NaOH, 60°C) A->D E Oxidative Stress (e.g., 3% H2O2) A->E F Thermal Stress (e.g., 120°C) A->F G Photolytic Stress (UV Light) A->G B This compound Reference Standard B->C B->D B->E B->F B->G H Sample Collection & Neutralization C->H D->H E->H F->H G->H I RP-HPLC Analysis (Stability-Indicating Method) H->I J Peak Identification & Quantification I->J K Calculate % Degradation J->K M Compare Stability Profiles K->M L Identify & Characterize Degradants L->M

Caption: Workflow for the forced degradation study of Tadalafil and this compound.

Degradation Pathways of Tadalafil

This diagram illustrates the primary degradation pathways of Tadalafil under acidic and basic stress conditions.

G Tadalafil Tadalafil (6R, 12aR)-isomer Acid_Degradant {Piperazinedione Derivative | [(R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione)]} Tadalafil->Acid_Degradant  Acid Hydrolysis (e.g., HCl) Epi_Tadalafil This compound (6R, 12aS)-isomer Tadalafil->Epi_Tadalafil  Base-catalyzed Epimerization (e.g., NaOH)  

Caption: Major degradation pathways of Tadalafil under hydrolytic stress.

References

Quantifying the conversion rate of Tadalafil to its epimer under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of tadalafil's stability reveals its susceptibility to convert into its epimers under specific stress conditions. This guide provides a comparative overview of this conversion, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is known for its efficacy in treating erectile dysfunction and pulmonary arterial hypertension. However, like many complex organic molecules, its stability can be compromised under various environmental stresses. A critical aspect of its degradation profile is the conversion to its diastereomers, specifically the (6S, 12aR) and (6R, 12aS) epimers, when subjected to acidic and alkaline conditions. Understanding the rate of this conversion is paramount for ensuring the safety, efficacy, and quality of tadalafil-containing pharmaceutical products.

Unveiling the Conversion Rates of Tadalafil to its Epimers

Forced degradation studies are instrumental in identifying the potential degradation pathways of a drug substance. In the case of tadalafil, these studies have demonstrated a clear conversion to its epimers under hydrolytic stress. The active and most common form of tadalafil is the (6R, 12aR)-diastereomer. However, exposure to acidic and alkaline environments can induce epimerization at the C-6 or C-12a chiral centers, leading to the formation of the (6S, 12aR) and (6R, 12aS) diastereomers, respectively.

While the qualitative conversion of tadalafil to its epimers is established, specific quantitative data from publicly available literature on the percentage of conversion under a range of stress conditions (e.g., varying pH, temperature, and duration) is limited. However, a key study by Murthy et al. (2022) confirms this conversion and provides a validated analytical method for the simultaneous quantification of tadalafil and its epimers. The study highlights that the formation of the (6S, 12aR) diastereomer is observed in acidic conditions, while the (6R, 12aS) diastereomer is formed in alkaline conditions. The lack of specific conversion percentages in the available literature underscores the need for further research in this area to establish a comprehensive stability profile for tadalafil.

Below is a table summarizing the qualitative findings of tadalafil's epimerization under stress:

Stress ConditionTadalafil Epimer Formed
Acidic Hydrolysis(6S, 12aR)-diastereomer
Alkaline Hydrolysis(6R, 12aS)-diastereomer

Experimental Protocol for Quantifying Tadalafil and its Epimers

To accurately quantify the conversion of tadalafil to its epimers, a robust, stability-indicating analytical method is essential. The following protocol is based on the validated stereoselective reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the simultaneous determination of tadalafil and its diastereomers.

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Column: Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm) chiral column.

  • Mobile Phase: A gradient mixture of water, acetonitrile, and acetic acid. The specific gradient program should be optimized to achieve adequate separation of the isomers.

  • Flow Rate: 0.40 mL/min.

  • Column Temperature: 30.0°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10.0 µL.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual standard solutions of tadalafil, (6S, 12aR)-tadalafil, and (6R, 12aS)-tadalafil of known concentrations in a suitable diluent (e.g., mobile phase).

  • Sample Preparation (Forced Degradation):

    • Acidic Stress: Dissolve a known amount of tadalafil in an acidic solution (e.g., 0.1 N HCl) and reflux for a specified period. Neutralize the solution before dilution and injection.

    • Alkaline Stress: Dissolve a known amount of tadalafil in an alkaline solution (e.g., 0.1 N NaOH) and reflux for a specified period. Neutralize the solution before dilution and injection.

    • For both stress conditions, prepare samples at different time points to study the kinetics of the degradation.

3. Analysis:

  • Inject the standard solutions to establish the retention times and response factors for each isomer.

  • Inject the stressed samples into the HPLC system.

  • Identify the peaks corresponding to tadalafil and its epimers based on their retention times.

  • Quantify the amount of each isomer present in the stressed samples by comparing their peak areas to the calibration curves generated from the standard solutions.

4. Data Calculation:

  • Calculate the percentage of each epimer formed using the following formula:

    % Epimer = (Area of Epimer Peak / (Area of Tadalafil Peak + Area of all Epimer Peaks)) * 100

Visualizing the Process

To better illustrate the experimental workflow and the logical relationship of tadalafil's epimerization, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standards (Tadalafil & Epimers) HPLC_Analysis RP-HPLC Analysis (Lux Cellulose-3 Column) Standard_Prep->HPLC_Analysis Tadalafil_Sample Weigh Tadalafil Sample Acid_Stress Acidic Stress (e.g., 0.1N HCl, Reflux) Tadalafil_Sample->Acid_Stress Alkaline_Stress Alkaline Stress (e.g., 0.1N NaOH, Reflux) Tadalafil_Sample->Alkaline_Stress Acid_Stress->HPLC_Analysis Alkaline_Stress->HPLC_Analysis Peak_Identification Peak Identification (Retention Time) HPLC_Analysis->Peak_Identification Quantification Quantification (Peak Area vs. Calibration Curve) Peak_Identification->Quantification Calculate_Conversion Calculate % Conversion to Epimers Quantification->Calculate_Conversion

Figure 1: Experimental workflow for quantifying tadalafil epimerization.

epimerization_pathway Tadalafil (6R, 12aR)-Tadalafil (Active Form) Acid_Epimer (6S, 12aR)-Diastereomer Tadalafil->Acid_Epimer  Acidic  Stress Alkaline_Epimer (6R, 12aS)-Diastereomer Tadalafil->Alkaline_Epimer  Alkaline  Stress

Figure 2: Tadalafil epimerization pathways under stress conditions.

A Head-to-Head Battle: A New UPLC Method Challenges the USP Monograph for Tadalafil Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A modern Ultra-Performance Liquid Chromatography (UPLC) method presents a compelling alternative to the established United States Pharmacopeia (USP) monograph for the analysis of impurities in Tadalafil. This new method offers a significant reduction in analysis time while maintaining robust performance, a critical factor for high-throughput quality control environments in the pharmaceutical industry.

This guide provides a detailed comparison of the analytical method for Tadalafil impurities as outlined in the official USP monograph and a recently developed, validated UPLC method. The comparison covers experimental protocols and performance data, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their analytical strategy.

Executive Summary of Method Comparison

The primary advantage of the new UPLC method lies in its significantly shorter run time of 10 minutes, compared to the longer analysis time associated with the conventional HPLC method described in the USP monograph. This efficiency is achieved through the use of a sub-2 µm particle size column and a higher flow rate, characteristic of UPLC technology. While both methods demonstrate suitability for their intended purpose, the UPLC method offers a clear advantage in terms of sample throughput and operational efficiency.

Data Presentation

The following tables summarize the key parameters and performance characteristics of the two analytical methods.

Table 1: Comparison of Chromatographic Conditions

ParameterUSP Monograph HPLC MethodNew UPLC Method
Column 4.6-mm × 25-cm; 5-µm packing L7 (C8)[1]Acquity HSS T3 column (1.8 µm, 2.1 mm × 150 mm)
Mobile Phase Acetonitrile and Solution A (45:55) (Solution A: 1.0 mL of trifluoroacetic acid in 1 L of water)[1]Methanol and Ammonium Acetate Buffer (0.02 M; pH 4.0 adjusted with acetic acid)
Elution Mode Isocratic[2]Gradient
Flow Rate 1.5 mL/min[1]0.35 mL/min
Column Temperature 40°C[1]Not Specified
Detection UV at 285 nm[1]UV at 262 nm
Injection Volume 20 µL[1]Not Specified
Run Time Not explicitly stated, but typically longer with the specified column and flow rate.10 minutes

Table 2: Comparison of Performance Data

Performance ParameterUSP Monograph HPLC MethodNew UPLC Method
Linearity Range Not explicitly stated for impurities.0.112 to 1.96 µg/mL for five impurities
Limit of Detection (LOD) Not explicitly stated.0.039 to 0.040 µg/mL depending on the impurity
Limit of Quantification (LOQ) Not explicitly stated.Not explicitly stated, but linearity range suggests a suitable LOQ.
Precision (%RSD) NMT 0.73% for Tadalafil assay[1]< 1.5% (Intra and Inter-day) for five impurities
Accuracy/Recovery Not explicitly stated for impurities.Not explicitly stated.
System Suitability Tailing factor: NMT 1.5 for Tadalafil peak[1]Not explicitly stated.

Experimental Protocols

USP Monograph Method for Organic Impurities

The USP monograph for Tadalafil specifies a High-Performance Liquid Chromatography (HPLC) method for the determination of organic impurities.[1] The method employs a C8 (L7) column with a mobile phase consisting of a mixture of acetonitrile and water containing trifluoroacetic acid.[1] The system operates under isocratic conditions at a flow rate of 1.5 mL/min with the column temperature maintained at 40°C.[1] Detection is performed using a UV detector at a wavelength of 285 nm.[1] System suitability is ensured by meeting specific criteria, including a tailing factor of not more than 1.5 for the Tadalafil peak and a relative standard deviation of not more than 0.73% for replicate injections of the standard solution.[1]

New UPLC Method for Tadalafil and its Impurities

This stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method was developed for the simultaneous determination of Tadalafil and its impurities in tablet formulations. The separation is achieved on an Acquity HSS T3 column (1.8 µm, 2.1 mm × 150 mm) using a gradient elution with a mobile phase composed of methanol and an ammonium acetate buffer (0.02 M, pH 4.0). The flow rate is 0.35 mL/min, and UV detection is carried out at 262 nm. The total run time for the analysis is 10 minutes, during which Tadalafil, five known impurities, and other unknown impurities are separated. The method has been validated for linearity, limit of detection, limit of quantification, accuracy, precision, and selectivity.

Visualization of Experimental Workflows

USP_Method_Workflow prep Sample and Standard Preparation hplc HPLC System (L7 Column, 40°C) prep->hplc Mobile Phase: Acetonitrile:Water with TFA (45:55) Flow Rate: 1.5 mL/min injection Inject 20 µL hplc->injection detection UV Detection at 285 nm injection->detection analysis Data Analysis (System Suitability, Impurity Quantification) detection->analysis New_UPLC_Method_Workflow prep Sample and Standard Preparation uplc UPLC System (Acquity HSS T3 Column) prep->uplc Mobile Phase: Methanol and Ammonium Acetate Buffer (Gradient) Flow Rate: 0.35 mL/min injection Inject Sample uplc->injection detection UV Detection at 262 nm injection->detection analysis Data Analysis (Impurity Profiling) detection->analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 12-epi-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential procedural guidance for the safe and compliant disposal of 12-epi-Tadalafil, a structural isomer of Tadalafil. As a compound intended for research, its unique properties and potential environmental impact necessitate stringent disposal protocols. Adherence to these guidelines is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle such compounds.

Core Principles of Chemical Waste Management

The disposal of pharmaceutical compounds like this compound is governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is crucial to treat this compound as a chemical waste stream and manage it through your institution's Environmental Health & Safety (EHS) office. Improper disposal, such as flushing down the drain, can lead to contamination of water supplies and harm to wildlife.[1][4]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C22H19N3O4[5]
Melting Point Approx. 300°C[6]
Solubility 1.63 mg/L (pH 4), 1.29 mg/L (pH 7), 1.47 mg/L (pH 9)[6]
Partition Coefficient (Log P) 2.32[6]
Acute Toxicity (Oral) Harmful if swallowed (Category 4)[7][8]
Acute Toxicity (Dermal) Harmful in contact with skin (Category 4)[7][8]
Acute Toxicity (Inhalation) Harmful if inhaled (Category 4)[7][8]
Aquatic Hazard Toxic to aquatic life with long-lasting effects[9]

Experimental Workflow for Disposal

The following diagram outlines the procedural flow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Pickup cluster_3 Final Disposition Generate Generate this compound Waste (e.g., unused compound, contaminated labware) Segregate Segregate Waste into a Designated, Labeled Container Generate->Segregate Immediate Action Label Label Container with 'Hazardous Waste' and Chemical Name Segregate->Label Proper Identification Seal Keep Container Securely Sealed When Not in Use Label->Seal Safety Precaution Store Store in a Designated Satellite Accumulation Area (SAA) Seal->Store Regulatory Compliance Schedule Schedule Waste Pickup with Institutional EHS Office Store->Schedule Initiate Disposal Transport EHS Transports Waste to a Permitted Treatment Facility Schedule->Transport Official Handover Dispose Incineration at an Approved Waste Disposal Plant Transport->Dispose Final Disposal Step

Caption: Workflow for the safe disposal of this compound from the point of generation to final disposition.

Detailed Disposal Protocol

This protocol provides a step-by-step guide for the proper disposal of this compound.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE), weighing boats, and glassware, must be considered chemical waste.

  • Designate a specific, compatible, and clearly labeled waste container for all this compound waste. A high-density polyethylene (HDPE) container is generally suitable.[10]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[10]

2. Container Labeling and Management:

  • As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.

  • The label must include the full chemical name ("this compound"), the quantity of waste, and the date of initial accumulation.

  • The waste container must be kept securely closed at all times, except when adding waste.[10]

3. Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[10]

  • The SAA should be located at or near the point of generation and away from general laboratory traffic.

4. Arranging for Disposal:

  • Once the waste container is full or has reached the institutional time limit for storage, contact your EHS office to schedule a waste pickup.[10]

  • Provide the EHS office with all necessary information as required on the hazardous waste tag.

5. Decontamination of "Empty" Containers:

  • A container that held the stock of this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., ethanol or methanol).

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[10]

  • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[10]

6. Spill Management:

  • In the event of a spill, consult the Safety Data Sheet (SDS) for Tadalafil for appropriate cleanup procedures.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Absorb the spill with an inert material and collect it into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent.

Disclaimer: The information provided is based on general best practices for chemical waste disposal and available data for Tadalafil. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines and the most current Safety Data Sheet for the compound you are working with. Your institution's EHS office is the primary resource for ensuring compliance with all applicable federal, state, and local regulations.

References

Personal protective equipment for handling 12-epi-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling 12-epi-Tadalafil. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on the available data for Tadalafil and best practices for handling potent pharmaceutical compounds.[1][2] A compound-specific risk assessment should be conducted before any handling occurs.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). All operations involving the solid compound or solutions should be performed in a designated area with engineering controls, such as a chemical fume hood or a ventilated enclosure, to minimize exposure.[1][3][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure to potent compounds like this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes.[1][4]
Hand Protection Double GlovingWear two pairs of nitrile gloves.[1][5] The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable Coveralls or Dedicated Lab CoatChoose coveralls made from materials like Tyvek® or a dedicated lab coat to protect against chemical splashes and dust.[1][6] Disposable garments are preferred.
Respiratory Protection RespiratorFor operations with a risk of aerosol or dust generation, a fit-tested N95 respirator or higher (e.g., P100/FFP3 filter) is recommended.[1][7] For high-risk operations, a Powered Air-Purifying Respirator (PAPR) may be necessary.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[1][5]

Occupational Exposure Limits (OEL)

While a specific OEL for this compound has not been established, the OEL for Tadalafil can be used as a conservative reference point. It is crucial to handle the compound in a manner that keeps airborne concentrations well below this limit.

CompoundTime-Weighted Average (TWA) - 8hrTWA - 12hr
Tadalafil20 µg/m³13 µg/m³
Source: Lilly Safety Data Sheet[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds.[1]

  • Preparation and Planning:

    • Review the Safety Data Sheet for Tadalafil and any available literature for this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a designated and clearly marked handling area within a chemical fume hood or other ventilated enclosure.

    • Have a pre-prepared spill kit appropriate for chemical hazards readily accessible.[1]

  • Donning PPE:

    • Put on all required PPE in the correct order in a designated clean area before entering the handling zone.[1]

  • Handling the Compound:

    • Weighing: Conduct all weighing operations within a ventilated balance enclosure or fume hood to contain any dust.

    • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.[1]

  • Spill Management:

    • In the event of a spill, immediately alert others in the area.

    • Use a pre-prepared spill kit, working from the outside of the spill inward to clean the area.

    • All materials used for spill cleanup must be disposed of as hazardous waste.[1]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]

  • Doffing PPE:

    • Remove PPE in a designated doffing area, taking care to avoid self-contamination.

    • Dispose of single-use PPE in the appropriate hazardous waste container.[1]

  • Personal Hygiene:

    • Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]

Disposal Plan

The primary recommended disposal method for this compound is through an institution's hazardous waste management program.[8]

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., weighing paper, contaminated gloves).[8]

    • The container must be made of a material compatible with the compound and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.[8]

    • Do not mix this compound waste with other waste streams unless approved by your Environmental Health & Safety (EHS) department.[8]

  • Labeling and Storage:

    • The waste container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."

    • Store the sealed waste container in a designated and secure satellite accumulation area.

  • Decontamination of Empty Containers:

    • An "empty" container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[8]

    • To triple-rinse, use a suitable solvent (such as ethanol or methanol) that can dissolve the compound.

    • Collect the rinsate and dispose of it as hazardous waste.[8]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab materials.[8]

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review_SDS Review SDS & Literature Prepare_Area Prepare Handling Area Review_SDS->Prepare_Area Don_PPE Don PPE Prepare_Area->Don_PPE Weighing Weigh Compound Don_PPE->Weighing Solution_Prep Prepare Solution Weighing->Solution_Prep Spill_Management Spill Management Weighing->Spill_Management If Spill Occurs Decontaminate Decontaminate Surfaces Solution_Prep->Decontaminate Solution_Prep->Spill_Management If Spill Occurs Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Spill_Management->Decontaminate

Caption: Workflow for the safe handling of potent pharmaceutical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-epi-Tadalafil
Reactant of Route 2
Reactant of Route 2
12-epi-Tadalafil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.